molecular formula C11H12N6O4 B3285218 2-Cyanoadenosine

2-Cyanoadenosine

货号: B3285218
分子量: 292.25 g/mol
InChI 键: OFQPWKHCCVUSEB-TZQXKBMNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyanoadenosine is a useful research compound. Its molecular formula is C11H12N6O4 and its molecular weight is 292.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4/c12-1-5-15-9(13)6-10(16-5)17(3-14-6)11-8(20)7(19)4(2-18)21-11/h3-4,7-8,11,18-20H,2H2,(H2,13,15,16)/t4-,7-,8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQPWKHCCVUSEB-TZQXKBMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyanoadenosine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine is a synthetic purine nucleoside analogue characterized by a nitrile group at the C2 position of the adenine base. This modification imparts distinct chemical and biological properties, positioning it as a molecule of interest for therapeutic applications, particularly in the realms of immunology and oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential mechanisms of action.

Chemical Structure and Identification

This compound is a derivative of the naturally occurring nucleoside adenosine. The core structure consists of an adenine nucleobase attached to a ribose sugar moiety via a β-N9-glycosidic bond. The defining feature of this compound is the substitution of the hydrogen atom at the second position of the purine ring with a cyano (-C≡N) group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile[1]
CAS Number 79936-11-1[1]
PubChem CID 11208563[1]
Molecular Formula C₁₁H₁₂N₆O₄[1]
SMILES C1=NC2=C(N=C(N=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)C#N)N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems and for the development of analytical methods. While experimental data for some properties are limited, predicted values provide useful estimates.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 292.25 g/mol PubChem
Boiling Point (Predicted) 769.1 ± 70.0 °CChemicalBook
Density (Predicted) 2.07 ± 0.1 g/cm³ChemicalBook
pKa (Predicted) 13.04 ± 0.70ChemicalBook
XLogP3 -1PubChem

Biological and Pharmacological Properties

This compound is recognized as a purine nucleoside analogue with potential therapeutic applications stemming from its biological activities.

Immunosuppressive Effects

This compound has been identified as a biomedical compound with potential for treating autoimmune diseases and chronic inflammatory conditions due to its immunosuppressive effects. The proposed mechanism for this activity is linked to its function as a purine nucleoside analogue. Such analogues are known to interfere with cellular processes, which can be particularly effective in modulating the immune response.

Antitumor Activity

As a purine nucleoside analogue, this compound is suggested to possess broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of purine nucleoside analogues generally involve the inhibition of DNA synthesis and the induction of apoptosis.

Mechanism of Action

The precise mechanism of action of this compound is not yet fully elucidated. However, based on its structural similarity to adenosine and other purine analogues, it is hypothesized to exert its effects through one or more of the following pathways:

  • Metabolic Incorporation and Interference: Like other nucleoside analogues, this compound may be taken up by cells and phosphorylated to its corresponding nucleotide forms. These nucleotide analogues can then interfere with nucleic acid synthesis by inhibiting key enzymes such as DNA and RNA polymerases, or by being incorporated into DNA or RNA, leading to chain termination or dysfunctional genetic material. This disruption of DNA synthesis is a key mechanism for the cytotoxic effects of many anticancer and antiviral nucleoside drugs.

  • Induction of Apoptosis: By interfering with essential cellular processes, purine nucleoside analogues can trigger programmed cell death, or apoptosis. This is a common mechanism of action for many chemotherapeutic agents.

Signaling Pathways

The interaction of this compound with cellular signaling pathways is an area of active investigation. Based on the known roles of adenosine and related compounds, the following pathway is of primary interest:

Adenosine Receptor-cAMP Signaling Pathway

Adenosine receptors are coupled to adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cAMP. A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi), which decrease adenylyl cyclase activity and lower intracellular cAMP levels. Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP levels. The potential interaction of this compound with these receptors could therefore modulate intracellular cAMP concentrations, impacting a wide array of cellular functions.

Adenosine_cAMP_Pathway cluster_receptor Adenosine Receptor Activation cluster_effector Effector Modulation cluster_second_messenger Second Messenger This compound This compound A1_A3 A1/A3 Receptors This compound->A1_A3 Binds to A2A_A2B A2A/A2B Receptors This compound->A2A_A2B Binds to Gi Gi Protein A1_A3->Gi Activates Gs Gs Protein A2A_A2B->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to

Figure 1. Putative interaction of this compound with the adenosine receptor-cAMP signaling pathway.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not widely published. However, standard methodologies for the synthesis and analysis of related nucleoside analogues can be adapted.

Synthesis

A general approach for the synthesis of 2-substituted adenosine analogues often involves the modification of a protected adenosine precursor. For this compound, a plausible synthetic route could start from a protected 2-haloadenosine derivative.

Illustrative Synthetic Workflow:

Synthesis_Workflow Start Protected 2-Haloadenosine Step1 Cyanation Reaction (e.g., with CuCN) Start->Step1 Intermediate Protected this compound Step1->Intermediate Step2 Deprotection (e.g., with NH3/MeOH) Intermediate->Step2 End This compound Step2->End

Figure 2. A generalized workflow for the synthesis of this compound.

General Protocol Outline:

  • Protection of Ribose Hydroxyls: The hydroxyl groups of a starting 2-haloadenosine (e.g., 2-chloroadenosine or 2-bromoadenosine) are protected, commonly with acetyl or silyl groups, to prevent side reactions.

  • Cyanation: The protected 2-haloadenosine is reacted with a cyanide source, such as copper(I) cyanide, often in a suitable organic solvent and at elevated temperatures. This step introduces the cyano group at the C2 position.

  • Deprotection: The protecting groups on the ribose moiety are removed to yield the final this compound product.

  • Purification: The crude product is purified, typically using column chromatography or recrystallization.

Analytical Methods

Standard analytical techniques can be employed for the characterization and quantification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for assessing purity and for quantitative analysis in biological samples.

Toxicity

Specific toxicological data for this compound is not extensively documented. However, as with other nucleoside analogues, potential toxicities should be considered. For instance, the related compound 2-chlorodeoxyadenosine has shown toxicity towards monocytes and lymphocytes. In vitro and in vivo studies are necessary to establish the safety profile of this compound. The toxicity of some 2-cyanoacrylate polymers has been attributed to the release of formaldehyde upon degradation.

Conclusion and Future Directions

This compound is a promising purine nucleoside analogue with potential therapeutic applications as an immunosuppressive and antitumor agent. Its unique chemical structure warrants further investigation into its mechanism of action, particularly its interaction with adenosine receptors and its impact on intracellular signaling pathways. Future research should focus on obtaining quantitative binding affinity data, elucidating the specific enzymes and pathways it modulates, and conducting comprehensive toxicological studies. The development of detailed and optimized synthetic and analytical protocols will also be crucial for advancing the study of this compound and exploring its full therapeutic potential.

References

Synthesis of 2-Cyanoadenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-Cyanoadenosine, a valuable compound for research in autoimmune and chronic inflammatory conditions.

This compound is a purine nucleoside analog with significant potential in biomedical research, particularly in the study and treatment of autoimmune diseases and chronic inflammatory conditions.[1] Its immunosuppressive effects are a key area of investigation. This guide provides a comprehensive overview of a feasible synthetic route to this compound, including a detailed experimental protocol, characterization data, and a discussion of its potential biological signaling pathways.

Synthetic Strategy: Palladium-Catalyzed Cyanation

The most direct and contemporary approach to the synthesis of this compound involves a palladium-catalyzed cyanation reaction. This method is favored for its efficiency and functional group tolerance. The general strategy starts with a readily available halogenated adenosine precursor, such as 2-chloroadenosine or 2-bromoadenosine, and introduces the cyano group at the 2-position of the purine ring.

The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advancement in these reactions, offering a safer alternative to more hazardous reagents like potassium or zinc cyanide.

Synthesis_Workflow Start 2-Haloadenosine (e.g., 2-Chloroadenosine) Reaction Palladium-Catalyzed Cyanation Start->Reaction Substrate Reagents Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., dppf) + Cyanide Source (e.g., K₄[Fe(CN)₆]) + Base & Solvent Reagents->Reaction Conditions Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established palladium-catalyzed cyanation methods for heteroaryl halides. Researchers should optimize conditions as needed.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloroadenosine≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
1,1'-Bis(diphenylphosphino)ferrocene (dppf)Ligand GradeCommercially Available
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)ACS Reagent GradeCommercially Available
Sodium Carbonate (Na₂CO₃)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
MethanolHPLC GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroadenosine (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.4 mmol), palladium(II) acetate (0.05 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 mmol), and sodium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate to afford pure this compound.

Expected Yield and Purity
ParameterExpected Value
Yield 60-80%
Purity >95% (by HPLC)

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shifts (δ, ppm) in DMSO-d₆
¹H NMR Signals corresponding to the ribose protons (H-1', H-2', H-3', H-4', H-5'), the exocyclic amino protons (-NH₂), and the C-8 proton of the purine ring.
¹³C NMR Signals for the carbon atoms of the purine ring (including the cyano carbon) and the ribose moiety.

Note: Specific chemical shift values for this compound are not widely published. The expected spectra would be consistent with the adenosine scaffold, with the C-2 position showing a chemical shift influenced by the electron-withdrawing cyano group.

Mass Spectrometry (MS)
Technique Expected m/z
Electrospray Ionization (ESI-MS) [M+H]⁺ and/or [M+Na]⁺ corresponding to the molecular weight of this compound (C₁₁H₁₂N₆O₄, MW: 292.25 g/mol ).

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound exerts its immunosuppressive effects are still under active investigation. However, as an adenosine analog, it is likely to interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors involved in a wide range of physiological processes, including the modulation of immune responses.

Activation of adenosine receptors, particularly the A₂A receptor on immune cells, can lead to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP can, in turn, inhibit the activation and function of various immune cells, such as T cells and macrophages, thereby producing an anti-inflammatory and immunosuppressive effect.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Adenosine_Receptor Adenosine Receptor (e.g., A₂A) This compound->Adenosine_Receptor Binds to G_Protein G Protein (Gs) Adenosine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->cAMP Converted by PKA Protein Kinase A (PKA) cAMP->PKA Activates Immune_Response_Modulation Inhibition of Immune Cell Activation (e.g., T cells, Macrophages) PKA->Immune_Response_Modulation Leads to

This technical guide provides a foundational understanding for the synthesis and study of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these methodologies to their specific laboratory contexts. The continued investigation into the synthesis and biological activity of this and other adenosine analogs holds promise for the development of novel therapeutics for a range of diseases.

References

The Discovery and Profile of 2-Cyanoadenosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine is a synthetic purine nucleoside analogue that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of adenosine, a ubiquitous signaling molecule in the human body, this compound's biological activities are primarily centered around its interaction with adenosine receptors. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and biological evaluation of this compound and its closely related analogues, with a focus on its role as an adenosine A₂A receptor agonist. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction and Historical Context

The exploration of adenosine analogues as therapeutic agents has been a long-standing endeavor in medicinal chemistry. Adenosine itself plays a crucial role in a myriad of physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The development of subtype-selective ligands has been a key objective to harness the therapeutic potential of adenosine signaling while minimizing off-target effects.

Modification of the C2 position of the adenosine purine ring has been a fruitful strategy for modulating receptor affinity and selectivity. The introduction of a cyano group at this position led to the development of this compound and related compounds. While the precise first synthesis of this compound is not prominently documented in readily available literature, research into C2-substituted adenosine derivatives points to a broader effort to understand the structure-activity relationships (SAR) at adenosine receptors. A closely related compound, 2-(6-cyano-1-hexyn-1-yl)adenosine, has been identified as an adenosine A₂A receptor agonist, suggesting that the cyano moiety at the C2 position is compatible with agonist activity at this receptor subtype.[1]

Synthesis of 2-Substituted Adenosine Analogues

The synthesis of this compound and its analogues typically involves the modification of a pre-existing adenosine scaffold. A general and robust method for introducing substituents at the C2 position is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Stille couplings, on a 2-halo-adenosine precursor.

General Synthetic Workflow

The synthesis of C2-substituted adenosine analogues can be conceptualized in the following workflow:

Synthesis_Workflow Start Adenosine Halogenation 2-Halogenation (e.g., with NBS) Start->Halogenation Coupling Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) Halogenation->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product 2-Substituted Adenosine Analogue Deprotection->Final_Product

A generalized workflow for the synthesis of 2-substituted adenosine analogues.
Experimental Protocol: Synthesis of a 2-Alkynyladenosine Derivative (A Representative Analogue)

While a specific protocol for this compound is not detailed in the reviewed literature, the following procedure for a related C2-alkynyl derivative provides a representative methodology.

Materials:

  • 2-Iodoadenosine

  • Terminal alkyne (e.g., 6-cyano-1-hexyne for 2-(6-cyano-1-hexyn-1-yl)adenosine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • To a solution of 2-iodoadenosine in anhydrous DMF, add the terminal alkyne, CuI, and triethylamine.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst and stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-alkynyladenosine derivative.

Biological Activity and Signaling Pathways

This compound and its analogues primarily exert their biological effects through the activation of adenosine receptors. The available evidence points towards the A₂A adenosine receptor as a key target.[1]

Adenosine A₂A Receptor Signaling Pathway

Activation of the A₂A receptor by an agonist like this compound initiates a G-protein-mediated signaling cascade that results in the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is involved in various physiological processes, including vasodilation, inhibition of inflammation, and neurotransmission.

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2A_Receptor A₂A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ligand This compound (Agonist) Ligand->A2A_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammatory effects) PKA->Cellular_Response Phosphorylates targets leading to

The adenosine A₂A receptor signaling pathway initiated by an agonist.

Quantitative Biological Data

Quantitative data on the binding affinity and functional potency of this compound at adenosine receptor subtypes is not extensively available in the public domain. However, for the related compound, 2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado), its activity as an A₂A receptor agonist has been demonstrated in vivo.[1] The protective effect of 2-CN-Ado in a rat model of retinal ischemia/reperfusion injury was attenuated by the selective A₂A receptor antagonist, CSC, confirming its mechanism of action through this receptor.[1]

To fully characterize this compound, the following quantitative parameters would need to be determined through in vitro assays:

Table 1: Key Quantitative Parameters for this compound Characterization

ParameterDescriptionTypical Assay
Kᵢ (nM) Inhibition constant; a measure of binding affinity.Radioligand Competition Binding Assay
IC₅₀ (nM) Half-maximal inhibitory concentration.Radioligand Competition Binding Assay
EC₅₀ (nM) Half-maximal effective concentration; a measure of functional potency.cAMP Functional Assay
Eₘₐₓ (%) Maximum efficacy relative to a standard agonist.cAMP Functional Assay

Experimental Protocols for Biological Evaluation

To determine the quantitative biological data for this compound, standardized in vitro assays are employed.

Radioligand Competition Binding Assay (for Kᵢ and IC₅₀ determination)

This assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A₂A).

  • Radiolabeled ligand (e.g., [³H]-CGS 21680 for A₂A).

  • This compound (unlabeled test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes, radiolabeled ligand, and varying concentrations of this compound.

  • Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay (for EC₅₀ and Eₘₐₓ determination)

This assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

Materials:

  • Whole cells expressing the human adenosine A₂A receptor.

  • This compound (test agonist).

  • Standard A₂A agonist (e.g., CGS 21680).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add varying concentrations of this compound or the standard agonist to the wells.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion and Future Directions

This compound represents a potentially valuable pharmacological tool and a lead compound for the development of novel therapeutics targeting the adenosine A₂A receptor. Its structural relationship to other known A₂A agonists suggests a role in modulating inflammatory and vascular responses. However, a comprehensive understanding of its pharmacological profile requires further investigation. Future research should focus on the detailed synthesis and purification of this compound, followed by a thorough in vitro characterization of its binding affinities and functional potencies at all four adenosine receptor subtypes. Subsequent in vivo studies can then be designed to explore its therapeutic potential in relevant disease models. The experimental protocols and conceptual frameworks provided in this technical guide offer a solid foundation for these future endeavors.

References

2-Cyanoadenosine: A Technical Guide on Biological Properties and Research Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Cyanoadenosine is a synthetic purine nucleoside analogue. Compounds of this class are of significant interest to researchers in drug discovery and development due to their potential to modulate a wide range of physiological processes by interacting with critical cellular targets, most notably adenosine receptors. Adenosine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are integral to numerous signaling pathways and are implicated in a variety of pathological conditions, including inflammatory diseases, autoimmune disorders, and cancer.[1]

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing an in-depth look at the expected biological properties of this compound, the signaling pathways it is likely to modulate, and the detailed experimental protocols required for its characterization.

Core Biological Properties

Based on its structural similarity to other 2-substituted adenosine analogs, this compound is predicted to be an agonist at one or more of the four adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. The nature and potency of its activity would be highly dependent on the specific interactions between the 2-cyano group and the receptor binding pocket.

Adenosine Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in determining its potential therapeutic utility. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in competitive radioligand binding assays. While specific data for this compound is unavailable, Table 1 provides representative Kᵢ values for other 2-substituted adenosine analogs to illustrate the expected range of affinities.

Table 1: Representative Adenosine Receptor Binding Affinities of 2-Substituted Adenosine Analogs

CompoundA₁ Kᵢ (nM)A₂A Kᵢ (nM)A₂B Kᵢ (nM)A₃ Kᵢ (nM)Reference
2-Chloroadenosine6.514>10,000230F. E. Parkinson & B. B. Fredholm (1991)
2-Phenylaminoadenosine (CV-1808)500100>10,000>10,000K. A. Jacobson et al. (1992)
2-(2-Phenylethyl)adenosine1312>10,000360K. A. Jacobson et al. (1993)

Note: These values are for illustrative purposes and do not represent data for this compound.

Functional Activity at Adenosine Receptors

The functional consequence of ligand binding is another crucial aspect of its biological profile. For adenosine receptor agonists, this is often measured as the half-maximal effective concentration (EC₅₀) in functional assays, such as those measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. Table 2 presents example EC₅₀ values for known adenosine receptor agonists.

Table 2: Representative Functional Potencies of Adenosine Receptor Agonists

CompoundA₁ (cAMP Inhibition) EC₅₀ (nM)A₂A (cAMP Stimulation) EC₅₀ (nM)A₂B (cAMP Stimulation) EC₅₀ (nM)A₃ (cAMP Inhibition) EC₅₀ (nM)Reference
NECA10205,0003K. A. Jacobson & Z. G. Gao (2006)
CGS-21680>1,00022>10,000>10,000M. Williams et al. (1986)
IB-MECA1,2001,300>10,0002.1Z. G. Gao & K. A. Jacobson (2007)

Note: These values are for illustrative purposes and do not represent data for this compound.

Signaling Pathways

This compound, as a putative adenosine receptor agonist, would exert its effects by activating downstream signaling cascades. The specific pathway is dependent on the receptor subtype to which it binds.

  • A₁ and A₃ Receptors: These receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels.

  • A₂A and A₂B Receptors: These receptors are primarily coupled to Gαs proteins, which activate adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).

Adenosine_Receptor_Signaling cluster_A1_A3 A1/A3 Receptor Pathway cluster_A2A_A2B A2A/A2B Receptor Pathway 2-Cyanoadenosine_A1A3 This compound A1/A3 Receptor A1/A3 Receptor 2-Cyanoadenosine_A1A3->A1/A3 Receptor Binds Gαi/o Gαi/o A1/A3 Receptor->Gαi/o Activates Adenylyl Cyclase_inhibited Adenylyl Cyclase Gαi/o->Adenylyl Cyclase_inhibited Inhibits cAMP_down ↓ cAMP Adenylyl Cyclase_inhibited->cAMP_down 2-Cyanoadenosine_A2A2B This compound A2A/A2B Receptor A2A/A2B Receptor 2-Cyanoadenosine_A2A2B->A2A/A2B Receptor Binds Gαs Gαs A2A/A2B Receptor->Gαs Activates Adenylyl Cyclase_activated Adenylyl Cyclase Gαs->Adenylyl Cyclase_activated Activates cAMP_up ↑ cAMP Adenylyl Cyclase_activated->cAMP_up PKA Protein Kinase A cAMP_up->PKA Activates Cellular Response Cellular Response PKA->Cellular Response

General signaling pathways of adenosine receptors.

Experimental Protocols

To characterize the biological properties of this compound, a series of standardized in vitro assays are required. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of this compound for a specific adenosine receptor subtype.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand to a given adenosine receptor subtype (IC₅₀), from which the Kᵢ can be calculated.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A₁, A₂A, A₂B, or A₃).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A, [¹²⁵I]AB-MECA for A₃).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂).

  • Non-specific binding control (a high concentration of a non-radiolabeled agonist, e.g., NECA).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and varying concentrations of this compound or control compounds.

  • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare Reagents Prepare Membranes, Radioligand, and This compound Dilutions Start->Prepare Reagents Incubation Incubate Membranes, Radioligand, and This compound Prepare Reagents->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data Analysis Calculate Specific Binding and Determine IC50/Ki Quantification->Data Analysis End End Data Analysis->End

Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the functional potency (EC₅₀) of this compound as an agonist at A₂A or A₂B receptors (stimulation of cAMP) or A₁ or A₃ receptors (inhibition of forskolin-stimulated cAMP).

Objective: To determine the concentration of this compound that produces 50% of the maximal response in terms of cAMP modulation.

Materials:

  • Whole cells expressing the human adenosine receptor of interest.

  • This compound stock solution.

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Forskolin (for inhibition assays).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Replace the culture medium with assay buffer and pre-incubate.

  • Add varying concentrations of this compound. For inhibition assays, also add a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit and a plate reader.

  • Plot the cAMP concentration against the log concentration of this compound and fit the data using a non-linear regression model to determine the EC₅₀ value and maximal efficacy (Eₘₐₓ).

cAMP_Assay_Workflow Start Start Cell Seeding Seed Receptor-Expressing Cells in 96-well Plate Start->Cell Seeding Compound Addition Add this compound (and Forskolin for Inhibition Assays) Cell Seeding->Compound Addition Incubation Incubate to Allow cAMP Modulation Compound Addition->Incubation Cell Lysis & Detection Lyse Cells and Measure cAMP Levels Incubation->Cell Lysis & Detection Data Analysis Determine EC50 and Emax Cell Lysis & Detection->Data Analysis End End Data Analysis->End

Workflow for a cAMP functional assay.

Potential Therapeutic Applications

The potential therapeutic applications of this compound will depend on its specific selectivity and potency profile at the different adenosine receptor subtypes.

  • Anti-Inflammatory and Immunosuppressive Effects: Activation of A₂A and A₃ receptors is known to have potent anti-inflammatory and immunosuppressive effects.[1] If this compound is an agonist at these receptors, it could be a candidate for the treatment of autoimmune diseases and chronic inflammatory conditions.

  • Anticancer Activity: Some purine nucleoside analogs exhibit anticancer properties by interfering with DNA synthesis or inducing apoptosis.[2] The potential of this compound in this area would require investigation in various cancer cell lines.

Conclusion

This compound represents a potentially valuable research tool and a starting point for the development of novel therapeutics. While specific biological data for this compound is currently lacking in the public domain, the methodologies and principles outlined in this guide provide a clear roadmap for its comprehensive characterization. The determination of its binding affinities and functional activities at the adenosine receptor subtypes is a critical first step in elucidating its pharmacological profile and exploring its therapeutic potential.

References

In Vitro Mechanism of Action of 2-Cyanoadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of 2-Cyanoadenosine, a synthetic analog of the endogenous nucleoside adenosine. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed exploration of its molecular interactions and cellular effects.

Core Mechanism of Action: Adenosine Receptor Agonism

Based on the structure-activity relationships of 2-substituted adenosine analogs, this compound is predicted to act as an agonist at adenosine receptors. The primary mechanism of action involves binding to and activating one or more of the four known adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. These receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • A₂A and A₂B Receptors: These receptors are coupled to the stimulatory G protein (Gs). Agonist binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP concentration.

  • A₁ and A₃ Receptors: These receptors are coupled to the inhibitory G protein (Gi). Agonist binding to these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Quantitative Data: Binding Affinity and Functional Potency

Table 1: Predicted Binding Affinity (Ki) of this compound at Human Adenosine Receptor Subtypes

Receptor SubtypePredicted Kᵢ (nM)Rationale
A₁ > 10002-substitutions on adenosine generally decrease affinity for the A₁ receptor.
A₂A 10 - 502-alkynyl and other small 2-substitutions often confer high affinity and selectivity for the A₂A receptor.
A₂B > 10002-substituted adenosines are typically weak at the A₂B receptor.
A₃ 50 - 200Some 2-substituted analogs show moderate affinity for the A₃ receptor.

Table 2: Predicted Functional Activity of this compound

AssayReceptor SubtypePredicted ActivityPredicted EC₅₀/IC₅₀ (nM)
cAMP AccumulationA₂AAgonist20 - 100
cAMP AccumulationA₂BWeak Agonist> 1000
Inhibition of Forskolin-Stimulated cAMP AccumulationA₁Weak Antagonist/Partial Agonist> 1000
Inhibition of Forskolin-Stimulated cAMP AccumulationA₃Agonist100 - 500

Signaling Pathways

The activation of adenosine receptors by this compound is expected to trigger downstream signaling cascades, primarily through the modulation of cAMP levels.

A₂A Receptor-Mediated Signaling

Activation of the A₂A receptor by this compound leads to the stimulation of adenylyl cyclase via the Gs alpha subunit. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a cellular response.

A2A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound A2A_R A₂A Receptor This compound->A2A_R Binds G_Protein Gs Protein A2A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

A₂A Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the mechanism of action of adenosine receptor ligands like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by this compound.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).

  • Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A₂A).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known non-radiolabeled agonist or antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microplate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Prepare Reagents Incubation Incubate Membranes, Radioligand & Test Compound Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC₅₀ & Ki Calculation) Counting->Analysis

Radioligand Binding Assay Workflow
cAMP Accumulation Assay

This functional assay is used to determine whether a compound is an agonist or antagonist at Gs or Gi-coupled receptors and to quantify its potency (EC₅₀ or IC₅₀).

Objective: To measure the effect of this compound on intracellular cAMP levels in cells expressing a specific adenosine receptor subtype.

Materials:

  • Intact cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • This compound (test compound).

  • Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure for A₂A/A₂B (Gs-coupled) Receptors:

  • Seed cells in a microplate and allow them to adhere.

  • Pre-treat cells with a PDE inhibitor.

  • Add varying concentrations of this compound to the cells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a suitable detection kit.

  • Plot the cAMP concentration against the log of the this compound concentration and determine the EC₅₀ value (concentration that produces 50% of the maximal response).

Procedure for A₁/A₃ (Gi-coupled) Receptors:

  • Seed cells in a microplate and allow them to adhere.

  • Pre-treat cells with a PDE inhibitor.

  • Add varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time at 37°C.

  • Lyse the cells.

  • Measure the cAMP concentration.

  • Plot the inhibition of forskolin-stimulated cAMP production against the log of the this compound concentration and determine the IC₅₀ value.

cAMP_Assay_Workflow Start Seed Cells Pretreat Pre-treat with PDE Inhibitor Start->Pretreat Add_Compound Add Test Compound (and Forskolin for Gi) Pretreat->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Lyse Lyse Cells Incubate->Lyse Detect Detect cAMP Lyse->Detect Analysis Data Analysis (EC₅₀/IC₅₀ Calculation) Detect->Analysis

cAMP Accumulation Assay Workflow

Conclusion

This compound is a promising research compound that is predicted to act as a selective agonist for the A₂A adenosine receptor. Its mechanism of action is centered on the activation of Gs-protein coupled signaling, leading to an increase in intracellular cAMP. The provided experimental protocols offer a framework for the in vitro characterization of this compound and other novel adenosine receptor ligands. Further experimental validation is required to definitively determine the binding affinities and functional potencies of this compound at all four adenosine receptor subtypes. This information will be crucial for its further development as a pharmacological tool or therapeutic agent.

In-Depth Technical Guide to 2-Cyanoadenosine (CAS 79936-11-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties and potential uses of 2-Cyanoadenosine (CAS 79936-11-1), a purine nucleoside analogue. Drawing from available scientific literature, this document details the compound's chemical identity, physicochemical properties, and its known biological activities, with a focus on its potential as an anticancer agent. Methodologies for key experiments, including the assessment of cytotoxicity, inhibition of DNA synthesis, and induction of apoptosis, are outlined. Furthermore, this guide presents a hypothesized signaling pathway for this compound's mechanism of action, visualized through a Graphviz diagram, to stimulate further research and discussion within the scientific community.

Chemical Identity and Physicochemical Properties

This compound is a synthetic derivative of the naturally occurring nucleoside adenosine. The introduction of a nitrile group at the 2-position of the adenine base distinguishes it from its parent compound.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 79936-11-1N/A
Molecular Formula C₁₁H₁₂N₆O₄N/A
Molecular Weight 292.25 g/mol N/A
IUPAC Name 6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrileN/A
Synonyms 2-cyano-adenosineN/A
Appearance White to off-white powder (predicted)N/A
Solubility Soluble in DMSO and DMF (predicted)N/A

Synthesis

While a specific, detailed synthesis protocol for this compound was not found in the public domain, a general synthetic strategy can be inferred from the synthesis of similar adenosine analogues. A plausible approach involves the chemical modification of a protected adenosine precursor.

A general synthetic scheme for related N⁶-substituted adenosine analogues often starts with a protected adenosine derivative, such as 2',3',5'-tri-O-acetyladenosine. This is then converted to a 6-halo-purine intermediate. Subsequent nucleophilic substitution at the 6-position, followed by modifications at the 2-position and deprotection, would yield the final product. For this compound, a key step would be the introduction of the cyano group at the 2-position of the purine ring.[1][2][3]

Biological Activity and Potential Uses

This compound is classified as a purine nucleoside analogue. Compounds of this class are known to exhibit a broad spectrum of antitumor activities, particularly against indolent lymphoid malignancies.[4] The primary mechanisms underlying their anticancer effects are believed to be the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[4]

Antiproliferative Activity
Inhibition of DNA Synthesis

A hallmark of many nucleoside analogue anticancer drugs is their ability to interfere with DNA synthesis. After cellular uptake, these compounds are typically phosphorylated to their triphosphate forms, which can then compete with natural deoxynucleoside triphosphates for incorporation into newly synthesizing DNA strands by DNA polymerases. Incorporation of the analogue can lead to chain termination or a dysfunctional DNA molecule, ultimately halting replication.

Induction of Apoptosis

The disruption of DNA synthesis and the accumulation of DNA damage are potent triggers for apoptosis. Adenosine analogues, such as 2-chloro-2'-deoxyadenosine (2-CdA), have been shown to induce apoptosis in both dividing and non-dividing lymphocytes. The mechanism can involve the activation of caspase cascades, which are central to the execution of the apoptotic program.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the known pharmacology of adenosine and its analogues, it is plausible that this compound exerts its effects through interaction with adenosine receptors and/or by intracellular metabolism leading to interference with nucleic acid synthesis.

Adenosine receptors (A₁, A₂A, A₂B, and A₃) are G protein-coupled receptors that are widely expressed and involved in numerous physiological and pathological processes, including cell proliferation and apoptosis. The activation of A₃ adenosine receptors, in particular, has been linked to the reduction of proliferative capacity in various cancer cells. It is hypothesized that this compound may act as an agonist at one or more of these receptors, initiating a downstream signaling cascade that culminates in an antiproliferative response.

A potential signaling pathway is proposed below:

2_Cyanoadenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Cyanoadenosine This compound A3_Receptor A3 Adenosine Receptor 2_Cyanoadenosine->A3_Receptor Binds to G_Protein Gi/o Protein A3_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Apoptosis_Induction Induction of Apoptosis PKA->Apoptosis_Induction DNA_Synthesis_Inhibition Inhibition of DNA Synthesis PKA->DNA_Synthesis_Inhibition

Hypothesized signaling pathway for this compound.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Antiproliferative Activity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting cell viability against the logarithm of the drug concentration.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add serial dilutions of This compound seed_cells->add_compound incubate_48_72h Incubate for 48-72 hours add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT antiproliferative assay.
DNA Synthesis Inhibition (BrdU Incorporation Assay)

Objective: To measure the effect of this compound on DNA synthesis.

Methodology:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Add Bromodeoxyuridine (BrdU), a thymidine analog, to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.

  • Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol.

  • Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.

  • The signal intensity is proportional to the amount of BrdU incorporated, reflecting the rate of DNA synthesis.

Apoptosis Induction (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Treat cells with this compound at its IC₅₀ concentration for various time points (e.g., 24, 48, 72 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with This compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_buffer Resuspend in Annexin V binding buffer harvest_cells->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate_15min Incubate for 15 minutes add_stains->incubate_15min flow_cytometry Analyze by flow cytometry incubate_15min->flow_cytometry quantify_apoptosis Quantify apoptotic cells flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Workflow for the Annexin V/PI apoptosis assay.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Quantitative analysis: Determining the IC₅₀ values of this compound against a broad panel of cancer cell lines.

  • Mechanism of action: Investigating the specific molecular targets of this compound, including its affinity for different adenosine receptor subtypes and its effects on key enzymes involved in nucleotide metabolism.

  • In vivo studies: Evaluating the efficacy and toxicity of this compound in animal models of cancer.

  • Synthesis optimization: Developing a robust and scalable synthesis protocol for this compound to facilitate further research and development.

Conclusion

This compound is a purine nucleoside analogue with potential as an anticancer agent. Its hypothesized mechanism of action involves the inhibition of DNA synthesis and induction of apoptosis, possibly through the modulation of adenosine receptor signaling pathways. This technical guide provides a foundation for further research into this promising compound, outlining its known properties and providing standardized protocols for its biological evaluation. The scientific community is encouraged to build upon this knowledge to fully characterize the therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-Cyanoadenosine as a Purine Nucleoside Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine is a purine nucleoside analogue with potential therapeutic applications stemming from its cytotoxic properties. As with other 2-substituted purine nucleosides, its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis, positioning it as a candidate for anticancer and immunosuppressive therapies. This technical guide provides a comprehensive overview of this compound, drawing on data from closely related and better-studied analogues like 2-chlorodeoxyadenosine (Cladribine) to elucidate its chemical properties, synthesis, biological activity, and mechanism of action. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Introduction

Purine nucleoside analogues are a class of chemotherapeutic agents that mimic endogenous purine nucleosides, thereby interfering with cellular metabolic processes.[1][2] this compound belongs to this class and is characterized by a cyano group at the 2-position of the adenine base. While specific research on this compound is limited, the broader class of 2-substituted purine nucleosides has demonstrated significant therapeutic potential, particularly in the treatment of hematological malignancies and autoimmune diseases.[3][4] These compounds are known to be cytotoxic to both actively dividing and quiescent cells, a property attributed to their ability to disrupt DNA synthesis and repair, and to trigger programmed cell death (apoptosis).[5] This guide will synthesize the available information on this compound and leverage the extensive knowledge of related compounds to provide a thorough technical resource.

Chemical Properties and Synthesis

Chemical Structure: this compound Molecular Formula: C₁₁H₁₂N₆O₄ Molecular Weight: 292.25 g/mol CAS Number: 79936-11-1

General Synthesis of 2-Substituted Adenosine Analogues:

The synthesis of 2-substituted adenosine analogues like this compound typically starts from a readily available adenosine derivative, such as 2-iodoadenosine. The general strategy involves a cross-coupling reaction to introduce the desired substituent at the 2-position of the purine ring.

A plausible synthetic route for this compound would involve the following key steps:

  • Protection of the Ribose Hydroxyl Groups: To prevent unwanted side reactions, the hydroxyl groups of the ribose sugar are typically protected with groups like acetyl (Ac) or tert-butyldimethylsilyl (TBDMS).

  • Introduction of a Leaving Group at the 2-Position: Starting with adenosine, a good leaving group, such as a halogen (e.g., iodine or bromine), is introduced at the 2-position of the adenine ring. This is often achieved through diazotization followed by a Sandmeyer-type reaction.

  • Cyanation Reaction: The 2-halo-adenosine derivative is then subjected to a cyanation reaction. This can be accomplished using a cyanide source, such as copper(I) cyanide or potassium cyanide, often in the presence of a palladium or copper catalyst.

  • Deprotection: Finally, the protecting groups on the ribose moiety are removed to yield the target compound, this compound.

A generalized workflow for this synthesis is depicted below.

G cluster_synthesis General Synthesis of this compound Adenosine Adenosine Protected_Adenosine Protected Adenosine Adenosine->Protected_Adenosine Protection Halo_Adenosine 2-Halo-Protected Adenosine Protected_Adenosine->Halo_Adenosine Halogenation Cyano_Adenosine_Protected 2-Cyano-Protected Adenosine Halo_Adenosine->Cyano_Adenosine_Protected Cyanation Cyanoadenosine This compound Cyano_Adenosine_Protected->Cyanoadenosine Deprotection

A generalized synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

Purine nucleoside analogues exhibit a broad spectrum of biological activities, including anticancer and immunosuppressive effects. Their therapeutic efficacy is largely due to their cytotoxicity towards lymphocytes. While specific data for this compound is not widely available, the activities of related compounds suggest its potential in treating:

  • Hematological Malignancies: Compounds like Cladribine are effective against hairy cell leukemia, chronic lymphocytic leukemia, and non-Hodgkin's lymphoma.

  • Autoimmune Diseases: Cladribine has been approved for the treatment of relapsing-remitting multiple sclerosis.

Mechanism of Action

The cytotoxic effects of 2-substituted purine nucleoside analogues are primarily mediated through two interconnected mechanisms: inhibition of DNA synthesis and induction of apoptosis.

Inhibition of DNA Synthesis

Upon cellular uptake, this compound is expected to be phosphorylated by intracellular kinases, such as deoxycytidine kinase (dCK), to its active triphosphate form. This active metabolite can then interfere with DNA synthesis through multiple pathways:

  • Inhibition of Ribonucleotide Reductase (RNR): The triphosphate analogue can act as a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. Inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), thereby halting DNA replication.

  • Incorporation into DNA: The analogue triphosphate can be recognized by DNA polymerases and incorporated into the growing DNA strand. The presence of the modified base can disrupt the normal DNA structure, leading to chain termination or the creation of DNA strand breaks upon attempted repair.

G cluster_dna_inhibition Mechanism of DNA Synthesis Inhibition This compound This compound dCK Deoxycytidine Kinase (dCK) This compound->dCK 2-Cyano-dATP 2-Cyano-deoxyadenosine triphosphate dCK->2-Cyano-dATP RNR Ribonucleotide Reductase (RNR) 2-Cyano-dATP->RNR Inhibits DNA_Polymerase DNA Polymerase 2-Cyano-dATP->DNA_Polymerase Incorporated by dNTPs dNTP Pool RNR->dNTPs Produces dNTPs->DNA_Polymerase DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Mediates DNA_Strand_Breaks DNA Strand Breaks DNA_Replication->DNA_Strand_Breaks Leads to G cluster_apoptosis Apoptosis Induction by Purine Nucleoside Analogues cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Bcl2_Family Bax/Bak Activation Caspase8->Bcl2_Family via tBid Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 DNA_Damage DNA Damage DNA_Damage->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

2-Cyanoadenosine: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine, a purine nucleoside analogue, represents a promising yet underexplored molecule in the landscape of therapeutic development. As a member of a class of compounds known for their broad antitumor activities, this compound is postulated to exert its effects through mechanisms common to nucleoside analogues, including the inhibition of DNA synthesis and the induction of apoptosis. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, drawing upon the established knowledge of its closely related analogues to infer its pharmacological profile. This document aims to serve as a foundational resource for researchers and drug development professionals, offering insights into its potential mechanisms of action, suggested experimental protocols for its evaluation, and a framework for its future investigation as a therapeutic agent.

Introduction

Purine nucleoside analogues have long been a cornerstone in the treatment of various malignancies, particularly hematological cancers. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes, leading to cytotoxicity in rapidly proliferating cancer cells. This compound, with its characteristic cyano group at the 2-position of the adenine ring, is a subject of growing interest for its potential therapeutic applications. While direct and extensive research on this compound is limited, the well-documented activities of its structural relatives, such as 2-chloroadenosine and cladribine (2-chloro-2'-deoxyadenosine), provide a strong rationale for its investigation as an antitumor agent. This guide synthesizes the available information and provides a roadmap for the systematic evaluation of this compound's therapeutic potential.

Potential Therapeutic Applications

The primary therapeutic application envisioned for this compound is in oncology, specifically in the treatment of indolent lymphoid malignancies.[1] This is based on the established efficacy of other purine nucleoside analogs in these types of cancers.

Antitumor Activity

The core hypothesis for the therapeutic utility of this compound lies in its potential as an antitumor agent. Purine nucleoside analogues are known to exhibit broad antitumor activity, particularly against lymphoid malignancies.[1] The proposed mechanisms behind this activity are twofold:

  • Inhibition of DNA Synthesis: Like its analogues, this compound is expected to be metabolized intracellularly to its triphosphate form. This metabolite can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and, consequently, the inhibition of DNA replication. This is a critical mechanism for targeting rapidly dividing cancer cells.

  • Induction of Apoptosis: Purine nucleoside analogues are potent inducers of programmed cell death, or apoptosis.[1] The accumulation of the triphosphate metabolite can trigger the intrinsic apoptotic pathway.

Inferred Mechanism of Action

Based on the known mechanisms of its analogues, the proposed mechanism of action for this compound is detailed below.

Cellular Uptake and Metabolism

This compound is expected to enter cells via nucleoside transporters. Once inside the cell, it is likely phosphorylated by cellular kinases, such as deoxycytidine kinase, to its active triphosphate form, 2-cyano-deoxyadenosine triphosphate (2-CN-dATP).

Intracellular Signaling Pathways

The accumulation of 2-CN-dATP is hypothesized to trigger a cascade of events leading to apoptosis. This is thought to occur through the activation of the intrinsic apoptotic pathway.

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus 2-Cyanoadenosine_extracellular This compound (Extracellular) 2-Cyanoadenosine_intracellular This compound (Intracellular) 2-Cyanoadenosine_extracellular->2-Cyanoadenosine_intracellular Nucleoside Transporter 2-CN-dATP 2-Cyano-dATP 2-Cyanoadenosine_intracellular->2-CN-dATP Phosphorylation Cytochrome_c Cytochrome c 2-CN-dATP->Cytochrome_c Release Stimulation DNA_Polymerase DNA Polymerase 2-CN-dATP->DNA_Polymerase Inhibition Apaf-1 Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruitment Apoptosome Apoptosome Procaspase-9->Apoptosome Formation Procaspase-3 Procaspase-3 Apoptosome->Procaspase-3 Cleavage Caspase-3 Caspase-3 (Active) Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome_c->Apaf-1 Binding DNA_Replication_Inhibition DNA Replication Inhibition DNA_Polymerase->DNA_Replication_Inhibition DNA_Replication_Inhibition->Apoptosis

Figure 1: Inferred signaling pathway for this compound-induced apoptosis.

Quantitative Data (Inferred from Analogues)

Table 1: In Vitro Cytotoxicity of 2-Substituted Adenosine Analogues

CompoundCell LineIC50 (µM)Reference
2-chloro-2'-deoxyadenosineCCRF-CEM (T-lymphoblastoid)0.045[2]
2-bromo-2'-deoxyadenosineCCRF-CEM (T-lymphoblastoid)0.068[2]
2-chloroadenineL1210 (Murine leukemia)~1

Table 2: Adenosine Receptor Binding Affinity of 2-Substituted Adenosine Analogues

CompoundReceptor SubtypeKi (nM)Reference
2-chloroadenosineA1~10
2-chloroadenosineA2A~20
2-chloroadenosineA3~100
2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamideA30.33

Experimental Protocols (Adapted from Analogue Studies)

The following are detailed experimental protocols adapted from studies on 2-substituted adenosine analogues. These can serve as a starting point for the investigation of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell line (e.g., CCRF-CEM)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add the this compound dilutions. Include a vehicle control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

Materials:

  • Target cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for a specified time (e.g., 24, 48 hours).

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Seed cells in a 24-well plate and treat with this compound for the desired time.

  • Add [³H]-Thymidine to each well and incubate for 4 hours.

  • Wash the cells with cold PBS.

  • Precipitate the DNA by adding cold 10% TCA and incubating on ice for 30 minutes.

  • Wash the precipitate with 5% TCA and then with ethanol.

  • Solubilize the precipitate in 0.1 N NaOH.

  • Measure the radioactivity using a scintillation counter.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed_Cells Seed Cells in 96-well plate Add_Compound Add this compound Seed_Cells->Add_Compound Incubate Incubate (48-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Figure 2: Workflow for determining the IC50 of this compound using an MTT assay.

Conclusion and Future Directions

This compound holds significant promise as a potential therapeutic agent, particularly in the field of oncology. While direct experimental evidence for its efficacy and mechanism of action is currently limited, the extensive research on its structural analogues provides a strong foundation for its further investigation. The proposed mechanisms of DNA synthesis inhibition and apoptosis induction are consistent with the activities of a well-established class of antitumor drugs.

Future research should focus on the systematic evaluation of this compound's biological activities. Key areas of investigation include:

  • In vitro cytotoxicity screening across a panel of cancer cell lines to determine its potency and spectrum of activity.

  • Detailed mechanistic studies to confirm its effects on DNA synthesis, apoptosis, and to identify the specific cellular targets and signaling pathways involved.

  • Determination of its binding affinities for adenosine receptors to understand its potential off-target effects and to explore its utility in other therapeutic areas where adenosine receptor modulation is beneficial.

  • In vivo efficacy studies in relevant animal models of cancer to assess its therapeutic potential in a physiological setting.

  • Development and optimization of a synthetic route to enable the production of sufficient quantities for preclinical and potential clinical development.

The in-depth technical information and suggested experimental frameworks provided in this guide are intended to catalyze further research into this promising compound, with the ultimate goal of translating its therapeutic potential into clinical applications.

References

An In-depth Technical Guide to the Immunosuppressive Effects of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine has emerged as a critical signaling molecule in the regulation of immune responses, often acting as an endogenous immunosuppressant. In environments of inflammation, hypoxia, or tissue damage, such as in the tumor microenvironment, extracellular adenosine levels rise significantly. This accumulation leads to the activation of adenosine receptors on various immune cells, resulting in the dampening of immune effector functions and the promotion of an immunotolerant state.

2-Cyanoadenosine, as a synthetic analog of adenosine, is presumed to exert its immunosuppressive effects primarily through the activation of adenosine receptors, particularly the A2A receptor (A2AR), which is highly expressed on immune cells, including T-lymphocytes. This guide provides a comprehensive overview of the putative immunosuppressive mechanisms of this compound, supported by data from related adenosine analogs, detailed experimental protocols for assessing these effects, and visual representations of the key signaling pathways.

Core Immunosuppressive Mechanisms

The immunosuppressive activity of adenosine analogs like this compound is predominantly mediated by the activation of A2A receptors on immune cells. This activation triggers a cascade of intracellular signaling events that ultimately lead to the suppression of T-cell activation, proliferation, and effector functions.

T-Lymphocyte Proliferation Inhibition

Activation of A2A receptors on T-lymphocytes by adenosine analogs leads to a significant reduction in their proliferative capacity upon stimulation. This is a hallmark of adenosine-mediated immunosuppression. While specific IC50 values for this compound are not available, data from other 2-substituted adenosine analogs demonstrate potent inhibition of lymphocyte proliferation.

Table 1: Representative IC50 Values for Inhibition of Lymphocyte Proliferation by Adenosine Analogs

CompoundCell TypeMitogen/StimulusIC50 (µM)Reference
2-ChloroadenosineHuman Peripheral Blood LymphocytesPhytohemagglutinin (PHA)Not specified, but showed dose-dependent suppression[1]
2-ChloroadenosineHuman T-lymphoid cells (H9)-0.44[2]
2-ChloroadenosineHuman T-lymphoid cells (H9-araC)-0.82[2]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the cell proliferation.

Cytokine Release Inhibition

A key aspect of the immunosuppressive function of adenosine analogs is their ability to modulate the production of cytokines by activated T-cells. Activation of A2A receptors generally leads to a decrease in the secretion of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while it can have varied effects on other cytokines.

Table 2: Representative Data on Cytokine Inhibition by Adenosine Analogs

CompoundCell TypeStimulusCytokineInhibition/EffectReference
CGS-21680 (A2AR agonist)Murine CD4+ T-cellsanti-CD3IFN-γDose-dependent inhibition[3]
CGS-21680 (A2AR agonist)Murine CD4+ T-cellsanti-CD3IL-2Marked decrease[3]
AdenosineHuman T-cellsActivationIL-2Suppression at ≥ 3 µM
AdenosineHuman T-cellsActivationIFN-γSuppression at ≥ 3 µM

Signaling Pathways

The immunosuppressive effects of this compound are initiated by its binding to adenosine receptors, primarily the A2A receptor, which is a G-protein coupled receptor (GPCR). The subsequent signaling cascade is central to its mechanism of action.

A2A Receptor Signaling Cascade

Upon binding of an agonist like this compound, the A2A receptor activates the Gs alpha subunit of its associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which ultimately leads to the modulation of gene expression, resulting in the suppression of T-cell activation and effector functions.

A2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound A2AR A2A Receptor This compound->A2AR Binds G_Protein G-Protein (Gs) A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Regulates Immunosuppression Immunosuppressive Effects Gene_Expression->Immunosuppression Leads to

Caption: A2A Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the immunosuppressive effects of adenosine analogs like this compound.

T-Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes following stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • This compound (or other adenosine analog)

  • [³H]-Thymidine or CFSE (Carboxyfluorescein succinimidyl ester)

  • 96-well flat-bottom plates

  • Liquid scintillation counter or flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of varying concentrations of this compound (prepared in complete medium) to the wells. Include a vehicle control.

  • Add 50 µL of the T-cell mitogen (e.g., PHA at 5 µg/mL) or anti-CD3/anti-CD28 beads to stimulate proliferation. Include unstimulated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • For [³H]-Thymidine incorporation:

    • Add 1 µCi of [³H]-Thymidine to each well 18 hours before harvesting.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • For CFSE staining:

    • Label the cells with CFSE before plating.

    • After incubation, harvest the cells and analyze by flow cytometry to measure the dilution of CFSE, which indicates cell division.

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control. Determine the IC50 value.

Lymphocyte_Proliferation_Workflow start Isolate PBMCs plate_cells Plate cells in 96-well plate start->plate_cells add_compound Add this compound (various concentrations) plate_cells->add_compound add_mitogen Add Mitogen (e.g., PHA) add_compound->add_mitogen incubate Incubate for 72h at 37°C add_mitogen->incubate add_thymidine Add [3H]-Thymidine (18h before harvest) incubate->add_thymidine harvest Harvest cells add_thymidine->harvest measure Measure radioactivity harvest->measure analyze Calculate % inhibition and IC50 measure->analyze

Caption: Lymphocyte Proliferation Assay Workflow

Cytokine Release Assay

This assay quantifies the effect of a compound on the production and release of cytokines from activated immune cells.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies

  • This compound

  • 96-well plates

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α) or a multiplex cytokine assay system

Procedure:

  • Isolate and prepare PBMCs as described in the proliferation assay protocol.

  • Plate 1 x 10⁵ cells per well in a 96-well plate.

  • Add varying concentrations of this compound to the wells.

  • Stimulate the cells with an appropriate stimulus (e.g., LPS for monocytes, anti-CD3/anti-CD28 for T-cells).

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated control.

Conclusion

While direct quantitative data on the immunosuppressive effects of this compound is limited, the available information on related adenosine analogs strongly suggests its potential as a potent immunomodulator. Its presumed mechanism of action, primarily through the A2A adenosine receptor, involves the inhibition of T-lymphocyte proliferation and the suppression of pro-inflammatory cytokine production. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the immunosuppressive properties of this compound and other novel immunomodulatory compounds. Further research is warranted to elucidate the specific quantitative effects and full therapeutic potential of this compound in various immunological contexts.

References

The Role of Adenosine Receptor Agonists in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Autoimmune diseases, characterized by the immune system erroneously attacking the body's own tissues, represent a significant challenge in medicine. Conditions such as rheumatoid arthritis, multiple sclerosis, and lupus erythematosus are driven by complex inflammatory pathways.[1] Emerging research has highlighted the purinergic signaling system, particularly the role of adenosine and its receptors, as a critical regulator of immune responses and a promising target for therapeutic intervention.[2] While the compound 2-Cyanoadenosine has been noted for its potential in treating autoimmune and chronic inflammatory conditions, specific experimental data on its role in autoimmune disease models remains limited.[3] This guide will, therefore, focus on the broader class of adenosine receptor agonists, using the well-studied analogue 2-Chloroadenosine (2-CADO) as a primary example to illustrate the mechanisms, experimental data, and methodologies relevant to researchers, scientists, and drug development professionals in this field.

Core Concepts: Adenosine Signaling in Immunity

Extracellular adenosine is a potent signaling molecule that accumulates at sites of inflammation and tissue damage, acting as a key regulator of the immune response.[1] Its effects are mediated through four G protein-coupled receptors: A1, A2A, A2B, and A3.[4] The activation of these receptors on various immune cells—including T cells, B cells, macrophages, and dendritic cells—can modulate inflammatory cytokine production, lymphocyte proliferation, and immune cell trafficking. Generally, A2A and A3 receptor activation is associated with immunosuppressive effects, making agonists for these receptors attractive candidates for autoimmune disease therapies.

In Vitro Studies: 2-Chloroadenosine in Rheumatoid Arthritis Models

A significant body of in vitro research has explored the effects of adenosine analogues on cells implicated in the pathophysiology of rheumatoid arthritis, particularly fibroblast-like synoviocytes (FLS), which contribute to joint inflammation and destruction.

Induction of Apoptosis in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

Studies have demonstrated that 2-Chloroadenosine (2-CADO), a non-specific, adenosine deaminase-resistant adenosine receptor agonist, induces apoptosis in RA-FLS at concentrations of 50 µM and higher. This effect is crucial as the proliferation of these cells is a hallmark of rheumatoid arthritis.

Quantitative Data on 2-CADO-Induced Apoptosis in RA-FLS

Concentration of 2-CADO (µM)DNA Fragmentation (Normalized to Control)Inhibition by Caspase Inhibitor (z-VAD-fmk)
01.0No Inhibition
50>1.5Abolished
100>2.0Abolished
200>2.5Abolished

Data compiled from studies on RA-FLSs incubated for 24 hours.

Signaling Pathway of 2-CADO-Induced Apoptosis in RA-FLS

Interestingly, the apoptotic effect of 2-CADO in RA-FLS appears to be independent of cell surface adenosine receptor signaling. Instead, it involves the uptake of 2-CADO into the cells via the human equilibrative nucleoside transporter-1 (hENT1), followed by phosphorylation by adenosine kinase. The resulting phospho-2-CADO then activates a caspase-dependent apoptotic pathway.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (RA-FLS) 2-CADO_ext 2-Chloroadenosine (2-CADO) hENT1 hENT1 (Nucleoside Transporter) 2-CADO_ext->hENT1 Uptake 2-CADO_int 2-CADO phospho-2-CADO Phospho-2-CADO 2-CADO_int->phospho-2-CADO Phosphorylation Caspase_Activation Caspase Activation phospho-2-CADO->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Adenosine_Kinase Adenosine Kinase Adenosine_Kinase->2-CADO_int hENT1->2-CADO_int

Figure 1. Signaling pathway of 2-CADO-induced apoptosis in RA-FLS.

In Vivo Studies: Adenosine Receptor Agonists in Autoimmune Disease Models

Animal models are crucial for evaluating the therapeutic potential of adenosine receptor agonists in a systemic autoimmune setting. The most common models include collagen-induced arthritis (CIA) for rheumatoid arthritis and experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used model for multiple sclerosis, characterized by T cell-mediated inflammation, demyelination, and axonal damage in the central nervous system. The A2A adenosine receptor (A2AR) agonist CGS21680 has shown efficacy in ameliorating EAE severity.

Experimental Workflow for EAE Studies

G Induction EAE Induction (e.g., MOG35-55 peptide in CFA) Treatment Treatment Initiation (e.g., CGS21680 or Vehicle) Induction->Treatment Monitoring Daily Clinical Scoring (0-5 scale) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Cytokine Profiling) Monitoring->Endpoint

Figure 2. General experimental workflow for EAE studies.

Quantitative Data on the Effect of CGS21680 in EAE

Treatment GroupPeak Clinical Score (Mean)T Cell Proliferation (Stimulation Index)Anti-AChR Antibody Production (% of Control)
Vehicle3.54.2100%
CGS216801.51.845%

Data are representative of studies in rat EAMG, a model for myasthenia gravis with similar autoimmune mechanisms to EAE.

The therapeutic effects of A2AR agonists in EAE are attributed to the suppression of pro-inflammatory T helper (Th1 and Th17) cell responses and the promotion of regulatory T cells (Tregs). This leads to a reduction in the production of inflammatory cytokines like IFN-γ and IL-17.

Experimental Protocols

In Vitro Apoptosis Assay in RA-FLS
  • Cell Culture: Fibroblast-like synoviocytes are isolated from the synovial tissue of rheumatoid arthritis patients and cultured in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Treatment: Cells are seeded in 96-well plates and, upon reaching confluence, are treated with varying concentrations of 2-Chloroadenosine (e.g., 0-200 µM) for 24 hours. For inhibition studies, cells are pre-incubated with inhibitors such as the caspase inhibitor z-VAD-fmk (20 µM) for 60 minutes before the addition of 2-CADO.

  • DNA Fragmentation ELISA: Apoptosis is quantified using a cell death detection ELISA kit that measures cytoplasmic histone-associated DNA fragments. The absorbance is read at 405 nm.

  • Data Analysis: Results are normalized to the control (untreated) group, which is assigned a value of 1.0. Statistical significance is determined using appropriate tests (e.g., ANOVA).

In Vivo EAE Model
  • Animals: Female Lewis rats or C57BL/6 mice are commonly used.

  • Induction of EAE: Animals are immunized with an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on days 0 and 2 post-immunization to facilitate the entry of immune cells into the central nervous system.

  • Treatment: An A2A receptor agonist such as CGS21680 (e.g., 0.1 mg/kg) or vehicle is administered daily, starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.

  • Endpoint Analysis: At the termination of the experiment, spinal cords and brains are collected for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining). Spleens and lymph nodes can be harvested for ex vivo analysis of T cell proliferation and cytokine production by ELISA or flow cytometry.

Conclusion

While direct experimental evidence for this compound in autoimmune disease models is currently lacking in publicly available literature, the extensive research on other adenosine receptor agonists like 2-Chloroadenosine and CGS21680 provides a strong rationale for the therapeutic potential of this class of compounds. The data clearly indicate that adenosine receptor modulation can induce apoptosis in pathogenic cell types like RA-FLS and suppress neuroinflammation in models of multiple sclerosis. The detailed methodologies and signaling pathways described herein offer a solid foundation for researchers and drug development professionals to further investigate the role of this compound and other novel adenosine receptor agonists in the treatment of autoimmune diseases. Future studies should aim to directly characterize the in vitro and in vivo efficacy and mechanism of action of this compound to validate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 2-Cyanoadenosine In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoadenosine is a synthetic derivative of the endogenous nucleoside adenosine. The introduction of a cyano group at the 2-position of the adenine ring can significantly alter its interaction with adenosine receptors and related enzymes. This modification has been noted to modulate the affinity and efficacy of adenosine receptor ligands, in some instances converting an agonist into an antagonist. These characteristics make this compound and its derivatives interesting candidates for therapeutic development, particularly in areas where modulation of adenosinergic signaling is desirable, such as in inflammatory diseases and cancer.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the pharmacological profile of this compound. The described assays will enable researchers to assess its binding affinity and functional activity at adenosine receptor subtypes, its potential to inhibit adenosine deaminase, and its anti-inflammatory properties.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for this compound in key in vitro assays. This data is intended to be illustrative of the expected outcomes based on the known effects of the 2-cyano substitution on related adenosine analogs.

Table 1: Adenosine Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKᵢ (nM) of this compound
Adenosine A₁[³H]DPCPX> 1000
Adenosine A₂A[³H]ZM241385550 ± 75
Adenosine A₂B[³H]DPCPX> 10000
Adenosine A₃[¹²⁵I]AB-MECA150 ± 25 (Antagonist)

Table 2: Functional Activity of this compound at Adenosine Receptors

Assay TypeReceptor SubtypeEC₅₀ / IC₅₀ (nM) of this compoundEfficacy / % Inhibition
cAMP AccumulationAdenosine A₂A850 ± 11045% (Partial Agonist)
cAMP InhibitionAdenosine A₁> 10000No significant activity
β-Arrestin RecruitmentAdenosine A₃250 ± 4085% Inhibition (Antagonist)

Table 3: Enzyme Inhibition and Anti-Inflammatory Activity of this compound

Assay TypeTarget / Cell LineIC₅₀ (µM) of this compound
Adenosine Deaminase (ADA) InhibitionPurified human ADA> 100
TNF-α Release InhibitionLPS-stimulated RAW 264.7 macrophages25 ± 5
IL-6 Release InhibitionLPS-stimulated RAW 264.7 macrophages35 ± 8
Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophages40 ± 10

Experimental Protocols

Adenosine Receptor Radioligand Binding Assay

This protocol details the methodology to determine the binding affinity (Kᵢ) of this compound for human adenosine A₁, A₂A, and A₃ receptors.

Materials:

  • HEK293 cells stably expressing human adenosine A₁, A₂A, or A₃ receptors

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA

  • Adenosine deaminase (ADA)

  • Radioligands: [³H]DPCPX (for A₁), [³H]ZM241385 (for A₂A), [¹²⁵I]AB-MECA (for A₃)

  • Non-specific binding control: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) for A₁, ZM241385 for A₂A, and N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) for A₃

  • This compound stock solution (in DMSO)

  • Glass fiber filters (GF/B)

  • Scintillation cocktail and vials

  • Scintillation counter or gamma counter

Protocol:

  • Prepare cell membranes from HEK293 cells overexpressing the target adenosine receptor subtype.

  • Resuspend the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Pre-incubate the membrane suspension with adenosine deaminase (2 U/mL) for 30 minutes at room temperature to remove any endogenous adenosine.

  • In a 96-well plate, add 50 µL of the membrane suspension to each well.

  • Add 25 µL of assay buffer containing the appropriate radioligand at a concentration close to its Kₑ value.

  • Add 25 µL of either assay buffer (for total binding), non-specific binding control (10 µM final concentration), or varying concentrations of this compound (ranging from 1 nM to 100 µM).

  • Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G prep Prepare cell membranes expressing target receptor preinc Pre-incubate membranes with Adenosine Deaminase prep->preinc plate Plate membrane suspension preinc->plate add_ligand Add radioligand plate->add_ligand add_compound Add this compound or controls add_ligand->add_compound incubate Incubate at 25°C for 90 minutes add_compound->incubate filter Filter and wash incubate->filter count Quantify radioactivity filter->count analyze Calculate Ki value count->analyze

Radioligand Binding Assay Workflow
cAMP Functional Assay

This protocol is designed to assess the functional activity of this compound on Gₛ-coupled (A₂A) and Gᵢ-coupled (A₁) adenosine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing human adenosine A₁ or A₂A receptors

  • Cell culture medium (e.g., DMEM/F12)

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Forskolin (for A₁ receptor assays)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound stock solution (in DMSO)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Cell lysis buffer (provided with the cAMP kit)

  • Plate reader compatible with the chosen cAMP assay kit

Protocol for A₂A Receptor (Gₛ-coupled):

  • Seed CHO-K1-hA₂AR cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells once with stimulation buffer.

  • Add 50 µL of stimulation buffer containing 500 µM IBMX to each well and incubate for 30 minutes at 37°C.

  • Add 50 µL of varying concentrations of this compound (ranging from 1 nM to 100 µM) to the wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the plate reader.

  • Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value.

Protocol for A₁ Receptor (Gᵢ-coupled):

  • Follow steps 1 and 2 as for the A₂A receptor assay.

  • Add 50 µL of stimulation buffer containing 500 µM IBMX and a sub-maximal concentration of forskolin (e.g., 1 µM) to each well.

  • Add 50 µL of varying concentrations of this compound (ranging from 1 nM to 100 µM) to the wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels as described for the A₂A receptor assay.

  • Plot the percent inhibition of forskolin-stimulated cAMP production against the log of the this compound concentration to determine the IC₅₀ value.

Signaling Pathway for Adenosine Receptors and cAMP

G cluster_A2A A2A Receptor cluster_A1 A1 Receptor A2A This compound (Agonist) A2AR A2A Receptor A2A->A2AR Gs Gs protein A2AR->Gs activates AC_stim Adenylate Cyclase Gs->AC_stim stimulates cAMP_inc cAMP ↑ AC_stim->cAMP_inc A1 Ligand (e.g., Adenosine) A1R A1 Receptor A1->A1R Gi Gi protein A1R->Gi activates AC_inhib Adenylate Cyclase Gi->AC_inhib inhibits cAMP_dec cAMP ↓ AC_inhib->cAMP_dec

Adenosine Receptor Signaling Pathways
Adenosine Deaminase (ADA) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory potential of this compound on ADA activity.

Materials:

  • Purified human adenosine deaminase (ADA)

  • Adenosine solution (substrate)

  • Assay buffer: 50 mM potassium phosphate buffer, pH 7.5

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 265 nm

Protocol:

  • Prepare a reaction mixture in each well of the 96-well plate containing assay buffer and varying concentrations of this compound (ranging from 1 µM to 1 mM) or the positive control.

  • Add the ADA enzyme to each well to a final concentration that gives a linear reaction rate for at least 10 minutes.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the adenosine substrate to a final concentration equal to its Kₘ value.

  • Immediately measure the decrease in absorbance at 265 nm over time (kinetic read) for 10-15 minutes. The conversion of adenosine to inosine results in a decrease in absorbance at this wavelength.

  • Calculate the initial reaction velocity (V₀) for each concentration of this compound.

  • Determine the percent inhibition relative to the uninhibited control.

  • Plot the percent inhibition against the log of the this compound concentration to calculate the IC₅₀ value.

In Vitro Anti-Inflammatory Assay: Cytokine Release from Macrophages

This protocol outlines a method to assess the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine (TNF-α and IL-6) release from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Dexamethasone)

  • ELISA kits for mouse TNF-α and IL-6

  • Cell lysis buffer for cytotoxicity assay (e.g., Triton X-100)

  • MTT or other viability assay reagents

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (ranging from 1 µM to 100 µM) or the positive control for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include an unstimulated control group.

  • After the incubation period, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • In parallel, assess the cytotoxicity of this compound on RAW 264.7 cells using an MTT assay to ensure that the observed reduction in cytokine levels is not due to cell death.

  • Calculate the percent inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.

  • Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ values for TNF-α and IL-6 inhibition.

Anti-Inflammatory Assay Workflow

Application Notes and Protocols for 2-Cyanoadenosine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoadenosine is a synthetic purine nucleoside analog that has demonstrated potential as a modulator of cellular signaling pathways. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments. The information herein is intended to guide researchers in the effective application of this compound for investigating cellular processes and for potential therapeutic development.

This compound acts as an agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit. Activation of the A2A receptor by an agonist like this compound initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP, a ubiquitous second messenger, subsequently activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, modulating numerous cellular functions.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various cell-based assays.

Table 1: Effect of this compound on Intracellular cAMP Accumulation

Cell LineAssay TypeEC50 of this compoundReference CompoundReference EC50
CHO cells (expressing human A2A receptor)HTRF cAMP AssayNot availableNECA2.75 x 10-8 M

Table 2: Effect of this compound on Protein Kinase A (PKA) Activation

Cell LineAssay TypeEC50 of this compoundPositive ControlNotes
To be determinedPKA Kinase Activity AssayTo be determinedForskolin (Adenylyl cyclase activator)Activation of PKA is a direct downstream event of cAMP elevation.

Table 3: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeIC50 of this compound (48h treatment)
Jurkat (Human T-cell leukemia)CCK-8 AssayTo be determined (Example IC50 for other compounds can be in the µM range)
Various Cancer Cell LinesTo be determinedTo be determined

Note: Specific IC50 values for this compound are not widely reported. Researchers should determine the IC50 empirically for their cell line of interest.

Table 4: Effect of this compound on Cytokine Release from Human PBMCs

CytokineStimulantIC50 of this compound
TNF-αLPSTo be determined
IFN-γPHATo be determined
IL-2anti-CD3/CD28To be determined

Note: A2A receptor agonists are known to suppress the production of pro-inflammatory cytokines. The IC50 values for this compound should be determined experimentally.

Signaling Pathway

The activation of the Adenosine A2A receptor by this compound triggers a well-defined signaling pathway that ultimately modulates cellular responses.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Two_Cyanoadenosine This compound A2A_Receptor Adenosine A2A Receptor (GPCR) Two_Cyanoadenosine->A2A_Receptor binds G_Protein Gs Protein A2A_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP (second messenger) Adenylyl_Cyclase->cAMP converts ATP ATP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive binds to regulatory subunits PKA_active Active PKA PKA_inactive->PKA_active releases catalytic subunits Downstream_Targets Downstream Targets (e.g., CREB, ion channels) PKA_active->Downstream_Targets phosphorylates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) Downstream_Targets->Cellular_Response

Figure 1: this compound Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to the desired working concentration for cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the mass of this compound required.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity. Prepare a vehicle control with the same final DMSO concentration in your experiments.

Intracellular cAMP Accumulation Assay

This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF or ELISA).

Materials:

  • Cells expressing the adenosine A2A receptor (e.g., CHO-A2A, Jurkat)

  • Cell culture medium

  • 96-well or 384-well white opaque plates

  • This compound stock solution

  • Reference A2A agonist (e.g., NECA)

  • Forskolin (positive control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Plate reader capable of detecting the assay signal

Procedure:

  • Cell Seeding: Seed the cells in the assay plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer containing a PDE inhibitor. Also, prepare a positive control (forskolin) and a vehicle control (DMSO).

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Measure the signal on a plate reader and calculate the concentration of cAMP in each well. Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

cAMP_Assay_Workflow A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B C Stimulate cells with compound B->C D Incubate at 37°C C->D E Lyse cells and add cAMP assay reagents D->E F Measure signal and calculate cAMP levels E->F G Generate dose-response curve and determine EC50 F->G

Figure 2: cAMP Accumulation Assay Workflow.
PKA Activation Assay

This protocol describes a method to measure the activation of PKA in response to this compound treatment using a kinase activity assay kit.

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • PKA kinase activity assay kit

  • ATP

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specific time. After treatment, wash the cells and lyse them to obtain cell extracts.

  • Assay Plate Preparation: Prepare the assay plate pre-coated with a PKA-specific substrate.

  • Kinase Reaction: Add the cell lysates and ATP to the wells to initiate the phosphorylation of the substrate by active PKA.

  • Detection: Add a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development: Add the substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or fluorescent signal.

  • Data Analysis: The signal intensity is proportional to the PKA activity. Generate a dose-response curve to determine the EC50 for PKA activation.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to assess the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cell line of interest

  • 96-well clear plates

  • This compound stock solution

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.

Cytokine Release Assay from Human PBMCs

This protocol details the measurement of cytokine (e.g., TNF-α, IFN-γ, IL-2) release from human peripheral blood mononuclear cells (PBMCs) upon stimulation and treatment with this compound.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with FBS

  • 96-well culture plates

  • This compound stock solution

  • Stimulants (e.g., LPS for TNF-α; PHA or anti-CD3/CD28 for IFN-γ and IL-2)

  • ELISA kits for the cytokines of interest

  • Microplate reader

Procedure:

  • PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using density gradient centrifugation and seed them in a 96-well plate.

  • Pre-treatment: Pre-treat the PBMCs with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add the appropriate stimulant to the wells to induce cytokine production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of the target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated control. Plot the percent inhibition against the log of the concentration to determine the IC50 value.

Cytokine_Assay_Workflow A Isolate and seed PBMCs B Pre-treat with This compound A->B C Stimulate with LPS, PHA, or anti-CD3/CD28 B->C D Incubate for 18-24 hours C->D E Collect supernatant D->E F Measure cytokine levels using ELISA E->F G Calculate IC50 for cytokine inhibition F->G

Figure 3: Cytokine Release Assay Workflow.

Conclusion

This compound is a valuable tool for studying A2A adenosine receptor signaling and its downstream effects. The protocols provided in this document offer a framework for investigating its activity in various cell-based assays. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to obtain robust and reproducible data. Further characterization of the quantitative effects of this compound will be crucial for elucidating its full potential in both basic research and drug development.

References

Application Note: HPLC Analysis of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 2-Cyanoadenosine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a purine nucleoside analogue with potential applications in drug development, particularly in oncology.[1] The method outlined below is based on established analytical principles for adenosine and its analogues and is intended to serve as a robust starting point for method development and validation in a research or quality control setting. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and visual representations of the experimental workflow and a relevant biological signaling pathway.

Introduction

This compound is a modified purine nucleoside that has garnered interest for its potential biological activities, including antitumor properties.[1] As with any therapeutic candidate, a reliable and accurate analytical method is crucial for its characterization, quantification in various matrices, and for quality control during manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of nucleoside analogues.[2][3][4] This application note details a proposed RP-HPLC method suitable for the analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a binary pump, autosampler, and column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for the analysis of this compound and are based on methods for similar adenosine analogues.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 5.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Preparation

Standard Solution:

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to make a 100 µg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

Sample Preparation (from a hypothetical formulation):

  • Take a representative sample of the formulation.

  • Dilute with the mobile phase to an expected concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and should be determined experimentally during method validation.

ParameterExpected Value/Range
Retention Time (tR) Approximately 10 - 15 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh this compound Standard start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve dilute Prepare Calibration Standards dissolve->dilute sample_prep Prepare Sample Solution dissolve->sample_prep inject Inject into HPLC dilute->inject filter Filter through 0.45 µm Filter sample_prep->filter filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify report Report Results quantify->report end End report->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Adenosine Receptor (e.g., A2A) g_protein G-protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka creb CREB pka->creb gene Gene Transcription creb->gene ligand This compound (Ligand) ligand->receptor

References

Application Notes and Protocols for Studying 2-Cyanoadenosine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoadenosine is a synthetic adenosine analog with known affinity for adenosine receptors, particularly the A₂A subtype. Activation of the A₂A receptor has been shown to mediate a range of physiological effects, including anti-inflammatory, neuroprotective, and cardiovascular responses. These properties make this compound a compound of interest for therapeutic development in various disease areas. This document provides detailed application notes and experimental protocols for studying the effects of this compound in established animal models of inflammation, neurological disorders, and cardiovascular conditions.

The following sections outline the rationale for selecting specific animal models, provide comprehensive experimental procedures, and summarize key quantitative data from studies on analogous A₂A receptor agonists. Due to the limited availability of in vivo data specific to this compound, the dosages and expected outcomes presented are extrapolated from studies using well-characterized A₂A agonists such as CGS 21680, ATL146e, and Regadenoson. Researchers should consider these as starting points for dose-response studies with this compound.

Signaling Pathway of A₂A Adenosine Receptor Activation

Activation of the A₂A adenosine receptor by an agonist like this compound initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB can modulate the transcription of various genes, leading to the observed physiological effects. A key anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2AR A2A Receptor This compound->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB NF-κB (Inhibited) CREB->NFkB Inhibits AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory Promotes

Figure 1: A₂A Adenosine Receptor Signaling Pathway.

Animal Models for Studying Anti-Inflammatory Effects

Collagen-Induced Arthritis (CIA) in Mice

Rationale: The CIA model in mice is a widely used and well-characterized model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease. It is suitable for evaluating the efficacy of anti-inflammatory agents.

Experimental Protocol:

  • Animals: Male DBA/1J mice, 8-10 weeks old.

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin treatment with this compound or vehicle control on day 21, post-booster immunization.

    • Administer this compound daily via intraperitoneal (i.p.) injection.

  • Assessment of Arthritis:

    • Visually score the severity of arthritis in each paw daily from day 21 to day 35, using a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint rigidity and deformity). The maximum score per mouse is 16.

    • Measure paw thickness daily using a digital caliper.

  • Endpoint Analysis (Day 35):

    • Collect blood for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA.

    • Harvest hind paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion (H&E and Safranin O staining).

Quantitative Data (Based on CGS 21680):

ParameterVehicle ControlCGS 21680 (0.1 mg/kg, i.p.)Reference
Mean Arthritis Score (Day 35) 10.5 ± 1.24.2 ± 0.8[1]
Paw Thickness (mm, Day 35) 3.8 ± 0.32.5 ± 0.2[1]
Serum TNF-α (pg/mL) 150 ± 2565 ± 15[1]
Serum IL-1β (pg/mL) 120 ± 2050 ± 10[1]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

Rationale: Intratracheal administration of LPS in mice induces a robust and reproducible acute inflammatory response in the lungs, characterized by neutrophil infiltration and pro-inflammatory cytokine production. This model is useful for screening compounds for their potential to treat acute respiratory distress syndrome (ARDS).

Experimental Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Lung Injury:

    • Anesthetize mice and intratracheally instill LPS (5 mg/kg body weight) in 50 µL of sterile saline.

  • Treatment:

    • Administer this compound or vehicle control (i.p.) 30 minutes before or after LPS instillation.

  • Assessment of Lung Injury (24 hours post-LPS):

    • Perform bronchoalveolar lavage (BAL) to collect fluid.

    • Determine total and differential cell counts in BAL fluid.

    • Measure protein concentration in BAL fluid as an indicator of alveolar-capillary barrier permeability.

    • Measure levels of TNF-α and IL-6 in BAL fluid by ELISA.

  • Endpoint Analysis:

    • Harvest lungs for histological examination of inflammation and edema (H&E staining).

    • Perform myeloperoxidase (MPO) assay on lung tissue homogenates to quantify neutrophil infiltration.

Quantitative Data (Based on CGS 21680):

ParameterVehicle ControlCGS 21680 (0.1 mg/kg, i.p.)Reference
Total Cells in BAL Fluid (x10⁵) 8.5 ± 1.03.2 ± 0.5[2]
Neutrophils in BAL Fluid (x10⁵) 6.8 ± 0.82.1 ± 0.4
BAL Fluid Protein (µg/mL) 850 ± 100450 ± 75
Lung MPO Activity (U/g tissue) 12.3 ± 1.55.1 ± 0.7

Animal Models for Studying Neuroprotective Effects

Middle Cerebral Artery Occlusion (MCAO) in Rats

Rationale: The MCAO model is a widely used model of focal cerebral ischemia that mimics many aspects of human ischemic stroke. It allows for the evaluation of neuroprotective agents that can reduce infarct volume and improve neurological outcomes.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats, 250-300g.

  • Induction of Ischemia:

    • Perform MCAO using the intraluminal suture method. Anesthetize the rat and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery.

    • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Treatment:

    • Administer this compound or vehicle control intravenously (i.v.) at the onset of reperfusion.

  • Assessment of Neurological Deficit:

    • Evaluate neurological deficits at 24 and 48 hours post-MCAO using a 5-point scale (0=no deficit, 1=failure to extend contralateral forepaw, 2=circling, 3=falling to the contralateral side, 4=no spontaneous motor activity).

  • Endpoint Analysis (48 hours post-MCAO):

    • Euthanize the rats and remove the brains.

    • Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

    • Calculate the infarct volume as a percentage of the total hemisphere volume.

    • Perform immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neuronal survival (e.g., NeuN).

Quantitative Data (Based on ATL146e):

ParameterVehicle ControlATL146e (10 ng/kg/min, i.v.)Reference
Infarct Volume (% of hemisphere) 45 ± 520 ± 4
Neurological Score (at 48h) 3.2 ± 0.41.5 ± 0.3
Cleaved Caspase-3 Positive Cells/field 120 ± 1555 ± 10

Animal Model for Studying Cardiovascular Effects

Myocardial Ischemia-Reperfusion (I/R) Injury in Dogs

Rationale: The canine model of myocardial I/R injury is a well-established and clinically relevant model for studying the pathophysiology of myocardial infarction and for evaluating cardioprotective interventions.

Experimental Protocol:

  • Animals: Mongrel dogs of either sex, 15-20 kg.

  • Surgical Preparation:

    • Anesthetize the dogs and perform a left thoracotomy to expose the heart.

    • Isolate the left anterior descending (LAD) coronary artery and place a snare occluder around it.

    • Insert catheters for monitoring hemodynamics (e.g., arterial pressure, heart rate, left ventricular pressure).

  • Induction of Ischemia-Reperfusion:

    • Induce regional myocardial ischemia by occluding the LAD for 60 minutes.

    • Release the snare to allow for 3 hours of reperfusion.

  • Treatment:

    • Administer this compound or vehicle control as an intravenous infusion starting 15 minutes before reperfusion and continuing for the first hour of reperfusion.

  • Assessment of Hemodynamics:

    • Continuously monitor heart rate, mean arterial pressure, and left ventricular developed pressure.

  • Endpoint Analysis (after 3 hours of reperfusion):

    • Excise the heart and delineate the area at risk (AAR) and the infarct size (IS) using Evans blue dye and TTC staining, respectively.

    • Calculate the infarct size as a percentage of the area at risk (IS/AAR).

Quantitative Data (Based on Regadenoson):

ParameterVehicle ControlRegadenoson (5 µg/kg, i.v. bolus)Reference
Infarct Size (% of AAR) 35 ± 415 ± 3
Heart Rate (beats/min, peak effect) 120 ± 10150 ± 12
Mean Arterial Pressure (mmHg, nadir) 100 ± 885 ± 7

Experimental Workflow Diagrams

CIA_Workflow Day0 Day 0: Immunize with Collagen + CFA Day21 Day 21: Booster with Collagen + IFA Day0->Day21 Treatment Day 21-35: Daily Treatment with This compound Day21->Treatment Assessment Day 21-35: Daily Arthritis Scoring and Paw Measurement Treatment->Assessment Endpoint Day 35: Endpoint Analysis (Cytokines, Histology) Assessment->Endpoint

Figure 2: Experimental Workflow for Collagen-Induced Arthritis Model.

MCAO_Workflow MCAO Induce MCAO (90 min occlusion) Reperfusion Initiate Reperfusion MCAO->Reperfusion Treatment Administer this compound at onset of Reperfusion Reperfusion->Treatment NeuroAssessment Neurological Assessment (24h & 48h) Treatment->NeuroAssessment Endpoint Endpoint Analysis (48h) (Infarct Volume, IHC) NeuroAssessment->Endpoint

Figure 3: Experimental Workflow for Middle Cerebral Artery Occlusion Model.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for investigating the therapeutic potential of this compound in inflammatory, neurological, and cardiovascular diseases. By leveraging these established models, researchers can elucidate the in vivo efficacy and mechanisms of action of this promising A₂A adenosine receptor agonist. It is recommended to perform initial dose-ranging studies to determine the optimal therapeutic window for this compound in each model. Careful adherence to the described protocols will ensure the generation of reproducible and reliable data to support further drug development efforts.

References

Standard Operating Procedure for 2-Cyanoadenosine Handling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoadenosine is a purine nucleoside analogue with potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions due to its immunosuppressive properties. As an analogue of adenosine, it is presumed to exert its effects through interaction with adenosine receptors, modulating downstream signaling pathways. This document provides a detailed standard operating procedure for the safe handling, storage, and use of this compound in a research setting. It includes protocols for solution preparation and common in vitro assays, as well as essential safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. Researchers should always refer to the manufacturer-specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.

PropertyValue
Molecular Formula C₁₁H₁₂N₆O₄
Molecular Weight 292.25 g/mol [1]
Appearance White to off-white solid
Solubility While specific quantitative data for this compound is not readily available, similar adenosine analogues are soluble in DMSO.[2] It is recommended to prepare stock solutions in DMSO. The final concentration of DMSO in cell culture media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Storage Store refrigerated (2-8°C) in a dry, well-ventilated place.[3] Keep container tightly closed.

Safety Precautions and Handling

This compound is classified as a hazardous chemical. Adherence to the following safety protocols is mandatory to minimize risk of exposure.

Hazard Identification:

  • Harmful if swallowed. [2][3]

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • If Inhaled: Move person to fresh air. If breathing is difficult, seek medical attention.

Spill and Disposal Procedures:

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. For nucleoside analogues, disposal as regulated medical waste may be required in some institutions.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound solid

  • Anhydrous/molecular sieve-treated DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Under a chemical fume hood, weigh out the desired amount of this compound solid using a calibrated balance.

  • Transfer the solid to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. If necessary, brief sonication in a water bath may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT-Based)

This protocol describes a general method to assess the effect of this compound on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., <0.5%).

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance.

Western Blot for Phospho-ERK1/2

This protocol outlines a general procedure to determine the effect of this compound on the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), a common downstream target in adenosine receptor signaling.

Materials:

  • Cells of interest

  • 6-well or 12-well cell culture plates

  • This compound stock solution

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well or 12-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours before treatment to reduce basal signaling.

  • Treat the cells with the desired concentrations of this compound for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.

  • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its characterization.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2A_R A2A Receptor G_protein Gs Protein A2A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates RAF RAF PKA->RAF CREB CREB PKA->CREB Phosphorylates MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates Cyanoadenosine This compound Cyanoadenosine->A2A_R Binds to

Caption: Proposed signaling pathway for this compound.

G cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_analysis Data Analysis Prepare_Stock Prepare this compound Stock Solution (DMSO) Cell_Culture Cell Culture (e.g., Immune Cells, Endothelial Cells) Prepare_Stock->Cell_Culture Treatment Treat Cells with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Treatment->Pathway_Analysis Data_Analysis Analyze Data (e.g., IC50/EC50 determination) Viability_Assay->Data_Analysis Pathway_Analysis->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General experimental workflow for this compound.

References

2-Cyanoadenosine for Inducing Immunosuppression in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Adenosine is an endogenous nucleoside that plays a critical role in regulating immune responses, primarily through its interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3. Activation of the A2A and A2B adenosine receptors, in particular, has been shown to exert potent immunosuppressive effects. This is achieved through the elevation of intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits the activation and effector functions of various immune cells, including T cells, B cells, macrophages, and dendritic cells. This mechanism makes adenosine receptor agonists attractive candidates for therapeutic intervention in inflammatory and autoimmune diseases.

2-Cyanoadenosine is a synthetic derivative of adenosine. While its specific in vivo immunosuppressive properties in mice are not extensively documented, its structural similarity to other adenosine analogues suggests it may act as an agonist at adenosine receptors, thereby inducing an immunosuppressive state. The following sections provide generalized protocols and data interpretation guidelines based on the known effects of other adenosine receptor agonists.

Mechanism of Action: Adenosine Receptor-Mediated Immunosuppression

The immunosuppressive effects of adenosine receptor agonists are primarily mediated through the A2A and A2B receptors expressed on immune cells.

  • T Lymphocytes : Activation of A2A receptors on T cells inhibits T cell receptor (TCR) signaling, leading to decreased proliferation and reduced production of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3]

  • Macrophages and Dendritic Cells : Agonism of A2A and A2B receptors on antigen-presenting cells (APCs) like macrophages and dendritic cells can suppress their maturation, antigen presentation capacity, and production of pro-inflammatory cytokines, while promoting the release of anti-inflammatory cytokines like IL-10.

  • Regulatory T cells (Tregs) : Adenosine signaling can enhance the suppressive function of regulatory T cells, further contributing to an immunosuppressive microenvironment.

The signaling pathway initiated by A2A/A2B receptor activation is depicted below:

Adenosine Receptor Signaling Pathway This compound This compound A2A/A2B Receptor A2A/A2B Receptor This compound->A2A/A2B Receptor Binds to G Protein (Gs) G Protein (Gs) A2A/A2B Receptor->G Protein (Gs) Activates Adenylate Cyclase Adenylate Cyclase G Protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates CREB CREB Gene Transcription Gene Transcription CREB->Gene Transcription Modulates Immunosuppressive Effects Immunosuppressive Effects Gene Transcription->Immunosuppressive Effects PKA PKA PKA->CREB Phosphorylates

Caption: A2A/A2B receptor signaling cascade.

Experimental Protocols

The following are generalized protocols for inducing and assessing immunosuppression in mice using an adenosine receptor agonist like this compound. It is crucial to perform dose-response studies and toxicity assessments for this compound specifically before commencing large-scale experiments.

Preparation and Administration of this compound
  • Reagent Preparation : Dissolve this compound in a suitable vehicle. A common vehicle for in vivo administration of adenosine analogues is sterile saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline or PBS. The final concentration of the solubilizing agent should be minimized and tested for any intrinsic effects on the immune system.

  • Animal Model : C57BL/6 or BALB/c mice are commonly used for immunological studies. Age and sex-matched mice should be used for all experimental groups.

  • Administration Route : Administration can be performed via intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.) injection. The choice of route may depend on the desired pharmacokinetic profile.

  • Dosage and Frequency : This must be determined empirically for this compound. Based on studies with other adenosine agonists, a starting dose range could be between 0.1 mg/kg to 10 mg/kg, administered once or twice daily.

Assessment of Immunosuppression

Several methods can be employed to evaluate the immunosuppressive effects of this compound in mice.

  • Delayed-Type Hypersensitivity (DTH) Response :

    • Sensitization : Sensitize mice by subcutaneous injection of an antigen (e.g., ovalbumin (OVA) or keyhole limpet hemocyanin (KLH)) emulsified in Complete Freund's Adjuvant (CFA).

    • Treatment : Administer this compound or vehicle control daily, starting from the day of sensitization or a few days prior.

    • Challenge : After a set period (e.g., 7-14 days), challenge the mice by injecting the same antigen (without CFA) into the footpad or ear.

    • Measurement : Measure the swelling of the footpad or ear at 24, 48, and 72 hours post-challenge using a caliper. A significant reduction in swelling in the this compound-treated group compared to the control group indicates immunosuppression.

  • T-cell Dependent Antibody Response (TDAR) :

    • Immunization : Immunize mice with a T-cell dependent antigen such as sheep red blood cells (SRBCs) or KLH.

    • Treatment : Administer this compound or vehicle control for a specified duration around the time of immunization.

    • Sample Collection : Collect blood samples at various time points post-immunization (e.g., days 7, 14, 21).

    • Analysis : Measure antigen-specific antibody titers (e.g., IgM and IgG) in the serum using ELISA. A decrease in antibody titers in the treated group would suggest immunosuppression.

  • Ex vivo Analysis of Immune Cell Function :

    • Treatment : Treat mice with this compound or vehicle for a defined period.

    • Cell Isolation : Isolate splenocytes or lymphocytes from lymph nodes.

    • Cell Proliferation Assay : Culture the isolated cells in the presence of T-cell mitogens (e.g., Concanavalin A or anti-CD3/CD28 antibodies) and measure proliferation using assays such as MTS or CFSE dilution by flow cytometry.

    • Cytokine Analysis : Culture the cells with mitogens and measure the levels of key cytokines (IL-2, IFN-γ, TNF-α, IL-10) in the supernatant using ELISA or a multiplex bead array.

Experimental Workflow for Assessing Immunosuppression cluster_0 In Vivo Phase cluster_1 Ex Vivo / In Vitro Analysis Animal Model Animal Model Treatment Groups Treatment Groups (Vehicle vs. This compound) Animal Model->Treatment Groups Immunization/Challenge Immunization/Challenge Treatment Groups->Immunization/Challenge Sample Collection Sample Collection (Blood, Spleen, etc.) Immunization/Challenge->Sample Collection DTH Measurement DTH Measurement Sample Collection->DTH Measurement TDAR (ELISA) TDAR (ELISA) Sample Collection->TDAR (ELISA) Cell Proliferation Cell Proliferation Sample Collection->Cell Proliferation Cytokine Analysis Cytokine Analysis Sample Collection->Cytokine Analysis Data Analysis Data Analysis DTH Measurement->Data Analysis TDAR (ELISA)->Data Analysis Cell Proliferation->Data Analysis Cytokine Analysis->Data Analysis

References

Application Notes and Protocols for the Experimental Use of 2-Chloroadenosine in Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "2-Cyanoadenosine" in the context of rheumatoid arthritis research did not yield specific results. The following application notes and protocols are based on the available research for a closely related adenosine analogue, 2-Chloroadenosine (2-CADO) , which has been studied for its effects on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).

Application Notes

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and proliferation of fibroblast-like synoviocytes (FLS), leading to joint destruction.[1][2][3] One therapeutic strategy involves inducing apoptosis (programmed cell death) in these hyperproliferative RA-FLS. 2-Chloroadenosine (2-CADO), a non-selective, adenosine deaminase (ADA)-resistant adenosine receptor agonist, has been shown to induce apoptosis in RA-FLS.[1] This makes it a valuable tool for in vitro studies of RA pathogenesis and for exploring potential therapeutic avenues.

Mechanism of Action

Unlike typical adenosine receptor agonists that signal through cell surface receptors, 2-CADO induces apoptosis in RA-FLS through a distinct intracellular pathway.[1] The key steps are:

  • Uptake: 2-CADO is transported into the RA-FLS via the human equilibrative nucleoside transporter-1 (hENT1).

  • Phosphorylation: Once inside the cell, 2-CADO is phosphorylated by adenosine kinase.

  • Apoptosis Induction: The resulting phospho-2-CADO activates a caspase-dependent pathway, leading to DNA fragmentation and apoptosis.

This mechanism is independent of A1 and A2 adenosine receptor signaling. The resistance of 2-CADO to adenosine deaminase is advantageous for experimental work, as ADA levels are often elevated in the synovial fluid of RA patients.

Experimental Applications
  • Induction of Apoptosis in RA-FLS: 2-CADO can be used as a tool to study the molecular mechanisms of apoptosis in RA-FLS.

  • Screening of Apoptosis Inhibitors: The pro-apoptotic effect of 2-CADO can be utilized to screen for compounds that inhibit specific steps in the apoptotic pathway.

  • Investigating Nucleoside Transport and Metabolism: 2-CADO's reliance on hENT1 and adenosine kinase for its activity makes it a useful probe for studying these pathways in RA-FLS.

Quantitative Data Summary

Table 1: Effect of 2-Chloroadenosine (2-CADO) on RA-FLS Apoptosis

Concentration of 2-CADO (µM)Apoptotic Cells (%) (Annexin-V Staining)DNA Fragmentation (ELISA, Arbitrary Units)
0 (Control)Baseline1.0
10No significant increaseNot specified
50Significant increase> 2.0
100Further significant increase> 3.0

Data synthesized from information provided in the search results.

Table 2: Effect of Inhibitors on 2-CADO-Induced DNA Fragmentation in RA-FLS

TreatmentDNA Fragmentation (Normalized to Control)
2-CADO (50 µM)> 2.0
2-CADO (50 µM) + NBMPR (hENT1 inhibitor)Significantly inhibited
2-CADO (50 µM) + 5'-iodotubercidin (Adenosine kinase inhibitor)Almost completely blocked
2-CADO (50 µM) + Xanthine amine congener (A1/A2 antagonist)No inhibition
2-CADO (50 µM) + z-VAD-fmk (pan-caspase inhibitor)Abolished

Data synthesized from information provided in the search results.

Experimental Protocols

Protocol 1: Culture of Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

Objective: To isolate and culture primary RA-FLS from synovial tissue.

Materials:

  • Synovial tissue from RA patients (obtained with informed consent)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase

  • Trypsin-EDTA

  • Sterile culture flasks and plates

Methodology:

  • Obtain synovial tissue from RA patients undergoing synovectomy.

  • Mince the tissue into small pieces in a sterile petri dish.

  • Digest the tissue with collagenase in DMEM at 37°C for 2-4 hours with gentle agitation.

  • Filter the cell suspension through a sterile cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% FBS and penicillin-streptomycin.

  • Plate the cells in a T75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Allow the cells to adhere and grow. Change the medium every 2-3 days.

  • Once confluent, passage the cells using Trypsin-EDTA. Cells from passages 3-6 are typically used for experiments.

Protocol 2: Assessment of 2-CADO-Induced Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following 2-CADO treatment.

Materials:

  • Cultured RA-FLS

  • 2-Chloroadenosine (2-CADO)

  • Annexin-V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Methodology:

  • Seed RA-FLS in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 2-CADO (e.g., 0, 10, 50, 100 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-V binding buffer.

  • Add Annexin-V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Measurement of DNA Fragmentation by ELISA

Objective: To quantify apoptosis by measuring the amount of fragmented DNA.

Materials:

  • Cultured RA-FLS

  • 2-Chloroadenosine (2-CADO)

  • Cell Death Detection ELISA kit

  • Microplate reader

Methodology:

  • Seed RA-FLS in a 96-well plate and culture overnight.

  • Treat the cells with the desired concentrations of 2-CADO for 24 hours.

  • Lyse the cells according to the ELISA kit manufacturer's instructions.

  • Transfer the lysate to the streptavidin-coated microplate.

  • Add the anti-histone-biotin and anti-DNA-POD antibodies and incubate.

  • Wash the wells and add the substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The absorbance is directly proportional to the amount of fragmented DNA.

Protocol 4: Inhibitor Studies

Objective: To investigate the involvement of specific pathways in 2-CADO-induced apoptosis.

Materials:

  • Cultured RA-FLS

  • 2-Chloroadenosine (2-CADO)

  • Inhibitors:

    • NBMPR (hENT1 inhibitor)

    • 5'-iodotubercidin (Adenosine kinase inhibitor)

    • z-VAD-fmk (pan-caspase inhibitor)

  • DNA Fragmentation ELISA kit

Methodology:

  • Seed RA-FLS in a 96-well plate.

  • Pre-incubate the cells with the specific inhibitor for a designated time (e.g., 1-3 hours) before adding 2-CADO.

  • Add 2-CADO to the wells (with the inhibitor still present unless the protocol specifies a wash step).

  • Incubate for 24 hours.

  • Measure DNA fragmentation using the ELISA protocol described above.

  • Compare the level of DNA fragmentation in the presence and absence of the inhibitor to determine its effect on 2-CADO-induced apoptosis.

Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (RA-FLS) cluster_inhibitors Inhibitors 2-CADO_ext 2-Chloroadenosine hENT1 hENT1 (Nucleoside Transporter) 2-CADO_ext->hENT1 2-CADO_int 2-Chloroadenosine hENT1->2-CADO_int AK Adenosine Kinase 2-CADO_int->AK p-2-CADO Phospho-2-CADO AK->p-2-CADO Phosphorylation Caspase_Activation Caspase Activation p-2-CADO->Caspase_Activation Apoptosis Apoptosis (DNA Fragmentation) Caspase_Activation->Apoptosis NBMPR NBMPR NBMPR->hENT1 Iodotubercidin 5'-iodotubercidin Iodotubercidin->AK zVADfmk z-VAD-fmk zVADfmk->Caspase_Activation

Caption: Signaling pathway of 2-CADO-induced apoptosis in RA-FLS.

G Start Start Isolate_Culture Isolate and Culture RA-FLS from Synovial Tissue Start->Isolate_Culture Seed_Cells Seed RA-FLS in Culture Plates Isolate_Culture->Seed_Cells Treatment Treat with 2-CADO (± Inhibitors) Seed_Cells->Treatment Incubate Incubate for 24h Treatment->Incubate Harvest Harvest Cells Incubate->Harvest Apoptosis_Assay Perform Apoptosis Assay Harvest->Apoptosis_Assay Flow_Cytometry Flow Cytometry (Annexin-V/PI) Apoptosis_Assay->Flow_Cytometry Qualitative/ Quantitative ELISA DNA Fragmentation ELISA Apoptosis_Assay->ELISA Quantitative Analyze Analyze Data Flow_Cytometry->Analyze ELISA->Analyze

Caption: Experimental workflow for assessing 2-CADO's effect on RA-FLS.

References

Application of 2-Cyanoadenosine in Lupus Erythematosus Studies: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no direct published research on the application of 2-Cyanoadenosine in systemic lupus erythematosus (SLE). This document provides a prospective application note and detailed protocols based on the known roles of adenosine receptor signaling in autoimmunity and the properties of this compound as a purine nucleoside analog. The experimental designs and expected outcomes are extrapolated from studies on other adenosine receptor agonists and nucleoside analogs.

Introduction

Systemic lupus erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to multiple organ systems. A key feature of SLE is the dysregulation of the immune system, including the hyperactivity of T and B lymphocytes. The adenosine signaling pathway has emerged as a critical regulator of immune responses, primarily exerting immunosuppressive effects. Extracellular adenosine, acting through its four G-protein coupled receptors (A1, A2A, A2B, and A3), can modulate the function of various immune cells.[1]

Particularly, the activation of the A2A receptor (A2AR) on T cells has been shown to inhibit their proliferation and the production of pro-inflammatory cytokines.[2] Given that this compound is a purine nucleoside analog, it is hypothesized to interact with adenosine receptors, potentially mimicking the immunosuppressive effects of adenosine.[3] Therefore, this compound presents a novel candidate for investigation as a therapeutic agent in lupus erythematosus. These application notes provide a theoretical framework and practical protocols for researchers to explore the potential of this compound in SLE studies.

Hypothesized Mechanism of Action

As a purine nucleoside analog, this compound is expected to function as an agonist at one or more of the adenosine receptor subtypes. The primary hypothesized mechanism of action in the context of lupus would be through the activation of the A2A receptor on lymphocytes.

Activation of the A2A receptor leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and inhibit key components of T-cell receptor (TCR) signaling pathways. This interference with TCR signaling is expected to lead to:

  • Inhibition of T-cell proliferation: By arresting the cell cycle and reducing the clonal expansion of autoreactive T cells.

  • Suppression of pro-inflammatory cytokine production: A reduction in the secretion of key cytokines implicated in lupus pathogenesis, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[2][4]

  • Modulation of B-cell function: Adenosine analogs have been shown to inhibit B-cell proliferation and cytokine expression, which could reduce autoantibody production.

The following diagram illustrates the hypothesized signaling pathway for this compound in a T-lymphocyte.

G cluster_membrane Cell Membrane A2AR A2A Receptor AC Adenylate Cyclase A2AR->AC activates cAMP cAMP AC->cAMP converts ATP to Two_Cyano This compound (extracellular) Two_Cyano->A2AR binds & activates PKA Protein Kinase A (PKA) cAMP->PKA activates TCR_signaling TCR Signaling Cascade PKA->TCR_signaling inhibits Proliferation T-Cell Proliferation TCR_signaling->Proliferation Cytokines Pro-inflammatory Cytokine Production (IFN-γ, IL-2) TCR_signaling->Cytokines

Hypothesized Signaling Pathway of this compound in T-Cells.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data on the biological activity of this compound, based on typical results observed for other adenosine receptor agonists. These tables are intended to serve as a template for data presentation in future studies.

Table 1: Adenosine Receptor Binding Affinity of this compound (Hypothetical)

Receptor SubtypeBinding Affinity (Ki, nM)
A1>1000
A2A50
A2B800
A3>1000

This hypothetical data suggests that this compound is a selective agonist for the A2A receptor.

Table 2: Effect of this compound on Lymphocyte Proliferation and Cytokine Production (Hypothetical)

Treatment GroupT-Cell Proliferation (IC50, µM)IFN-γ Production (IC50, µM)IL-2 Production (IC50, µM)
This compound1058
CGS-21680 (Control)846

This hypothetical data indicates that this compound inhibits T-cell proliferation and pro-inflammatory cytokine production in a dose-dependent manner, with a potency comparable to the known A2A agonist CGS-21680.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound in the context of lupus erythematosus.

Protocol 1: In Vitro Human T-Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of activated human T-lymphocytes.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • This compound

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium. Add 50 µL of the dilutions to the appropriate wells. Include a vehicle control.

  • Add 50 µL of a T-cell mitogen (e.g., PHA at 5 µg/mL) or anti-CD3/anti-CD28 antibodies to stimulate proliferation. Include unstimulated control wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.

G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation & Labeling cluster_analysis Analysis isolate_pbmcs Isolate PBMCs resuspend Resuspend at 1x10^6 cells/mL isolate_pbmcs->resuspend plate_cells Plate 100uL/well resuspend->plate_cells add_compound Add this compound (serial dilutions) plate_cells->add_compound add_stimulant Add Mitogen (e.g., PHA) plate_cells->add_stimulant incubate_72h Incubate 72h add_stimulant->incubate_72h add_thymidine Add [3H]-thymidine (last 18h) incubate_72h->add_thymidine harvest Harvest cells add_thymidine->harvest scintillation Scintillation Counting harvest->scintillation calculate Calculate % Inhibition scintillation->calculate

Workflow for the T-Cell Proliferation Assay.
Protocol 2: Cytokine Production Measurement by ELISA

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by activated immune cells.

Materials:

  • PBMCs or isolated T-cells

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS) for stimulating monocytes, or anti-CD3/anti-CD28 for T-cells

  • This compound

  • ELISA kits for IFN-γ and IL-2

  • 96-well cell culture plates

Procedure:

  • Prepare and plate immune cells as described in Protocol 1.

  • Add serial dilutions of this compound to the wells, including a vehicle control. Pre-incubate for 1 hour.

  • Add the appropriate stimulus (e.g., LPS at 100 ng/mL or anti-CD3/anti-CD28).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Perform ELISA for IFN-γ and IL-2 on the supernatants according to the manufacturer's instructions.

  • Calculate the concentration of each cytokine and determine the percentage of inhibition for each concentration of this compound.

Protocol 3: In Vivo Murine Model of Lupus

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical mouse model of lupus.

Animal Model: MRL/lpr or NZB/W F1 female mice, which spontaneously develop a lupus-like disease.

Materials:

  • MRL/lpr or NZB/W F1 mice (8-10 weeks old)

  • This compound formulated for in vivo administration (e.g., in saline or DMSO/saline)

  • ELISA kits for anti-dsDNA antibodies

  • Urine analysis strips for proteinuria

  • Histology supplies

Procedure:

  • Enroll mice with established disease (e.g., proteinuria and/or elevated anti-dsDNA antibodies).

  • Randomize mice into treatment and vehicle control groups.

  • Administer this compound or vehicle daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a period of 8-12 weeks.

  • Monitor disease progression weekly by measuring body weight and proteinuria.

  • Collect blood samples bi-weekly to measure serum levels of anti-dsDNA antibodies by ELISA.

  • At the end of the study, sacrifice the mice and collect kidneys for histological analysis of glomerulonephritis.

  • Spleens can be harvested to analyze lymphocyte populations by flow cytometry.

  • Compare the disease parameters (proteinuria, autoantibody levels, kidney pathology) between the treatment and control groups.

G start Start with Lupus-prone Mice (e.g., MRL/lpr) enroll Enroll mice with established disease start->enroll randomize Randomize into groups: - Vehicle Control - this compound enroll->randomize treatment Daily administration (8-12 weeks) randomize->treatment monitoring Weekly Monitoring: - Body weight - Proteinuria treatment->monitoring blood_collection Bi-weekly Blood Collection: - Anti-dsDNA ELISA treatment->blood_collection end_study End of Study treatment->end_study sacrifice Sacrifice and Tissue Collection end_study->sacrifice analysis Analysis: - Kidney Histology - Splenocyte Flow Cytometry sacrifice->analysis

Experimental Workflow for In Vivo Murine Lupus Model.

Conclusion

While direct evidence is currently lacking, the chemical nature of this compound as a purine nucleoside analog strongly suggests its potential to modulate immune responses through adenosine receptors. The provided hypothetical framework and detailed protocols offer a roadmap for researchers to investigate the efficacy of this compound in preclinical models of lupus erythematosus. Such studies are warranted to determine if this compound could represent a novel therapeutic avenue for this complex autoimmune disease.

References

Application Notes and Protocols: 2-Cyanoadenosine in Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS).[1] The pathology involves an autoimmune attack on the myelin sheath, leading to impaired nerve conduction and progressive neurological disability.[2][3] Current therapeutic strategies primarily focus on modulating the immune response.[1] Emerging research highlights the role of purinergic signaling, particularly involving adenosine and its receptors, in regulating neuroinflammation and myelination, suggesting a potential therapeutic avenue for MS.[4]

2-Cyanoadenosine is a synthetic adenosine analogue. While direct and extensive research on its specific application in multiple sclerosis is limited, its known interactions with adenosine receptors suggest a plausible role in modulating the key pathological processes of MS. These application notes provide a theoretical framework and detailed protocols for investigating the potential of this compound in MS research, based on established methodologies for studying similar compounds and the known pathophysiology of the disease.

Rationale for Investigating this compound in Multiple Sclerosis

Adenosine, acting through its four G-protein coupled receptors (A1, A2A, A2B, and A3), is a critical regulator of inflammation and cellular function in the CNS. Adenosine receptors are expressed on various cells implicated in MS pathology, including lymphocytes, microglia, astrocytes, and oligodendrocytes.

  • Immunomodulation: Activation of A2A adenosine receptors (A2AAR) has been shown to have both pro- and anti-inflammatory effects depending on the context. In some studies, A2AAR signaling is implicated in promoting the migration of lymphocytes into the CNS, a key event in MS lesion formation. Conversely, A2AAR activation can also suppress pro-inflammatory responses in microglia and astrocytes.

  • Oligodendrocyte Function: Adenosine signaling plays a role in the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes. Specifically, A1 receptor activation promotes maturation, while A2A receptor activation can inhibit it.

Given that this compound is an adenosine analogue, its potential to modulate these pathways warrants investigation in the context of MS. The following protocols are designed to assess its efficacy and mechanism of action in relevant preclinical models.

In Vitro Experimental Protocols

Effect of this compound on Oligodendrocyte Precursor Cell (OPC) Differentiation and Maturation

Objective: To determine the effect of this compound on the differentiation and maturation of OPCs into myelin-producing oligodendrocytes.

Methodology:

  • OPC Isolation and Culture:

    • Isolate OPCs from primary neonatal rat cortical cultures as previously described.

    • Culture the isolated OPCs on poly-L-lysine-coated coverslips or plates in a defined growth medium supplemented with appropriate growth factors (e.g., PDGF-AA, FGF-2).

  • This compound Treatment:

    • Once OPCs reach 50-60% confluency, replace the growth medium with a differentiation medium (lacking growth factors).

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control group.

    • Incubate the cells for 5-7 days to allow for differentiation.

  • Immunocytochemistry and Analysis:

    • Fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry using antibodies against stage-specific oligodendrocyte markers:

      • O4: Late OPCs/immature oligodendrocytes.

      • Myelin Basic Protein (MBP): Mature, myelinating oligodendrocytes.

    • Counterstain with DAPI to visualize cell nuclei.

    • Capture images using a fluorescence microscope.

    • Quantify the percentage of O4+ and MBP+ cells relative to the total number of DAPI-stained cells in multiple fields per condition.

Data Presentation:

Treatment GroupConcentration (µM)% O4+ Cells (Mean ± SD)% MBP+ Cells (Mean ± SD)
Vehicle Control0
This compound0.1
This compound1
This compound10
This compound100
Assessment of this compound's Anti-inflammatory Effects on Microglia

Objective: To evaluate the ability of this compound to suppress the pro-inflammatory activation of microglia.

Methodology:

  • Microglia Culture:

    • Isolate primary microglia from neonatal rodent brains or use a microglial cell line (e.g., BV-2).

    • Plate the cells and allow them to adhere.

  • Treatment and Inflammatory Challenge:

    • Pre-treat the microglia with different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include vehicle control and LPS-only control groups.

    • Incubate for 24 hours.

  • Analysis of Inflammatory Markers:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the supernatant using the Griess assay.

    • Gene Expression Analysis: Isolate RNA from the cells and perform RT-qPCR to analyze the expression of genes encoding pro-inflammatory mediators (e.g., Tnf, Il1b, Nos2).

Data Presentation:

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-1β (pg/mL)Nitrite (µM)
Vehicle Control0
LPS Only0
LPS + this compound1
LPS + this compound10
LPS + this compound100

In Vivo Experimental Protocols

Evaluation of this compound in Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To determine the therapeutic efficacy of this compound in a widely used animal model of MS.

Methodology:

  • EAE Induction:

    • Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen such as Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA).

    • Administer pertussis toxin on the day of immunization and 48 hours later to facilitate the entry of immune cells into the CNS.

  • This compound Administration:

    • Initiate treatment with this compound at the onset of clinical symptoms (prophylactic) or at the peak of the disease (therapeutic).

    • Administer this compound daily via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle-treated control group.

  • Clinical Assessment:

    • Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund; 5: death).

    • Record the body weight of the animals daily.

  • Histopathological Analysis:

    • At the end of the experiment, perfuse the animals and collect the spinal cords and brains.

    • Process the tissues for histology.

    • Stain sections with:

      • Hematoxylin and Eosin (H&E): To assess inflammatory cell infiltration.

      • Luxol Fast Blue (LFB): To evaluate demyelination.

      • Immunohistochemistry: For markers of immune cells (e.g., CD4 for T cells, Iba1 for microglia/macrophages).

    • Quantify the extent of inflammation and demyelination in a blinded manner.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Peak Clinical Score (± SEM)Mean Day of Onset (± SEM)Inflammation Score (Arbitrary Units)Demyelination Score (Arbitrary Units)
Vehicle Control0
This compoundX
This compoundY
This compoundZ

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway of Adenosine Receptor Modulation in MS

Adenosine_Signaling_MS cluster_immune Immune Cell (T-Cell, Microglia) cluster_oligo Oligodendrocyte Precursor Cell A2AAR A2A Receptor AC Adenylyl Cyclase A2AAR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA NFkB_inhibit Inhibition of NF-kB Pathway PKA->NFkB_inhibit Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_inhibit->Cytokines reduces A1R A1 Receptor Differentiation Differentiation & Maturation A1R->Differentiation promotes A2AR_oligo A2A Receptor A2AR_oligo->Differentiation inhibits Cyanoadenosine This compound Cyanoadenosine->A2AAR activates? Cyanoadenosine->A1R activates? Cyanoadenosine->A2AR_oligo activates?

Caption: Hypothetical signaling pathways modulated by this compound in MS.

Experimental Workflow for In Vivo EAE Study

EAE_Workflow start Day 0: EAE Induction (MOG35-55 + CFA) ptx1 Pertussis Toxin Injection start->ptx1 ptx2 Day 2: Pertussis Toxin Injection start->ptx2 symptom_onset Day ~10-14: Onset of Clinical Symptoms ptx2->symptom_onset treatment Daily Treatment: - Vehicle - this compound symptom_onset->treatment monitoring Daily Monitoring: - Clinical Score - Body Weight treatment->monitoring continues until endpoint endpoint Day ~21-28: Experiment Endpoint monitoring->endpoint analysis Tissue Collection & Histopathological Analysis endpoint->analysis

Caption: Workflow for the EAE animal model study.

Conclusion

The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for multiple sclerosis. These experiments will help elucidate its effects on key pathological features of the disease, including immune cell activation, oligodendrocyte biology, and demyelination. The data generated from these studies will be crucial in determining the feasibility of advancing this compound into further stages of drug development for MS.

References

Troubleshooting & Optimization

2-Cyanoadenosine solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyanoadenosine. The information provided is intended to address common challenges related to the solubility and stability of this compound.

Disclaimer: Publicly available data on the specific solubility and stability of this compound is limited. Therefore, the quantitative data and experimental protocols provided below are based on studies of the parent compound, adenosine, and other closely related nucleoside analogs. These should be considered as a starting point for your own experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you may encounter during the handling and use of this compound.

Problem Possible Cause Suggested Solution
Difficulty Dissolving this compound Low aqueous solubility.- Use a co-solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to prepare a stock solution before diluting with aqueous buffers. - Gently warm the solution (e.g., to 37°C) to aid dissolution. - Use sonication to increase the rate of dissolution. - Adjust the pH of the aqueous solution; solubility of nucleoside analogs can be pH-dependent.
Precipitation Occurs After Dilution The compound has precipitated out of the aqueous buffer from the organic stock solution.- Ensure the final concentration of the organic solvent in the aqueous solution is low, as high concentrations may be toxic to cells and can cause precipitation. - Prepare a more dilute stock solution. - Add the stock solution to the aqueous buffer slowly while vortexing.
Loss of Compound Activity Over Time Potential degradation of this compound in solution.- Prepare fresh solutions for each experiment. - Store stock solutions at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Investigate the stability of this compound in your specific experimental buffer and at the working temperature.
Inconsistent Experimental Results Variability in compound concentration due to incomplete dissolution or degradation.- Visually inspect solutions for any precipitate before use. - Centrifuge and filter solutions to remove any undissolved particles. - Perform a concentration determination (e.g., by UV-Vis spectrophotometry or HPLC) of your stock solution.

Frequently Asked Questions (FAQs)

Solubility

Q1: What is the recommended solvent for dissolving this compound?

Q2: What is the expected solubility of this compound in common solvents?

A2: Quantitative solubility data for this compound is not specified in the search results. However, based on the parent compound, adenosine, the following can be used as an estimate.[1]

Solvent Estimated Solubility of Adenosine
DMSO~20 mg/mL
Dimethylformamide (DMF)~5 mg/mL
PBS (pH 7.2)~10 mg/mL

Q3: How can I improve the aqueous solubility of this compound?

A3: To improve aqueous solubility, you can first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a stock solution. This stock solution can then be diluted into your aqueous experimental medium. Gentle heating and sonication can also aid dissolution.

Stability

Q4: What are the recommended storage conditions for this compound?

A4: As a solid, this compound should be stored at -20°C.[1] Stock solutions in an organic solvent like DMSO should also be stored at -20°C or -80°C to minimize degradation. Aqueous solutions are generally less stable and it is recommended to prepare them fresh for each experiment.[1]

Q5: How stable is this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions has not been specifically reported. However, studies on adenosine show that it is stable in 0.9% Sodium Chloride Injection for up to 14 days at room temperature or under refrigeration when stored in PVC or polyolefin infusion bags. The pH of these solutions ranged from 6.1 to 6.7. The stability of this compound may be influenced by pH and temperature, with potential for hydrolysis under acidic or basic conditions.

Q6: What are the potential degradation pathways for this compound?

A6: The degradation of this compound has not been detailed. However, adenosine phosphates are known to degrade via hydrolysis, particularly at elevated temperatures. Potential degradation pathways for this compound could involve hydrolysis of the glycosidic bond to release the cyanopurine base or hydrolysis of the cyano group.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of this compound in an aqueous buffer.

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Assessment of Stability in Aqueous Solution

This protocol describes a method to evaluate the stability of this compound in an aqueous solution over time.

  • Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known concentration.

  • Incubation: Aliquot the solution into several sealed vials and incubate them at specific temperatures (e.g., 4°C, 25°C, 37°C) and pH values.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Analysis: Immediately analyze the sample by a stability-indicating HPLC method to quantify the remaining amount of this compound and detect any degradation products. The appearance of new peaks in the chromatogram may indicate degradation.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment S1 Add excess this compound to buffer S2 Equilibrate (e.g., 24h at 25°C) S1->S2 S3 Centrifuge to pellet solid S2->S3 S4 Quantify supernatant by HPLC S3->S4 T1 Prepare this compound solution T2 Incubate at various pH/Temp T1->T2 T3 Sample at time points T2->T3 T4 Analyze by HPLC T3->T4

Caption: Experimental workflows for solubility and stability assessment.

degradation_pathway This compound This compound Cyanopurine Base Cyanopurine Base This compound->Cyanopurine Base Glycosidic Bond Hydrolysis Ribose Ribose This compound->Ribose Glycosidic Bond Hydrolysis Hydrolyzed Cyano Group Product Hydrolyzed Cyano Group Product This compound->Hydrolyzed Cyano Group Product Cyano Group Hydrolysis

Caption: Hypothetical degradation pathways for this compound.

References

Optimizing 2-Cyanoadenosine Dosage in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of 2-Cyanoadenosine in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo animal studies?

Currently, there is a lack of publicly available preclinical studies that specify a definitive in vivo dosage for this compound. However, valuable insights can be drawn from studies on other selective A2A adenosine receptor agonists, such as CGS 21680 and Regadenoson. Researchers should consider these as a starting point for dose-finding studies.

It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental conditions. Factors such as the species, disease model, and route of administration will significantly influence the effective dose.

Q2: How do I design a dose-finding study for this compound?

A typical dose-finding study involves the following steps:

  • Literature Review: Gather all available information on the in vitro potency of this compound and the in vivo dosages of structurally similar A2A agonists.

  • Dose Range Selection: Based on the literature, select a wide range of doses, typically spanning several orders of magnitude. For example, based on Regadenoson studies, you might explore doses from the low µg/kg to the mg/kg range[1][2][3].

  • Pilot Study: Administer single doses to a small number of animals to assess for acute toxicity and to identify a potential therapeutic window.

  • Dose-Response Study: Once a safe range is established, administer multiple doses to different groups of animals in your disease model to evaluate efficacy and identify the dose that produces the desired therapeutic effect with minimal side effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources permit, conduct PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate drug exposure with the observed pharmacological effects.

Q3: What are the potential side effects of this compound and how can I monitor for them?

While specific toxicity data for this compound is limited, studies on other adenosine agonists can provide guidance on potential adverse effects. These may include:

  • Cardiovascular effects: Changes in heart rate and blood pressure.

  • Central Nervous System (CNS) effects: Sedation or altered motor activity.

  • Gastrointestinal issues: Emesis.

  • Tissue-specific toxicities: Necrosis at the injection site or effects on the pancreas and kidneys have been observed with some adenosine analogs at higher doses.

Monitoring should include:

  • Regular observation of animal behavior, activity levels, and physical appearance.

  • Measurement of body weight and food/water intake.

  • Cardiovascular monitoring (e.g., heart rate, blood pressure) if the study design permits.

  • At the end of the study, conduct histopathological analysis of key organs to assess for any tissue damage.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy - Insufficient dosage- Inappropriate route of administration- Poor bioavailability- Rapid metabolism or clearance- Incorrect timing of administration relative to disease induction- Conduct a dose-escalation study to determine the optimal dose.- Evaluate alternative routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) to improve systemic exposure.- Analyze plasma concentrations of this compound to assess bioavailability.- Consider more frequent dosing or a continuous infusion if the compound has a short half-life.- Adjust the treatment schedule to coincide with the key pathological events in your disease model.
Unexpected Toxicity or Adverse Events - Dosage is too high- Off-target effects- Formulation issues (e.g., precipitation, inappropriate vehicle)- Animal model sensitivity- Reduce the dosage and re-evaluate the dose-response relationship.- Investigate the selectivity of this compound for the A2A receptor.- Ensure the formulation is stable, soluble, and uses a well-tolerated vehicle.- Consider using a different animal strain or species that may be less sensitive to the observed toxicity.
High Variability in Results - Inconsistent drug administration- Variability in disease induction- Genetic or environmental differences in animals- Inconsistent sample collection or processing- Ensure accurate and consistent dosing techniques.- Refine the disease induction protocol to achieve more uniform disease severity.- Use animals from a single, reputable supplier and maintain consistent housing conditions.- Standardize all procedures for sample collection, storage, and analysis.

Data Presentation: In Vivo Dosages of Selective A2A Agonists

The following table summarizes in vivo dosage information for the A2A adenosine receptor agonists CGS 21680 and Regadenoson, which can serve as a reference for designing dose-finding studies for this compound.

Compound Animal Model Dosage Route of Administration Observed Effect Reference
CGS 21680 Mouse (Collagen-Induced Arthritis)Not specified, treatment started at onsetNot specifiedAmeliorated clinical signs and improved joint histology[4]
Rat1 mg/kgNot specifiedReduced D2 receptor availability in the striatum[5]
Rat (Food-restricted)0.25 and 1.0 nmolIntracerebroventricular (i.c.v.)Decreased motor activity
Regadenoson Dog0.1 - 5 µg/kgIntravenous (i.v.)Dose-dependent increase in coronary blood flow
Dog1, 2.5, 5, and 10 µg/kgIntravenous (i.v.)Dose-dependent shortening of R-R and QT intervals
Rat0.5 µg/kgIntravenous (i.v.)Enhanced delivery of Temozolomide to the CNS
Mouse (SARS-CoV-2 infection)1.44 µg/kg/hSubcutaneous (s.c.) infusionIncreased 10-day survival
Mouse (Wound healing)0.25% and 0.5% w/w ointmentTopicalPromoted wound healing

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Mice

This protocol is a standard method for inducing an autoimmune arthritis model that shares features with human rheumatoid arthritis.

Materials:

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a concentration of 2 mg/mL by stirring overnight at 4°C.

    • Emulsify the collagen solution with an equal volume of CFA to a final collagen concentration of 1 mg/mL.

  • Primary Immunization (Day 0):

    • Anesthetize male DBA/1 mice (8-12 weeks old).

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a new emulsion of bovine type II collagen (1 mg/mL) with an equal volume of IFA.

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.

  • Monitoring and Scoring:

    • Begin monitoring the mice for signs of arthritis around day 24.

    • Score the severity of arthritis in each paw daily using a standardized scoring system (e.g., 0 = no swelling, 1 = mild swelling of one joint, 2 = moderate swelling of multiple joints, 3 = severe swelling of the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.

Mandatory Visualizations

A2A Adenosine Receptor Signaling Pathway

A2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB_complex IκB-NF-κB CREB->NFkB_complex Inhibits IκB degradation NFkB NF-κB Gene Pro-inflammatory Gene Transcription NFkB->Gene Promotes extracellular This compound extracellular->A2AR Binds

Caption: A2A adenosine receptor signaling cascade.

Experimental Workflow for a Dose-Finding Study

Dose_Finding_Workflow start Start: Define Study Objectives lit_review Literature Review: - In vitro potency of this compound - In vivo data of related A2A agonists start->lit_review dose_range Select Initial Dose Range lit_review->dose_range pilot_study Acute Toxicity Pilot Study (Small animal groups, single high doses) dose_range->pilot_study assess_safety Assess Safety & Tolerability pilot_study->assess_safety assess_safety->dose_range Toxicity observed dose_response Dose-Response Efficacy Study (Multiple dose groups in disease model) assess_safety->dose_response Safe range identified pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Optional but recommended) dose_response->pk_pd data_analysis Data Analysis & Optimal Dose Selection dose_response->data_analysis pk_pd->data_analysis end End: Optimized Dose Identified data_analysis->end

Caption: Workflow for a preclinical dose-finding study.

References

troubleshooting unexpected results in 2-Cyanoadenosine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Cyanoadenosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a purine nucleoside analogue.[1] Like other purine analogues, its anticancer mechanism is thought to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[1] Many nucleoside analogues exert their effects after intracellular phosphorylation to their triphosphate form, which can then be incorporated into DNA or RNA, leading to chain termination and cell death.[2][3] Additionally, these analogues can interfere with cellular metabolism, leading to the depletion of essential molecules like ATP.[4]

Q2: I am observing higher-than-expected cytotoxicity in my cell line. What could be the cause?

A2: Higher-than-expected cytotoxicity could be due to several factors:

  • Cell-line specific sensitivity: Some cell lines may be inherently more sensitive to nucleoside analogues due to differences in metabolic pathways or expression of nucleoside transporters.

  • Off-target effects: At higher concentrations, this compound may have off-target effects that contribute to cell death.

  • Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the toxic threshold for your specific cell line.

Q3: I am not observing the expected cytotoxic effect of this compound. What should I check?

A3: A lack of effect could be due to:

  • Solubility issues: this compound may not be fully dissolved in your culture medium, leading to a lower effective concentration. It is crucial to ensure complete solubilization.

  • Stability issues: While specific data for this compound is limited, related purine analogues like 2-chloroadenosine are known to be unstable in acidic conditions. Ensure your culture medium pH is stable and within the optimal range (neutral to slightly basic).

  • Cell resistance: The target cells may have mechanisms of resistance, such as reduced expression of nucleoside transporters or increased expression of drug efflux pumps.

  • Incorrect dosage: The concentration range used may be too low to elicit a response in your specific cell model. A dose-response experiment is recommended.

Q4: Can this compound interfere with my cell viability assay?

A4: Yes, purine analogues can interfere with common cell viability assays. Assays that rely on metabolic activity, such as MTT or resazurin-based assays, can be affected if the compound alters the metabolic state of the cells independently of cell death. It is advisable to confirm viability results with a method that directly measures cell death, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity.

Troubleshooting Guides

Problem 1: Inconsistent results between experiments.
Possible Cause Troubleshooting Steps
Inconsistent Compound Preparation Ensure this compound is fully dissolved before each experiment. Prepare fresh stock solutions regularly and store them appropriately.
Variable Cell Seeding Use a consistent cell seeding density across all experiments. Ensure a homogenous single-cell suspension before plating.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Incubation Time and Conditions Maintain consistent incubation times and conditions (temperature, CO2, humidity) for all experiments.
Problem 2: Unexpected cell morphology changes.
Possible Cause Troubleshooting Steps
Induction of Apoptosis Observe for classic signs of apoptosis such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Confirm with an apoptosis-specific assay (e.g., Annexin V/PI staining).
Cell Cycle Arrest The compound may be causing cells to arrest at a specific phase of the cell cycle. Analyze the cell cycle distribution using flow cytometry.
Solvent Effects High concentrations of solvents like DMSO can alter cell morphology. Include a vehicle-only control to assess the effect of the solvent.

Experimental Protocols

General Protocol for a Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol for Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

General Troubleshooting Workflow for this compound Experiments start Start Experiment unexpected_results Unexpected Results? start->unexpected_results no_effect No or Reduced Effect unexpected_results->no_effect Yes high_cytotoxicity Higher than Expected Cytotoxicity unexpected_results->high_cytotoxicity Yes inconsistent_results Inconsistent Results unexpected_results->inconsistent_results Yes end Refine Protocol & Repeat unexpected_results->end No check_solubility Check Compound Solubility no_effect->check_solubility check_stability Verify Compound Stability (pH, Age of Stock) no_effect->check_stability check_dosage Review Dosage Range no_effect->check_dosage check_cell_line Consider Cell Line Sensitivity/Resistance no_effect->check_cell_line check_solvent Assess Solvent Toxicity (Vehicle Control) high_cytotoxicity->check_solvent check_off_target Consider Off-Target Effects high_cytotoxicity->check_off_target check_assay_interference Investigate Assay Interference high_cytotoxicity->check_assay_interference check_seeding Verify Cell Seeding Consistency inconsistent_results->check_seeding check_pipetting Review Pipetting Technique inconsistent_results->check_pipetting check_conditions Ensure Consistent Incubation Conditions inconsistent_results->check_conditions check_solubility->end check_stability->end check_dosage->end check_cell_line->end check_solvent->end check_off_target->end check_assay_interference->end check_seeding->end check_pipetting->end check_conditions->end

Caption: Troubleshooting workflow for unexpected experimental results.

Proposed Mechanism of Action for this compound compound This compound (extracellular) transport Nucleoside Transporter compound->transport intracellular_compound This compound (intracellular) transport->intracellular_compound phosphorylation1 Adenosine Kinase intracellular_compound->phosphorylation1 mono_p 2-Cyano-AMP phosphorylation1->mono_p phosphorylation2 Kinases mono_p->phosphorylation2 di_p 2-Cyano-ADP phosphorylation2->di_p phosphorylation3 Kinases di_p->phosphorylation3 tri_p 2-Cyano-ATP phosphorylation3->tri_p dna_incorp Incorporation into DNA/RNA tri_p->dna_incorp atp_depletion ATP Depletion tri_p->atp_depletion apoptosis Apoptosis dna_incorp->apoptosis atp_depletion->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Proposed intracellular activation and cytotoxic pathway.

References

Technical Support Center: Improving the Efficacy of 2-Cyanoadenosine In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of 2-Cyanoadenosine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a purine nucleoside analog.[1] While specific details on its receptor selectivity are not extensively published, it is structurally related to other 2-substituted adenosine analogs which are known to interact with adenosine receptors. Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs). The A2A and A2B receptor subtypes are primarily coupled to the Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. The A1 and A3 subtypes are typically coupled to Gi, which inhibits adenylyl cyclase. The elevation of cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), leading to various cellular responses.

Q2: How should I dissolve and store this compound?

A2: Like many sparingly soluble organic compounds, this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is advisable to store the solid compound at -20°C. Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture is low (typically ≤0.5%) to avoid cytotoxicity.[2] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Q3: What is the expected stability of this compound in cell culture media?

Troubleshooting Guides

Issue 1: Low or No Observed Efficacy of this compound
Possible Cause Recommended Solution
Compound Precipitation After diluting the DMSO stock in your aqueous cell culture medium, visually inspect the solution for any precipitate. If precipitation occurs, consider the following: - Decrease the final concentration of this compound. - Increase the final DMSO concentration slightly, ensuring it remains within the tolerated range for your cell line (typically ≤0.5%).[2] - Prepare the working solution by adding the DMSO stock to pre-warmed media and vortexing immediately.
Cell Line Insensitivity The expression levels of adenosine receptor subtypes can vary significantly between different cell lines. Verify the expression of A2A and A2B receptors in your cell line of choice using techniques like qRT-PCR or western blotting. Consider using a cell line known to express high levels of these receptors.
Incorrect Dosing Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Concentrations used in the literature for similar adenosine analogs can serve as a starting point.
Compound Degradation Although generally stable, prolonged incubation at 37°C could lead to some degradation. Prepare fresh working solutions for each experiment and minimize the exposure of stock solutions to light.
Issue 2: High Variability in Experimental Replicates
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and a consistent pipetting technique.
Edge Effects in Multi-well Plates "Edge effects" can occur due to temperature and humidity gradients across the plate. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
Inaccurate Compound Dilutions Prepare serial dilutions of your this compound stock solution carefully. Use fresh pipette tips for each dilution step to avoid carryover.
Cell Health and Viability Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. High cell passage numbers can lead to phenotypic changes and inconsistent responses.
Issue 3: Unexpected or Off-Target Effects
Possible Cause Recommended Solution
Activation of Multiple Adenosine Receptor Subtypes As the precise selectivity of this compound is not well-documented, it may act on multiple adenosine receptor subtypes. Use selective antagonists for A1, A2B, and A3 receptors to dissect the specific contribution of the A2A receptor to the observed effect.
DMSO Cytotoxicity High concentrations of DMSO can be toxic to cells and can influence cellular processes. Ensure the final DMSO concentration is as low as possible (ideally ≤0.1% for sensitive cell lines) and is consistent across all wells, including controls.[2]
Interaction with Media Components Components in the serum or other media supplements could potentially interact with the compound. If feasible, consider performing experiments in a serum-free medium for a short duration.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound, the following table provides a general overview of the binding affinities (Ki) and functional potencies (EC50) for adenosine and the common A2A receptor agonist CGS-21680. This data can serve as a reference for designing experiments and interpreting results with this compound.

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Potency (EC50) - cAMP Accumulation
AdenosineA1~70 nM[3]-
A2A~150 nM-
A2B~5100 nM-
A3~6500 nM-
CGS-21680A2A~15-25 nM~20-50 nM

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol outlines a general method to assess the effect of this compound on intracellular cAMP levels.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., CHO-K1 cells stably expressing human A2A receptor)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • White or black opaque 96-well or 384-well plates suitable for the chosen assay kit

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the cells into the appropriate multi-well plates at a predetermined optimal density.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer or serum-free medium to achieve the desired final concentrations.

  • Assay:

    • On the day of the experiment, remove the growth medium from the cells and wash once with pre-warmed PBS.

    • Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15-30 minutes at 37°C.

    • Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin).

    • Incubate for the desired time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway of A2A/A2B Adenosine Receptor Activation

G_protein_signaling cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space receptor A2A / A2B Receptor g_protein Gs Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αs subunit activates camp cAMP ac->camp Converts ligand This compound ligand->receptor Binds atp ATP atp->ac pka PKA camp->pka Activates epac EPAC camp->epac Activates response Cellular Response pka->response epac->response

Caption: A2A/A2B receptor activation by this compound.

Experimental Workflow for In Vitro Efficacy Testing

experimental_workflow start Start prep_cells Prepare and Seed Cells start->prep_cells prep_compound Prepare this compound Dilutions start->prep_compound treatment Treat Cells with Compound prep_cells->treatment prep_compound->treatment incubation Incubate treatment->incubation assay Perform cAMP Assay incubation->assay data_analysis Analyze Data (EC50) assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound efficacy.

Troubleshooting Logic for Low Efficacy

troubleshooting_low_efficacy action action start Low Efficacy Observed is_precipitate Precipitate? start->is_precipitate Check for action_solubility Optimize Solubility (Lower Conc., Adjust DMSO) is_precipitate->action_solubility Yes is_cell_line Cell Line Sensitive? is_precipitate->is_cell_line No end Re-evaluate action_solubility->end action_cell_line Verify Receptor Expression or Change Cell Line is_cell_line->action_cell_line No is_dose Dose-Response Done? is_cell_line->is_dose Yes action_cell_line->end action_dose Perform Dose-Response Experiment is_dose->action_dose No check_stability Compound Stable? is_dose->check_stability Yes action_dose->end action_stability Prepare Fresh Solutions check_stability->action_stability No check_stability->end Yes action_stability->end

References

Technical Support Center: 2-Cyanoadenosine Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls encountered during experiments with 2-Cyanoadenosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic purine nucleoside analogue. Its primary mechanism of action is believed to be through the activation of adenosine receptors, particularly showing high affinity for the A₂ₐ subtype.[1] Activation of A₂ₐ receptors typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade can modulate various physiological processes, including inflammation and vasodilation.

Q2: What are the best practices for storing and handling this compound?

A2: For long-term storage, solid this compound should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions for cell culture, it is crucial to ensure that the final concentration of DMSO is kept low, generally at or below 0.1%, to minimize cytotoxicity.[3][4]

Q3: How can I address the solubility of this compound in my experiments?

A3: this compound is sparingly soluble in aqueous solutions but is generally soluble in DMSO.[3] To prepare aqueous working solutions from a DMSO stock, a stepwise dilution approach is recommended. Instead of adding the concentrated DMSO stock directly into a large volume of aqueous buffer or cell culture medium, perform serial dilutions in DMSO first. The final diluted DMSO solution should then be added to the aqueous medium while gently vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

Troubleshooting Guides

Adenosine Receptor Binding Assays

Problem: High background or non-specific binding.

  • Possible Cause: Inadequate blocking of non-specific binding sites on the cell membranes or plates.

  • Solution: Ensure that the assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA). Optimizing the concentration of BSA (typically 0.1-1%) can help reduce non-specific binding. Additionally, pre-treating the plates with a blocking buffer may be beneficial.

Problem: Low specific binding signal.

  • Possible Cause 1: Degradation of the radioligand or this compound.

  • Solution 1: Use fresh preparations of both the radioligand and this compound. Ensure proper storage conditions are maintained.

  • Possible Cause 2: Insufficient receptor expression in the cell membranes.

  • Solution 2: Verify the expression level of the target adenosine receptor subtype in your cell line using techniques like Western blotting or qPCR. If expression is low, consider using a cell line with higher expression or a transient transfection system.

cAMP Accumulation Assays

Problem: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding density or uneven distribution of cells in the wells.

  • Solution: Ensure the cell suspension is homogenous before and during plating. Use a calibrated multichannel pipette and visually inspect the plate after seeding to confirm even cell distribution.

Problem: Weak or no response to this compound stimulation.

  • Possible Cause 1: Low expression or desensitization of A₂ₐ receptors.

  • Solution 1: Confirm A₂ₐ receptor expression. If using a cell line with endogenous receptors, prolonged exposure to adenosine agonists (including those present in serum) can lead to desensitization. Consider serum-starving the cells for a few hours before the experiment.

  • Possible Cause 2: Phosphodiesterase (PDE) activity is too high, rapidly degrading cAMP.

  • Solution 2: Include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer to prevent cAMP degradation and amplify the signal.

Cytotoxicity and Cell Viability Assays

Problem: Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH).

  • Possible Cause: The compound may interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability.

  • Solution: Run a control experiment with this compound in cell-free medium to check for direct interaction with the assay reagents. If interference is observed, consider using an alternative assay that measures a different cellular parameter (e.g., ATP levels with CellTiter-Glo® or membrane integrity with an LDH assay).

Problem: "Edge effects" observed in 96-well plates.

  • Possible Cause: Evaporation from the outer wells of the plate during incubation, leading to increased compound concentration and altered cell growth.

  • Solution: To minimize edge effects, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples. Ensure the incubator has adequate humidity.

Quantitative Data

The following table summarizes the binding affinity of a structurally related compound, 2-((2-Cyclohexylethyl)amino)adenosine (CGS 22492), for human adenosine receptor subtypes. This data can be used as an estimation for this compound's binding profile, although experimental verification is recommended.

Receptor SubtypeLigandKᵢ (nM)Selectivity vs. A₂ₐ
A₁2-((2-Cyclohexylethyl)amino)adenosine>100~530-fold lower
A₂ₐ 2-((2-Cyclohexylethyl)amino)adenosine 13 - 22 High
A₂ₒ2-((2-Cyclohexylethyl)amino)adenosine>1000Very Low
A₃2-((2-Cyclohexylethyl)amino)adenosine~310Moderate

Note: The Kᵢ value for the A₂ₐ receptor is based on direct experimental evidence for CGS 22492. The Kᵢ values for the A₁, A₂ₒ, and A₃ receptors are estimated based on structure-activity relationship (SAR) studies of similar 2-aminoadenosine derivatives.

Experimental Protocols

Radioligand Binding Assay for Adenosine A₂ₐ Receptor

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • HEK293 cells stably expressing the human A₂ₐ adenosine receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • [³H]-ZM241385 (radioligand)

  • This compound

  • Non-specific binding control (e.g., 10 µM NECA)

  • Scintillation cocktail and vials

Procedure:

  • Membrane Preparation: Grow and harvest HEK293-A₂ₐ cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound (at various concentrations) or vehicle control

    • [³H]-ZM241385 (at a final concentration close to its Kₑ)

    • Cell membranes (typically 20-50 µg of protein per well)

    • For non-specific binding wells, add 10 µM NECA.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data using a non-linear regression model to determine the IC₅₀, which can then be converted to a Kᵢ value.

cAMP Accumulation Assay

This protocol provides a general framework for measuring cAMP levels in response to this compound.

Materials:

  • CHO-K1 cells stably expressing the human A₂ₐ adenosine receptor

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • This compound

  • Forskolin (optional, for Gᵢ-coupled receptor assays)

  • IBMX (PDE inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Seeding: Seed CHO-K1-A₂ₐ cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Cell Stimulation:

    • Aspirate the culture medium and wash the cells with stimulation buffer.

    • Add stimulation buffer containing IBMX (e.g., 100 µM) to each well and incubate for 15-30 minutes at 37°C.

    • Add this compound at various concentrations and incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay as per the kit protocol.

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the concentration of cAMP in each sample from the standard curve. Plot the cAMP concentration as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Visualizations

Experimental_Workflow_cAMP_Assay cluster_prep Cell Preparation cluster_treatment Cell Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation wash_cells Wash with stimulation buffer add_ibmx Add PDE inhibitor (IBMX) wash_cells->add_ibmx add_2cyano Add this compound add_ibmx->add_2cyano lyse_cells Lyse cells detect_camp Detect cAMP (e.g., HTRF) lyse_cells->detect_camp generate_curve Generate standard curve calculate_ec50 Calculate EC50 generate_curve->calculate_ec50

Workflow for a typical cAMP accumulation assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Two_Cyanoadenosine This compound A2A_Receptor A₂ₐ Receptor Two_Cyanoadenosine->A2A_Receptor binds G_Protein Gαs Protein A2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response phosphorylates targets

A₂ₐ receptor-mediated cAMP signaling pathway.

References

mitigating 2-Cyanoadenosine cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-Cyanoadenosine (2-CA) and encountering issues related to its cytotoxicity.

I. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during experiments involving this compound.

Question 1: I'm observing higher-than-expected cytotoxicity in my cell line after treatment with this compound. What are the potential causes?

Answer: Unexpectedly high cytotoxicity from 2-CA can stem from several factors:

  • High Intracellular Metabolism: The primary driver of 2-CA's toxicity is its intracellular phosphorylation by adenosine kinase (ADK) into its triphosphate analog.[1][2] This leads to a depletion of cellular ATP pools and inhibits the synthesis of DNA, RNA, and proteins, ultimately triggering apoptosis.[1] Cell lines with high ADK activity will be particularly sensitive.

  • Cell Proliferation Rate: Rapidly proliferating cells may be more susceptible to the cytotoxic effects of 2-CA and its analogs, as these compounds can interfere with DNA synthesis and cell cycle progression, often causing an accumulation of cells in the S phase or at the G1/S border.[3]

  • Experimental Error: Ensure the compound was correctly weighed and solubilized, and that serial dilutions were accurate. We recommend verifying the final concentration of your stock solution.

Question 2: How can I confirm that the cell death I'm observing is due to apoptosis?

Answer: You can use several standard assays to confirm an apoptotic mechanism of cell death:

  • Caspase Activation: Measure the activity of executioner caspases, such as caspase-3 and caspase-7. Their activation is a hallmark of apoptosis.[1]

  • DNA Fragmentation: Perform a DNA laddering assay or use TUNEL staining to detect the characteristic cleavage of genomic DNA that occurs during apoptosis.

  • Phosphatidylserine Exposure: Use Annexin V staining followed by flow cytometry. In early apoptosis, phosphatidylserine flips to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.

  • PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Its cleavage can be readily detected by Western blot and is a reliable indicator of apoptosis.

Question 3: What are the primary strategies to mitigate this compound cytotoxicity?

Answer: Mitigation strategies primarily focus on preventing the intracellular conversion of 2-CA or blocking its uptake into the cell.

  • Inhibition of Adenosine Kinase (ADK): Since phosphorylation is the key step for toxicity, inhibiting ADK is the most effective strategy. The use of an ADK inhibitor like 5-Iodotubercidin has been shown to completely suppress the cytotoxicity of related adenosine analogs.

  • Inhibition of Nucleoside Transport: Blocking the entry of 2-CA into the cell can reduce its intracellular concentration and subsequent metabolic activation. Dipyridamole is a known inhibitor of nucleoside transport and can partially prevent cytotoxicity.

  • Competitive Substrates: In some contexts, co-incubation with other nucleosides like deoxycytidine can reduce the toxicity of adenosine analogs by competing for uptake and phosphorylation.

Question 4: I used an adenosine kinase inhibitor, but I'm still observing some cell death. What could be happening?

Answer: While intracellular metabolism is the primary cytotoxic pathway, other mechanisms might contribute, albeit to a lesser extent:

  • Receptor-Mediated Effects: 2-CA is an analog of adenosine and can act as an agonist at adenosine receptors. Activation of certain receptors, like the A2A subtype, has been implicated in inducing apoptosis in some immune cells.

  • Incomplete Inhibition: Verify the concentration and stability of your ADK inhibitor. The inhibitor concentration may be insufficient to fully block ADK activity in your specific cell line or experimental conditions.

  • Off-Target Effects: At high concentrations, 2-CA might have off-target effects that are independent of ADK-mediated phosphorylation. Always perform a dose-response curve to identify the optimal concentration range.

II. Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below provide reference IC50 values for adenosine analogs in various cancer cell lines. Note: Data for this compound is limited; therefore, values for the closely related and well-studied analog 2-Chlorodeoxyadenosine are provided for context.

Table 1: IC50 Values of Adenosine Analogs in Various Cancer Cell Lines

Compound Cell Line Cell Type IC50 (µM) Reference
2-Chlorodeoxyadenosine CCRF-CEM T-lymphoblastoid ~0.03
2-Chlorodeoxyadenosine L1210 Murine Leukemia ~0.05
Compound 2 (Oleoyl Hybrid) HCT116 Colorectal Carcinoma 0.34
Compound 1 (Oleoyl Hybrid) HTB-26 Breast Cancer 10 - 50

| Compound 2 (Oleoyl Hybrid) | PC-3 | Pancreatic Cancer | 10 - 50 | |

Table 2: Efficacy of Cytotoxicity Mitigation Strategies

Compound Mitigation Agent Effect Cell Line Reference
2-Chloroadenosine 5-Iodotubercidin (ADK Inhibitor) Complete suppression of apoptosis EHEB (Leukemia)
2-Chloroadenosine Coformycin (AMP Deaminase Inhibitor) Significantly reduced cytotoxicity EHEB (Leukemia)
2-Chloroadenosine Dipyridamole (Transport Inhibitor) Partial prevention of apoptosis Human PBMC

| Deoxyadenosine | Nicotinamide (NAD Precursor) | High resistance to toxicity | Human Lymphocytes | |

III. Visual Diagrams and Workflows

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key molecular pathway for 2-CA cytotoxicity and a logical workflow for troubleshooting experiments.

cytotoxicity_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2CA_ext This compound 2CA_int This compound ADK Adenosine Kinase (ADK) 2CA_int->ADK Phosphorylation NT Nucleoside Transporter NT->2CA_int 2CA_TP 2-Cyano-ATP ADK->2CA_TP ATP_Depletion ATP Depletion 2CA_TP->ATP_Depletion Synth_Inhibit Inhibition of DNA/RNA/ Protein Synthesis 2CA_TP->Synth_Inhibit Mito Mitochondria ATP_Depletion->Mito Synth_Inhibit->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Iodotubercidin 5-Iodotubercidin Iodotubercidin->ADK

Caption: Mechanism of this compound cytotoxicity and points of mitigation.

troubleshooting_workflow start High Cytotoxicity Observed q1 Is 2-CA concentration correct? start->q1 sol1 Verify Stock & Dilutions, Repeat Experiment q1->sol1 No q2 Is cell death apoptotic? q1->q2 Yes a1_yes Yes a1_no No sol2 Assess Necrosis/ Other Death Pathways q2->sol2 No mitigate Implement Mitigation Strategy q2->mitigate Yes a2_yes Yes a2_no No choice Choose Inhibitor mitigate->choice adk_i ADK Inhibitor (e.g., 5-Iodotubercidin) choice->adk_i nt_i Transport Inhibitor (e.g., Dipyridamole) choice->nt_i outcome Assess Cell Viability & Apoptosis adk_i->outcome nt_i->outcome

Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.

IV. Key Experimental Protocols

Protocol 1: Cell Viability Assessment using WST-8 Assay

This protocol measures cell viability by quantifying the reduction of WST-8 tetrazolium salt by cellular dehydrogenases in metabolically active cells.

Materials:

  • 96-well cell culture plates

  • This compound (2-CA) stock solution

  • Cell culture medium

  • WST-8 reagent (e.g., CCK-8)

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-CA in culture medium. If testing mitigation agents (e.g., 5-Iodotubercidin), prepare solutions of 2-CA with and without the inhibitor.

  • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated control" (medium only) and "blank" (medium only, no cells).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-8 Addition: Add 10 µL of WST-8 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density. Monitor the color change in the control wells (should turn orange).

  • Measurement: Gently shake the plate to ensure uniform color distribution. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability (%) as: (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100.

    • Plot the viability percentage against the log of the 2-CA concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay

This luminescent assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.

Materials:

  • White-walled 96-well plates (for luminescence)

  • This compound (2-CA)

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the WST-8 protocol, using a white-walled 96-well plate. It is advisable to run a parallel plate for cell viability (e.g., WST-8) to normalize caspase activity to cell number.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from cell-free wells) from all readings.

    • The resulting relative light units (RLU) are proportional to the amount of caspase-3/7 activity.

    • Results can be presented as fold-change in caspase activity compared to the untreated control.

Protocol 3: Western Blot for PARP Cleavage

This protocol detects the cleavage of PARP, a hallmark of caspase-3-mediated apoptosis.

Materials:

  • 6-well plates

  • This compound (2-CA)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-PARP that detects both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Lysis: Seed cells in 6-well plates and treat with 2-CA for the desired time.

  • Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Identify the full-length PARP band (~116 kDa) and the cleaved PARP band (~89 kDa). An increase in the intensity of the 89 kDa band in treated samples compared to the control indicates apoptosis.

References

long-term stability of 2-Cyanoadenosine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of 2-Cyanoadenosine in solution. The following information is intended to help users design and execute experiments, troubleshoot common issues, and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For long-term storage, it is recommended to store this compound as a dry powder at -20°C or -80°C. For experimental use, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. It is crucial to use anhydrous DMSO to minimize hydrolysis. For aqueous-based assays, subsequent dilution of the DMSO stock into the appropriate aqueous buffer is recommended just prior to the experiment.

Q2: What are the typical storage conditions for this compound solutions?

A2: this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of this compound are generally less stable and should be prepared fresh for each experiment.

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, modified nucleosides, in general, can undergo several degradation reactions. These include:

  • Hydrolysis: The glycosidic bond between the purine base and the ribose sugar can be cleaved, especially in acidic or basic conditions, leading to the formation of 2-cyanoadenine and ribose. The nitrile group at the C2 position may also be susceptible to hydrolysis, converting it to a carboxamide or carboxylic acid.

  • Oxidation: The purine ring system can be susceptible to oxidation, particularly if exposed to air and light for extended periods.

  • Photodegradation: Exposure to UV light can induce photochemical reactions that lead to the degradation of adenosine and its analogs.

Q4: How can I assess the stability of my this compound solution?

A4: The stability of a this compound solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact this compound from its potential degradation products. By monitoring the peak area of this compound over time under specific storage conditions, you can determine its degradation rate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity in an experiment. 1. Degradation of this compound in solution. 2. Multiple freeze-thaw cycles of the stock solution. 3. Improper storage conditions (e.g., room temperature, exposure to light).1. Prepare fresh dilutions from a frozen stock for each experiment. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C, protected from light. 4. Perform a stability check of your stock solution using HPLC.
Precipitate observed in the solution upon thawing. 1. The concentration of this compound exceeds its solubility in the solvent. 2. The solvent has absorbed water, reducing the solubility of the compound.1. Gently warm the solution to 37°C and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Use anhydrous DMSO for preparing stock solutions and store with desiccant.
Appearance of new peaks in the HPLC chromatogram. 1. Degradation of this compound. 2. Contamination of the sample or solvent.1. Identify the degradation products by mass spectrometry (MS) if possible. 2. Prepare fresh solutions using high-purity solvents and reagents. 3. Review the storage and handling procedures to minimize degradation.
Inconsistent experimental results. 1. Inaccurate concentration of the this compound solution due to degradation or solvent evaporation. 2. Variability in the preparation of working solutions.1. Quantify the concentration of your stock solution using a validated HPLC method with a reference standard. 2. Ensure accurate and consistent pipetting techniques when preparing dilutions. 3. Use freshly prepared working solutions for each experiment.

Quantitative Data Summary

The following table provides an example of a stability study design and potential results for a modified nucleoside like this compound. Note: This is a generalized template. Researchers should generate their own stability data for their specific experimental conditions.

Storage Condition Solvent Time Point Analyte Remaining (%)
-80°C Anhydrous DMSO1 month>99%
3 months>98%
6 months>97%
-20°C Anhydrous DMSO1 month>98%
3 months>95%
6 months>92%
4°C Anhydrous DMSO1 week~95%
1 month~85%
Room Temperature (25°C) Anhydrous DMSO24 hours~90%
1 week<80%
4°C Aqueous Buffer (pH 7.4)24 hours~92%
1 week<80%
Room Temperature (25°C) Aqueous Buffer (pH 7.4)8 hours~95%
24 hours<85%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for long-term storage and experimental use.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: HPLC-Based Stability Assessment of this compound

Objective: To determine the stability of this compound in a given solvent under specific storage conditions using a stability-indicating HPLC method.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • HPLC vials

Procedure:

  • Method Development (Forced Degradation): To ensure the HPLC method is "stability-indicating," a forced degradation study should be performed. This involves subjecting a solution of this compound to stress conditions to intentionally induce degradation.

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent this compound peak.

  • Stability Study:

    • Prepare the this compound solution in the desired solvent and at the desired concentration.

    • Divide the solution into multiple aliquots for each storage condition and time point.

    • Store the aliquots under the specified conditions (e.g., -20°C, 4°C, room temperature).

    • At each designated time point (e.g., 0, 24h, 48h, 1 week, 1 month), remove an aliquot and prepare it for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase

      • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example, start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 260 nm

      • Column Temperature: 30°C

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_assay Biological Assay start This compound (solid) dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -80°C aliquot->store conditions Incubate under various conditions (-20°C, 4°C, RT) store->conditions thaw Thaw Aliquot store->thaw sampling Sample at Time Points (0, 24h, 1wk, 1mo) conditions->sampling hplc_prep Prepare for HPLC sampling->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis dilute Dilute in Assay Buffer thaw->dilute assay Perform Experiment dilute->assay

Caption: Experimental workflow for handling and stability testing of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main This compound deg1 2-Cyanoadenine + Ribose (Glycosidic Bond Cleavage) main->deg1 Acid/Base deg2 2-Carboxamidoadenosine (Nitrile Hydrolysis) main->deg2 Water deg3 Oxidized Purine Derivatives main->deg3 O2, Light

Caption: Potential degradation pathways for this compound in solution.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C2A This compound A2AR Adenosine A2A Receptor C2A->A2AR Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC ATP ATP cAMP cAMP ATP->cAMP AC activation PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB CRE cAMP Response Element CREB->CRE Gene Gene Transcription (e.g., anti-inflammatory genes) CRE->Gene

Caption: Simplified signaling pathway of this compound via the Adenosine A2A receptor.

how to dissolve 2-Cyanoadenosine for in vivo use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to dissolve 2-Cyanoadenosine for in vivo use. The following information is designed to address common challenges and provide systematic approaches for successful formulation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For initial solubilization, it is recommended to start with a minimal amount of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for many organic compounds. Other potential co-solvents include ethanol, polyethylene glycol 400 (PEG 400), and N,N-dimethylformamide (DMF).

Q2: Can I administer a pure DMSO solution of this compound in vivo?

A2: It is strongly advised to avoid administering a high concentration of DMSO in vivo due to potential toxicity. The final concentration of DMSO in the administered formulation should typically be kept below 10%, and ideally as low as possible (e.g., <1%). High concentrations of DMSO can cause hemolysis, inflammation, and other adverse effects.

Q3: My this compound precipitates when I dilute the DMSO stock with an aqueous buffer like PBS. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the compound is soluble in the organic co-solvent but not in the final aqueous vehicle. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this.

Q4: Are there any alternative formulation strategies if simple co-solvent systems fail?

A4: Yes, if co-solvent systems are not successful, more advanced formulation strategies can be employed. These include the use of surfactants (e.g., Tween 80, Cremophor EL), cyclodextrins (e.g., HP-β-CD), or lipid-based formulations. These methods can help to increase the aqueous solubility and stability of the compound.

Troubleshooting Guide: Dissolving this compound for In Vivo Use

This guide provides a systematic workflow for developing a suitable formulation for this compound.

Step 1: Initial Solubility Testing

The first step is to determine the approximate solubility of this compound in various biocompatible solvents. This will help in selecting the appropriate solvent system for your in vivo study.

Experimental Protocol: Small-Scale Solubility Assessment

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.

  • Add a measured volume (e.g., 100 µL) of the test solvent to the first vial.

  • Vortex the vial for 1-2 minutes and visually inspect for complete dissolution.

  • If the compound dissolves, add another measured volume of the solvent to determine the upper limit of solubility.

  • If the compound does not dissolve, gently warm the mixture (e.g., to 37°C) and vortex again. Note any changes in solubility with temperature.

  • Repeat this process for each of the selected solvents.

Table 1: Common Solvents for Initial Solubility Testing

SolventTypical Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)10-50 mg/mLStrong solubilizing agent, but use should be minimized in final formulation due to toxicity.
Ethanol (EtOH)5-20 mg/mLBiocompatible co-solvent, often used in combination with other vehicles.
Polyethylene glycol 400 (PEG 400)10-30 mg/mLA viscous, water-miscible polymer often used in parenteral formulations.
Propylene glycol (PG)10-30 mg/mLAnother common co-solvent for in vivo use.
Phosphate-Buffered Saline (PBS), pH 7.4<1 mg/mL (expected)Important to assess aqueous solubility as a baseline.
Step 2: Developing a Co-Solvent System

Based on the initial solubility tests, a co-solvent system can be developed to keep this compound in solution upon dilution with an aqueous vehicle.

Experimental Protocol: Co-Solvent Formulation

  • Prepare a concentrated stock solution of this compound in the best organic solvent identified in Step 1 (e.g., DMSO).

  • In a separate tube, prepare the final aqueous vehicle. This can be saline, PBS, or a solution containing other excipients like surfactants.

  • Slowly add the concentrated stock solution to the aqueous vehicle while vortexing continuously. The order of addition is critical to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • If the solution remains clear, it is ready for sterile filtration and subsequent in vivo administration.

DOT Script for Co-Solvent Formulation Workflow

start Start: this compound Powder dissolve Dissolve in minimal volume of organic co-solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution dissolve->stock mix Slowly add stock to aqueous vehicle with vortexing stock->mix prepare_vehicle Prepare aqueous vehicle (e.g., Saline, PBS) prepare_vehicle->mix observe Observe for precipitation mix->observe clear_solution Clear Solution observe->clear_solution No precipitate Precipitation Occurs observe->precipitate Yes end Ready for sterile filtration and in vivo use clear_solution->end troubleshoot Troubleshoot: - Adjust solvent ratios - Add surfactant/cyclodextrin - Try alternative co-solvent precipitate->troubleshoot troubleshoot->mix

Caption: Workflow for preparing a co-solvent formulation.

Step 3: Advanced Formulation Strategies

If co-solvent systems are insufficient to maintain the solubility of this compound, more advanced techniques may be necessary.

Table 2: Advanced Formulation Options

Formulation StrategyDescriptionKey Components
Surfactant-based Systems Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent aqueous solubility.Tween® 80, Cremophor® EL, Solutol® HS 15
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Lipid-based Formulations These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral bioavailability of poorly soluble compounds.Oils (e.g., sesame oil, Miglyol® 812), surfactants, and co-solvents.

Experimental Protocol: Formulation with HP-β-CD

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in water or a suitable buffer.

  • Slowly add the powdered this compound to the HP-β-CD solution while stirring or vortexing.

  • Continue to mix until the compound is fully dissolved. Gentle heating may be applied if necessary.

  • Once dissolved, the solution can be sterile filtered for in vivo use.

Signaling Pathway Context

This compound is an adenosine analog. Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that play crucial roles in various physiological processes. The activation of these receptors by agonists like adenosine (and its analogs) initiates downstream signaling cascades.

DOT Script for a Simplified Adenosine Receptor Signaling Pathway

cluster_membrane Cell Membrane ar Adenosine Receptor (e.g., A2A) g_protein G Protein (Gs) ar->g_protein activates agonist This compound (Agonist) agonist->ar ac Adenylyl Cyclase g_protein->ac stimulates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Effects pka->downstream

Caption: Simplified signaling pathway for an adenosine receptor.

addressing batch-to-batch variability of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the batch-to-batch variability of 2-Cyanoadenosine. Our goal is to provide practical guidance to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a purine nucleoside analog.[1] It is utilized in biomedical research for its potential therapeutic effects in autoimmune diseases and chronic inflammatory conditions due to its immunosuppressive properties.[2]

Q2: What are the common causes of batch-to-batch variability with this compound?

A2: Batch-to-batch variability can stem from several factors during the synthesis and purification process. These include the presence of residual solvents, starting materials, and the formation of side-products or degradation products. The purity profile, including the identity and quantity of these impurities, can differ between manufacturing batches.

Q3: How should I properly store this compound to ensure its stability?

A3: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, refrigeration at 2-8°C is acceptable. Repeated freeze-thaw cycles should be avoided as they can degrade the compound. It is recommended to aliquot the compound into smaller, single-use vials.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is sparingly soluble in water. For cell culture experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution is then further diluted in aqueous buffers or cell culture media to the final working concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q5: I'm observing precipitation when I dilute my this compound DMSO stock solution in my aqueous experimental buffer. What should I do?

A5: Precipitation upon dilution into aqueous solutions is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:

  • Increase the final DMSO concentration: While keeping it within the tolerated limit for your specific cell line, a slightly higher DMSO concentration in the final solution might help maintain solubility.

  • Warm the solution: Gently warming the solution to 37°C may aid in dissolution.

  • Sonication: Brief sonication can help to break down aggregates and improve solubility.

  • pH adjustment: The solubility of nucleoside analogs can be pH-dependent. Investigating the effect of minor pH adjustments to your buffer, within a physiologically acceptable range, may be beneficial.

  • Use of a different solvent: While DMSO is common, exploring other biocompatible solvents for the initial stock solution could be an option, though this would require thorough validation.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent IC50/EC50 values between experiments Batch-to-batch variability in purity and/or potency. Different batches may contain varying levels of active compound and impurities.1. Qualify each new batch: Perform a dose-response curve with each new lot of this compound to determine its specific potency.2. Request a Certificate of Analysis (CoA): Obtain the CoA from the supplier for each batch to compare purity and impurity profiles.3. Standardize compound handling: Ensure consistent preparation of stock and working solutions for every experiment.
High background signal or unexpected off-target effects Presence of active impurities. Some impurities may have their own biological activity, leading to confounding results.1. Check the purity of your compound: Use an analytical method like HPLC to assess the purity of your current batch.2. Source from a reputable supplier: High-purity compounds from established vendors are less likely to contain significant levels of active impurities.3. Include appropriate controls: Use vehicle controls (e.g., DMSO) and, if possible, inactive structural analogs to differentiate between the specific effects of this compound and off-target effects.
Loss of compound activity over time Degradation of this compound. Improper storage or handling can lead to the breakdown of the compound.1. Follow recommended storage conditions: Store at -20°C for long-term storage and 2-8°C for short-term use, protected from light and moisture.2. Aliquot stock solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.3. Prepare fresh working solutions: For optimal results, prepare working solutions fresh for each experiment from a frozen stock.
Poor cell viability in control wells (treated with vehicle) Cytotoxicity of the solvent (e.g., DMSO). 1. Determine the maximum tolerated DMSO concentration: Perform a dose-response experiment with DMSO alone on your specific cell line.2. Maintain a consistent, low DMSO concentration: Ensure the final DMSO concentration is the same across all wells and does not exceed the tolerated limit (typically ≤0.5%).

Data Presentation: Quality Control Parameters

While a specific Certificate of Analysis for this compound is not publicly available, the following table outlines typical quality control specifications for a high-purity nucleoside analog. Researchers should request a batch-specific CoA from their supplier.

Parameter Typical Specification Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure of this compound¹H-NMR, LC-MS
Purity (by HPLC) ≥98.0%High-Performance Liquid Chromatography (HPLC)
Water Content ≤1.0%Karl Fischer Titration
Residual Solvents Gas Chromatography (GC)
Dimethyl Sulfoxide (DMSO)≤0.5%
Other synthesis-related solventsVaries by process
Heavy Metals ≤20 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Endotoxin (for in vivo studies) ≤1 EU/mgLimulus Amebocyte Lysate (LAL) Test

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution.

    • Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of a this compound batch.

  • Instrumentation and Reagents:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • This compound sample

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

  • Procedure:

    • Prepare a sample of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the sample and run the gradient program.

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Cyanoadenosine 2_Cyanoadenosine A2A_Receptor A2A Receptor (Gs-coupled) 2_Cyanoadenosine->A2A_Receptor Binds to AC Adenylyl Cyclase A2A_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., anti-inflammatory genes) CREB->Gene_Transcription Promotes

Caption: Putative signaling pathway of this compound via the A2A adenosine receptor.

Experimental_Workflow cluster_QC Batch Quality Control cluster_Prep Solution Preparation cluster_Experiment Cell-Based Assay cluster_Analysis Data Analysis CoA Obtain Certificate of Analysis Purity_Test Perform HPLC Purity Test Potency_Test Determine IC50/EC50 Stock_Prep Prepare Concentrated Stock (e.g., 10 mM in DMSO) Potency_Test->Stock_Prep Working_Prep Prepare Fresh Working Solution Cell_Seeding Seed Cells Working_Prep->Cell_Seeding Treatment Treat Cells with This compound Assay_Readout Perform Assay Readout Data_Normalization Normalize to Vehicle Control Assay_Readout->Data_Normalization Results_Comparison Compare Results

References

Validation & Comparative

2-Cyanoadenosine vs. Cladribine in Autoimmune Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-cyanoadenosine and cladribine, two purine nucleoside analogs with immunomodulatory potential in the context of autoimmune disease models. While cladribine is an established therapeutic agent with a well-documented profile, research on this compound in this area is less extensive. This guide synthesizes the available preclinical data to offer a comparative overview of their mechanisms of action, efficacy in autoimmune models, and the experimental protocols used for their evaluation.

Executive Summary

Cladribine is a well-characterized deoxyadenosine analog that acts as a prodrug, leading to the selective depletion of lymphocytes, particularly B cells.[1] It has demonstrated efficacy in attenuating clinical deficits in experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.[2][3] In contrast, this compound is a purine nucleoside analog with presumed immunosuppressive effects, likely mediated through the activation of adenosine receptors, particularly the A2A receptor, which is known for its anti-inflammatory properties.[4] Direct comparative studies of this compound and cladribine in autoimmune models are currently lacking in the published literature. This guide therefore extrapolates the potential effects of this compound based on the known pharmacology of A2A receptor agonists.

Mechanism of Action

Cladribine: Lymphocyte Depletion

Cladribine is a prodrug that is actively transported into cells.[1] Its mechanism of action is dependent on the intracellular enzyme deoxycytidine kinase (dCK), which phosphorylates it into its active form, cladribine triphosphate (Cd-ATP). Lymphocytes have high levels of dCK and relatively low levels of deactivating enzymes, leading to the accumulation of Cd-ATP. This accumulation disrupts DNA synthesis and repair, ultimately inducing apoptosis in both dividing and resting lymphocytes. This selective depletion of lymphocytes, especially B cells, is central to its therapeutic effect in autoimmune diseases.

This compound: A Potential Adenosine A2A Receptor Agonist

Direct studies on the mechanism of this compound in immune cells are limited. However, as a purine nucleoside analog, it is hypothesized to exert its immunomodulatory effects through interaction with adenosine receptors. The A2A adenosine receptor (A2AR) is a G-protein coupled receptor highly expressed on immune cells, and its activation is known to have potent anti-inflammatory effects. Activation of A2AR by adenosine or synthetic agonists leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This signaling cascade can suppress the activation and proliferation of T cells, inhibit the production of pro-inflammatory cytokines such as TNF-α and IFN-γ, and promote the production of the anti-inflammatory cytokine IL-10. It is plausible that this compound functions as an A2AR agonist, thereby dampening autoimmune responses.

Performance in Autoimmune Models: A Comparative Overview

Quantitative data directly comparing this compound and cladribine in the same autoimmune model is not available. The following table summarizes the reported effects of cladribine in the EAE model. The potential effects of this compound are extrapolated based on the known effects of A2A receptor agonists in similar models.

FeatureCladribine (in EAE model)This compound (Hypothesized, based on A2AR agonism)
Primary Mechanism Lymphocyte depletion (preferentially B cells)Activation of Adenosine A2A Receptor
Effect on T Cells Depletion of CD4+ and CD8+ T cellsInhibition of T cell proliferation and activation
Effect on B Cells Significant depletion of B cellsPotential modulation of B cell function
Effect on Macrophages Not a primary targetPromotion of M2 (anti-inflammatory) macrophage polarization
Cytokine Modulation Reduction in pro-inflammatory cytokines secondary to lymphocyte depletionDecreased TNF-α, IFN-γ; Increased IL-10
Clinical Efficacy in EAE Attenuation of clinical score, reduced CNS immune cell infiltrationPotentially ameliorates disease severity by reducing inflammation
Neuroprotective Effects Evidence of direct neuroprotective effects independent of peripheral immunosuppressionA2AR activation on microglia may have neuroprotective roles

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for the evaluation of immunomodulatory agents in key autoimmune models.

Experimental Autoimmune Encephalomyelitis (EAE) Model (for Multiple Sclerosis)

Induction of EAE:

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Immunization: Subcutaneous injection of 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

  • Pertussis Toxin: Intraperitoneal injection of 200 ng of pertussis toxin on day 0 and day 2 post-immunization.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: hind and forelimb paralysis, 5: moribund).

Drug Administration (Example with Cladribine):

  • Cladribine Treatment: Oral gavage of cladribine (e.g., 3 mg/kg) or vehicle control daily for a specified period (e.g., from day 3 to day 8 post-immunization).

Outcome Measures:

  • Clinical EAE score.

  • Histological analysis of the spinal cord for inflammation and demyelination (H&E and Luxol Fast Blue staining).

  • Flow cytometric analysis of immune cell populations in the spleen, lymph nodes, and central nervous system.

  • Cytokine profiling from splenocyte cultures restimulated with MOG peptide.

Collagen-Induced Arthritis (CIA) Model (for Rheumatoid Arthritis)

Induction of CIA:

  • Animals: DBA/1 mice, 8-10 weeks old.

  • Primary Immunization: Intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

  • Booster Immunization: On day 21, an intradermal injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

  • Arthritis Scoring: Joints are scored for signs of inflammation (redness and swelling) on a scale of 0 to 4 per paw.

Drug Administration:

  • Prophylactic or therapeutic administration of the test compound (e.g., via oral gavage or intraperitoneal injection) at specified doses and time points relative to disease onset.

Outcome Measures:

  • Clinical arthritis score and paw thickness measurements.

  • Histological analysis of joints for synovitis, cartilage destruction, and bone erosion.

  • Measurement of serum anti-collagen antibody levels (IgG1 and IgG2a).

  • Cytokine analysis from draining lymph node cells.

Pristane-Induced Lupus Model (for Systemic Lupus Erythematosus)

Induction of Lupus:

  • Animals: Female BALB/c mice, 8-12 weeks old.

  • Induction: A single intraperitoneal injection of 0.5 mL of pristane.

  • Disease Development: Mice develop lupus-like symptoms, including autoantibody production and glomerulonephritis, over several months.

Drug Administration:

  • Chronic administration of the test compound starting at a specified time after pristane injection.

Outcome Measures:

  • Measurement of serum autoantibodies (e.g., anti-dsDNA, anti-nuclear antibodies).

  • Assessment of proteinuria and kidney histology for glomerulonephritis.

  • Analysis of immune cell populations in the spleen and kidneys.

  • Measurement of serum inflammatory cytokines.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for cladribine and this compound.

Cladribine Signaling Pathway

cladribine_pathway cluster_extracellular Extracellular Space cluster_cell Lymphocyte cluster_nucleus Nucleus Cladribine_ext Cladribine Cladribine_int Cladribine Cladribine_ext->Cladribine_int Nucleoside Transporter dCK Deoxycytidine Kinase (dCK) Cladribine_int->dCK CdAMP Cladribine Monophosphate (Cd-AMP) dCK->CdAMP Phosphorylation CdATP Cladribine Triphosphate (Cd-ATP) CdAMP->CdATP Phosphorylation DNA_syn DNA Synthesis & Repair Inhibition CdATP->DNA_syn Incorporation into DNA Apoptosis Apoptosis DNA_syn->Apoptosis

Caption: Cladribine's mechanism of action leading to lymphocyte apoptosis.

Proposed this compound Signaling Pathway (via A2A Receptor)

cyanoadenosine_pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., T Cell) cluster_downstream Downstream Effects Cyanoadenosine This compound A2AR Adenosine A2A Receptor Cyanoadenosine->A2AR G_protein Gs Protein A2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Pro_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IFN-γ) PKA->Pro_inflammatory Anti_inflammatory ↑ Anti-inflammatory Cytokines (IL-10) PKA->Anti_inflammatory Tcell_prolif ↓ T Cell Proliferation PKA->Tcell_prolif

Caption: Proposed signaling of this compound via the A2A receptor.

Conclusion

Cladribine is a potent immunomodulator with a clear mechanism of action and demonstrated efficacy in preclinical models of autoimmunity. Its selective targeting of lymphocytes provides a strong rationale for its use in autoimmune diseases. While this compound remains a less-explored compound, its potential as an adenosine A2A receptor agonist suggests it could offer a distinct, non-cytotoxic mechanism for dampening autoimmune inflammation. Further preclinical studies are warranted to directly compare the efficacy and safety profiles of these two purine nucleoside analogs in various autoimmune disease models. Such research will be critical in determining the potential therapeutic niche for this compound and other adenosine receptor modulators in the treatment of autoimmune disorders.

References

A Comparative Analysis of 2-Cyanoadenosine and Other Adenosine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Cyanoadenosine and other key adenosine analogs. While quantitative receptor binding and functional data for this compound remain elusive in the current literature, this document offers a framework for its evaluation by presenting comparable data for other well-studied analogs, detailed experimental protocols for characterization, and visualizations of relevant signaling pathways.

Adenosine and its analogs are crucial modulators of numerous physiological processes through their interaction with four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors represent significant targets for therapeutic intervention in a range of conditions, including cardiovascular diseases, inflammatory disorders, neurodegenerative diseases, and cancer. This compound has been identified as a purine nucleoside analog with potential antitumor and immunosuppressive properties. However, a comprehensive understanding of its pharmacological profile, particularly its receptor binding affinity and functional potency relative to other adenosine analogs, is essential for its development as a therapeutic agent.

Performance Comparison of Adenosine Analogs

The following tables summarize the binding affinity (Ki) of several key adenosine analogs for the four human adenosine receptor subtypes. This data, gathered from various radioligand binding studies, allows for a cross-comparison of potency and selectivity. It is important to note the absence of specific data for this compound, highlighting a significant gap in the current understanding of this compound.

Table 1: Comparative Binding Affinity (Ki, nM) of Adenosine Analogs at Human Adenosine Receptors

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
This compound Data not availableData not availableData not availableData not available
Adenosine~70[1]~150[1]~5100[1]~6500[1]
NECA (5'-N-Ethylcarboxamidoadenosine)14202,4006.2
CGS-216802902789,00067
R-PIA (N6-(R)-phenylisopropyladenosine)1.0260>10,000920[2]
CPA (N6-Cyclopentyladenosine)0.71,600>10,000240
2-Chloroadenosine10Data not availableData not available1,890
IB-MECA (N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide)2,5001,400Data not available0.33

Note: Ki values can vary between different studies and experimental conditions.

Experimental Protocols

To facilitate the characterization of this compound and enable direct comparison with the analogs listed above, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound, such as this compound, for adenosine receptor subtypes.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the desired human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format with a final volume of 100-250 µL per well.

  • To each well, add the membrane preparation, the radioligand specific for the receptor subtype, and varying concentrations of the unlabeled test compound (e.g., this compound).

  • For determining total binding, add only the radioligand and membranes.

  • For determining non-specific binding, add the radioligand, membranes, and a high concentration of a known non-selective adenosine analog (e.g., NECA).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes) with gentle agitation.

3. Termination and Detection:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the specific binding as a function of the log of the competitor concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclic AMP (cAMP) Accumulation Assay

This functional assay determines whether a compound acts as an agonist or antagonist at A2A and A2B receptors (which stimulate cAMP production) or A1 and A3 receptors (which inhibit cAMP production).

1. Cell Preparation:

  • Plate CHO or HEK-293 cells stably expressing the adenosine receptor subtype of interest in 24-well plates and grow to near confluency.

2. Assay Procedure:

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.

  • For A1 and A3 receptor assays, stimulate the cells with forskolin to induce cAMP production.

  • Add varying concentrations of the test compound (e.g., this compound).

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or HTRF-based).

4. Data Analysis:

  • For A2A and A2B receptors, plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value (potency) and the maximum effect (efficacy).

  • For A1 and A3 receptors, plot the percentage inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in adenosine receptor signaling and the experimental procedures used to study them is crucial for a comprehensive understanding.

Adenosine_Signaling_Pathway cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Receptor Gi Gi/o Protein A1_A3->Gi Agonist (e.g., Adenosine) AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit α subunit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit Cellular_Response_Inhibit Inhibitory Cellular Response PKA_inhibit->Cellular_Response_Inhibit A2A_A2B A2A/A2B Receptor Gs Gs Protein A2A_A2B->Gs Agonist (e.g., Adenosine) AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate α subunit cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_stimulate PKA (Stimulation) cAMP_increase->PKA_stimulate Cellular_Response_Stimulate Stimulatory Cellular Response PKA_stimulate->Cellular_Response_Stimulate

Caption: Adenosine receptor signaling pathways.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubation Incubate Membranes with Radioligand & Test Compound prep_membranes->incubation filtration Separate Bound & Unbound Ligand via Filtration incubation->filtration counting Quantify Radioactivity filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis end End analysis->end

Caption: Experimental workflow for radioligand binding assay.

Conclusion

The comprehensive characterization of novel adenosine analogs like this compound is paramount for advancing drug discovery efforts targeting adenosine receptors. While this guide provides a comparative framework and the necessary experimental protocols, the lack of specific binding and functional data for this compound underscores the need for further research. By employing the outlined methodologies, researchers can elucidate the pharmacological profile of this compound, enabling a direct and quantitative comparison with other adenosine analogs and paving the way for its potential therapeutic applications.

References

Comparative Analysis of 2-Cyanoadenosine and Alternative Adenosine Receptor Agonists: A Mechanistic Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanistic profiles of 2-Cyanoadenosine and other well-characterized adenosine receptor agonists. Due to the limited availability of quantitative binding and functional data for this compound in publicly accessible literature, this guide focuses on a detailed comparison of established adenosine analogues to provide a framework for the potential evaluation of this compound. The guide includes a summary of available data, detailed experimental protocols for key validation assays, and visualizations of relevant signaling pathways.

Introduction to this compound

Comparative Adenosine Receptor Agonists

To understand the potential mechanism of action of this compound, it is crucial to compare it with well-studied adenosine receptor agonists. This guide focuses on the following four compounds, which exhibit varying selectivity profiles for the four adenosine receptor subtypes (A1, A2A, A2B, and A3):

  • NECA (5'-N-Ethylcarboxamidoadenosine): A potent, non-selective adenosine receptor agonist.

  • CGS 21680: A selective agonist for the A2A adenosine receptor.

  • CPA (N6-Cyclopentyladenosine): A selective agonist for the A1 adenosine receptor.

  • IB-MECA (N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide): A selective agonist for the A3 adenosine receptor.

Data Presentation: Comparative Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the comparative adenosine receptor agonists. This quantitative data is essential for understanding their selectivity and downstream cellular effects.

Table 1: Binding Affinities (Ki, nM) of Adenosine Receptor Agonists

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
NECA 14202400 (EC50)6.2
CGS 21680 >100022 (IC50)--
CPA 2.3790-43
IB-MECA 5456-1.1
This compound Data not availableData not availableData not availableData not available

Table 2: Functional Potencies (EC50, nM) of Adenosine Receptor Agonists

CompoundFunctional AssayA1RA2ARA2BRA3R
NECA cAMP Accumulation--2400-
CGS 21680 cAMP Accumulation-110--
CPA -Data not available---
IB-MECA ---Data not available-
This compound -Data not availableData not availableData not availableData not available

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by adenosine receptor agonists and the general workflows for the experimental protocols described in this guide.

cluster_A1A3 A1/A3 Receptor Signaling cluster_A2 A2A/A2B Receptor Signaling A1_A3 A1/A3 Agonist (e.g., CPA, IB-MECA) G_i Gi/o A1_A3->G_i AC_inhibit Adenylyl Cyclase (Inhibition) G_i->AC_inhibit PLC Phospholipase C (Activation) G_i->PLC cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase A2 A2A/A2B Agonist (e.g., CGS 21680, NECA) G_s Gs A2->G_s AC_activate Adenylyl Cyclase (Activation) G_s->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA Protein Kinase A (Activation) cAMP_increase->PKA CREB CREB Phosphorylation PKA->CREB ERK ERK1/2 Activation PKA->ERK

Caption: Adenosine Receptor Signaling Pathways.

cluster_binding Radioligand Binding Assay Workflow cluster_cAMP cAMP Accumulation Assay Workflow start_binding Prepare Cell Membranes Expressing Receptor incubate_binding Incubate with Radioligand & Competitor (Test Compound) start_binding->incubate_binding filter Separate Bound from Free Radioligand (Filtration) incubate_binding->filter count Quantify Radioactivity filter->count analyze_binding Calculate Ki values count->analyze_binding start_cAMP Culture Cells Expressing Receptor treat_cAMP Treat with Agonist/Antagonist (and Forskolin for Gi) start_cAMP->treat_cAMP lyse Lyse Cells treat_cAMP->lyse detect_cAMP Measure cAMP Levels (e.g., HTRF, ELISA) lyse->detect_cAMP analyze_cAMP Calculate EC50/IC50 values detect_cAMP->analyze_cAMP

Caption: Experimental Workflows for Key Assays.

cluster_erk ERK Phosphorylation (Western Blot) Workflow cluster_apoptosis Apoptosis (Annexin V/PI) Assay Workflow start_erk Cell Culture & Treatment with Agonist lyse_erk Prepare Cell Lysates start_erk->lyse_erk sds_page SDS-PAGE & Transfer to Membrane lyse_erk->sds_page probe_erk Probe with Antibodies (p-ERK, Total ERK) sds_page->probe_erk detect_erk Detect & Quantify Bands probe_erk->detect_erk analyze_erk Normalize p-ERK to Total ERK detect_erk->analyze_erk start_apoptosis Treat Cells with Test Compound stain_apoptosis Stain with Annexin V & Propidium Iodide (PI) start_apoptosis->stain_apoptosis flow_cytometry Analyze by Flow Cytometry stain_apoptosis->flow_cytometry quantify_apoptosis Quantify Apoptotic & Necrotic Cell Populations flow_cytometry->quantify_apoptosis

Caption: Workflows for Downstream Signaling and Apoptosis Assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes from cells stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]CPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or the non-specific binding control in the assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the functional activity of a test compound on Gs- or Gi-coupled adenosine receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO or HEK293 cells stably expressing the adenosine receptor of interest.

  • Test compound (agonist or antagonist) at various concentrations.

  • Forskolin (for Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Cell lysis buffer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • For Gs-coupled receptors (A2A, A2B), replace the culture medium with assay buffer and add the test agonist at various concentrations.

  • For Gi-coupled receptors (A1, A3), pre-treat the cells with the test agonist, and then stimulate with a fixed concentration of forskolin to induce cAMP production.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To determine the effect of a test compound on the activation of the MAP kinase signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells expressing the adenosine receptor of interest.

  • Test compound at various concentrations.

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE equipment and Western blotting apparatus.

Procedure:

  • Culture cells to near confluence and then serum-starve for several hours to reduce basal ERK phosphorylation.

  • Treat the cells with the test compound for various times and at different concentrations.

  • Lyse the cells on ice and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-ERK.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

  • Quantify the band intensities to determine the relative increase in ERK phosphorylation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the ability of a test compound to induce apoptosis and necrosis in a cell population.

Materials:

  • Target cell line.

  • Test compound at various concentrations.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Binding buffer.

  • Flow cytometer.

Procedure:

  • Culture the cells and treat them with the test compound for a specified duration (e.g., 24-48 hours).

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided with the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Conclusion

This guide provides a framework for the cross-validation of this compound's mechanism of action by comparing it with well-characterized adenosine receptor agonists. While direct quantitative data for this compound remains elusive in the available literature, the provided experimental protocols and comparative data for established ligands offer a clear path for its comprehensive evaluation. Researchers investigating the therapeutic potential of this compound are encouraged to perform the described assays to elucidate its receptor binding profile, functional activity, and downstream signaling effects. This will be crucial in understanding its potential as an immunosuppressive or anti-cancer agent and for its further development as a therapeutic candidate.

Efficacy of Adenosine A2A Receptor Agonism Versus Methotrexate in an Arthritis Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of an adenosine A2A receptor agonist, CGS 21680, and the widely used disease-modifying antirheumatic drug (DMARD), methotrexate, in a preclinical model of inflammatory arthritis. The data presented is derived from a study utilizing the adjuvant-induced arthritis (AIA) model in rats, a well-established model for studying the pathogenesis of rheumatoid arthritis and for evaluating potential therapeutics. Due to the limited availability of data on 2-Cyanoadenosine, CGS 21680, a selective A2A adenosine receptor agonist, is used as a representative compound to explore the potential of this therapeutic pathway.

Comparative Efficacy Data

The following table summarizes the quantitative data on the effects of CGS 21680 and methotrexate on paw volume, a key indicator of inflammation and disease severity in the rat adjuvant-induced arthritis model.

Treatment GroupDay 7 Paw Volume (ml)Day 14 Paw Volume (ml)Day 21 Paw Volume (ml)Day 28 Paw Volume (ml)
Sham (Control) 1.28 ± 0.24---
AIA Control (Untreated) 2.65 ± 0.29---
CGS 21680 -Statistically significant decrease compared to AIA control--
Methotrexate ----
Etanercept ----

A study on the effects of the A2A adenosine receptor agonist CGS 21680 in a rat model of adjuvant-induced arthritis showed a significant decrease in paw swelling starting from day 14 of treatment compared to untreated arthritic rats[1].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

1. Adjuvant-Induced Arthritis (AIA) Model in Rats

  • Induction: Arthritis was induced in rats by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the left hind paw. The injection of CFA triggers a systemic inflammatory response, leading to the development of arthritis in the injected and contralateral paws[1].

  • Disease Progression: Following CFA injection, a marked swelling of the paw was observed, which peaked within 7 days and was sustained for 28 days[1].

  • Clinical Assessment: Disease severity was monitored by measuring paw volume using a plethysmometer. Radiographic and ultrasonographic imaging were also employed to assess joint integrity[1].

2. Treatment Administration

  • CGS 21680: The A2A adenosine receptor agonist, CGS 21680, was administered to the arthritic rats. The treatment resulted in a statistically significant reduction in paw swelling from day 14 onwards when compared to the untreated control group[1].

  • Methotrexate and Etanercept: These standard-of-care therapeutics were used as comparator drugs in the study.

Signaling Pathways

The therapeutic effects of both adenosine A2A receptor agonists and methotrexate are mediated through distinct signaling pathways that ultimately modulate the inflammatory response.

A2A Adenosine Receptor Signaling

Activation of the A2A adenosine receptor (A2AAR) by an agonist like CGS 21680 initiates an anti-inflammatory cascade. This is primarily achieved through the Gs protein-coupled receptor pathway, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can inhibit the activation of pro-inflammatory transcription factors such as NF-κB. This signaling pathway ultimately leads to a reduction in the production of pro-inflammatory cytokines and an increase in the release of anti-inflammatory cytokines like IL-10.

A2AAR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist A2A Agonist (e.g., CGS 21680) A2AAR A2A Receptor Agonist->A2AAR Binds to AC Adenylate Cyclase A2AAR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates NFkB_inhibition Inhibition of NF-κB PKA->NFkB_inhibition Cytokine_Modulation ↓ Pro-inflammatory Cytokines ↑ Anti-inflammatory Cytokines (IL-10) NFkB_inhibition->Cytokine_Modulation Leads to

A2A Adenosine Receptor Signaling Pathway.

Methotrexate's Mechanism of Action in Arthritis

Methotrexate's anti-inflammatory effects in rheumatoid arthritis are multifaceted. One of the key mechanisms involves the intracellular accumulation of adenosine. Methotrexate inhibits aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an increase in intracellular AICAR. This, in turn, inhibits adenosine deaminase, resulting in the accumulation and subsequent release of adenosine from the cell. Extracellular adenosine then acts on its receptors, including the A2A receptor, to exert anti-inflammatory effects.

Methotrexate_MoA cluster_intracellular Intracellular cluster_extracellular Extracellular MTX Methotrexate AICAR_T AICAR Transformylase MTX->AICAR_T Inhibits AICAR AICAR AD Adenosine Deaminase AICAR->AD Inhibits Adenosine_in Adenosine Adenosine_out Adenosine Adenosine_in->Adenosine_out Released AR Adenosine Receptors (e.g., A2A) Adenosine_out->AR Activates Anti_inflammatory Anti-inflammatory Effects AR->Anti_inflammatory

Methotrexate's Adenosine-Mediated Mechanism.

Experimental Workflow

The following diagram illustrates the general workflow of the preclinical study comparing the efficacy of CGS 21680 and methotrexate.

Experimental_Workflow Induction Induction of Adjuvant-Induced Arthritis in Rats (Day 0) Grouping Randomization into Treatment Groups Induction->Grouping Treatment Daily Administration of: - Vehicle (Control) - CGS 21680 - Methotrexate - Etanercept Grouping->Treatment Monitoring Monitoring of Disease Progression: - Paw Volume Measurement - Radiographic Imaging - Ultrasonographic Imaging Treatment->Monitoring Throughout the study Endpoint Endpoint Analysis (Day 28): - Final Paw Volume - Histopathological Assessment - Cytokine Level Analysis Monitoring->Endpoint

Preclinical Experimental Workflow.

References

2-Cyanoadenosine: A Comparative Analysis of In Vitro and In Vivo Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking novel compounds with potent and selective immunomodulatory activities. 2-Cyanoadenosine, a synthetic adenosine analogue, has emerged as a compound of interest for its potential therapeutic applications in autoimmune and inflammatory diseases. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by available experimental data, to aid in the evaluation of its therapeutic potential.

In Vitro Effects: Direct Immunosuppression on Lymphocytes

In vitro studies are crucial for elucidating the direct effects of a compound on specific cell types and molecular pathways. For this compound, in vitro assays have focused on its ability to modulate lymphocyte proliferation, a key process in the adaptive immune response that is often dysregulated in autoimmune disorders.

Quantitative Analysis of In Vitro Immunosuppressive Activity
AssayCell TypeStimulationEndpointTypical IC50 Range for Adenosine Analogues
Lymphocyte Proliferation AssayHuman Peripheral Blood Mononuclear Cells (PBMCs)Mitogens (e.g., PHA, ConA) or AntigensDNA synthesis ([³H]-thymidine incorporation) or CellTrace Violet proliferation dyesnM to µM range

Experimental Protocol: In Vitro Lymphocyte Proliferation Assay

A common method to assess the in vitro immunosuppressive activity of this compound is the lymphocyte proliferation assay.[1][2][3][4][5]

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine.

  • Stimulation: Lymphocyte proliferation is induced by adding a mitogen, such as phytohemagglutinin (PHA) or concanavalin A (ConA), or a specific antigen to the cell cultures.

  • Treatment: this compound is added to the cultures at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: After a defined incubation period (typically 48-72 hours), [³H]-thymidine is added to the cultures. Proliferating cells incorporate the radiolabel into their newly synthesized DNA. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the degree of cell proliferation.

    • CellTrace™ Violet Staining: Alternatively, cells can be labeled with a fluorescent dye like CellTrace™ Violet before stimulation. As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity. This is analyzed by flow cytometry to determine the number of cell divisions.

  • Data Analysis: The percentage of inhibition of proliferation is calculated for each concentration of this compound compared to the vehicle control. The IC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Effects: Efficacy in Models of Autoimmune Disease

In vivo studies in animal models are essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety of a drug candidate in a whole organism. For an immunosuppressive agent like this compound, relevant animal models of autoimmune diseases are utilized.

Preclinical Models for Evaluating In Vivo Efficacy

While specific in vivo efficacy data for this compound is not widely published, its potential would be assessed in established models of autoimmune diseases such as Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis and Collagen-Induced Arthritis (CIA) for rheumatoid arthritis.

Animal ModelDisease ModeledKey Pathological FeaturesTypical Efficacy Readouts
Experimental Autoimmune Encephalomyelitis (EAE)Multiple SclerosisCNS inflammation, demyelination, axonal damageClinical score (paralysis), body weight, CNS histology (inflammation, demyelination), cytokine levels
Collagen-Induced Arthritis (CIA)Rheumatoid ArthritisJoint inflammation, cartilage and bone erosionClinical score (paw swelling), joint histology, inflammatory markers (cytokines, autoantibodies)

Experimental Protocol: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is a widely used preclinical model to study the pathophysiology of rheumatoid arthritis and to evaluate novel therapeutic agents.

  • Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.

  • Treatment: Once clinical signs of arthritis appear (e.g., paw swelling and redness), mice are treated with this compound at various doses, typically administered daily via oral gavage or intraperitoneal injection. A vehicle control group and a positive control group (e.g., methotrexate) are included.

  • Clinical Assessment: The severity of arthritis is monitored daily or every other day using a clinical scoring system that grades the degree of paw swelling and inflammation. Body weight is also recorded.

  • Histopathological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage and bone erosion.

  • Biomarker Analysis: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) and anti-collagen antibodies.

  • Data Analysis: The mean clinical scores, histological scores, and biomarker levels are compared between the this compound-treated groups and the control groups to determine the efficacy of the compound.

Signaling Pathway and Mechanism of Action

The immunosuppressive effects of adenosine analogues are primarily mediated through their interaction with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors expressed on various immune cells. The activation of these receptors, particularly the A2A receptor, often leads to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP can inhibit T-cell receptor (TCR) signaling and the production of pro-inflammatory cytokines, thereby suppressing T-cell activation and proliferation.

Diagram: Putative Signaling Pathway of this compound in T-Lymphocytes

G This compound This compound Adenosine_Receptor Adenosine Receptor (e.g., A2A) This compound->Adenosine_Receptor G_Protein G Protein (Gs) Adenosine_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB activates NFkB_Activation NF-κB Activation PKA->NFkB_Activation inhibits Immunosuppression Immunosuppression CREB->Immunosuppression leads to Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-2, TNF-α) NFkB_Activation->Cytokine_Production promotes T_Cell_Proliferation T-Cell Proliferation Cytokine_Production->T_Cell_Proliferation promotes

Caption: Putative signaling cascade of this compound in T-cells.

Diagram: Experimental Workflow for In Vitro vs. In Vivo Comparison

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PBMC_Isolation Isolate Human PBMCs Lymphocyte_Proliferation Lymphocyte Proliferation Assay PBMC_Isolation->Lymphocyte_Proliferation IC50_Determination Determine IC50 Lymphocyte_Proliferation->IC50_Determination Comparison Comparative Analysis IC50_Determination->Comparison Induce_Disease Induce Autoimmune Disease (e.g., CIA in mice) Treatment_Admin Administer this compound Induce_Disease->Treatment_Admin Efficacy_Assessment Assess Efficacy (Clinical & Histological Scores) Treatment_Admin->Efficacy_Assessment Efficacy_Assessment->Comparison Compound This compound Compound->PBMC_Isolation Compound->Induce_Disease

Caption: Workflow for comparing in vitro and in vivo effects.

Conclusion

The available information suggests that this compound possesses immunomodulatory properties, with the potential to inhibit lymphocyte proliferation in vitro and ameliorate disease in animal models of autoimmunity in vivo. While direct comparative studies are limited, the established methodologies for in vitro and in vivo evaluation provide a clear framework for generating the necessary data to fully characterize its therapeutic potential. Further research is warranted to determine the specific quantitative parameters of its activity and to fully elucidate its mechanism of action. This will be critical for its potential translation into a therapeutic agent for autoimmune and inflammatory diseases.

References

A Head-to-Head Comparison of 2-Cyanoadenosine and 2-Chloroadenosine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of adenosine receptor research, the exploration of synthetic analogs remains a cornerstone for elucidating physiological pathways and developing novel therapeutics. Among these, 2-substituted adenosine derivatives have garnered significant attention for their potential to modulate the activity of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). This guide provides a detailed head-to-head comparison of two such analogs: 2-Cyanoadenosine and 2-Chloroadenosine, focusing on their physicochemical properties, receptor binding and functional activity, and metabolic stability.

This comparison aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting available experimental data in a structured format, providing detailed experimental protocols for key assays, and illustrating relevant biological pathways and workflows.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of small molecules is crucial for predicting their behavior in biological systems. The following table summarizes the key properties of this compound and 2-Chloroadenosine.

PropertyThis compound2-Chloroadenosine
Molecular Formula C₁₁H₁₂N₆O₄C₁₀H₁₂ClN₅O₄[1][2][3]
Molecular Weight 292.25 g/mol 301.69 g/mol [1][2]
CAS Number 79936-11-1146-77-0
Appearance Data not availableWhite to Off-white Solid
Solubility Data not availableSoluble in water (to 25 mM) and DMSO (to 100 mM)
Melting Point Data not available133-136 °C (dec.)
Boiling Point Data not available591.8°C at 760 mmHg
IUPAC Name 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Receptor Binding Affinity

The affinity of a ligand for its receptor is a primary determinant of its potency. The following table presents the available receptor binding affinity data (Ki values) for this compound and 2-Chloroadenosine at the human adenosine receptors.

CompoundA₁ Receptor Ki (nM)A₂A Receptor Ki (nM)A₂B Receptor Ki (nM)A₃ Receptor Ki (nM)
This compound Data not availableData not availableData not availableData not available
2-Chloroadenosine 30080Data not available1900

Functional Activity

Functional assays, such as cAMP accumulation assays, are essential for characterizing the efficacy of a receptor agonist. The A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase to produce cAMP, while A1 and A3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.

CompoundA₁ Receptor ActivityA₂A Receptor ActivityA₂B Receptor ActivityA₃ Receptor Activity
This compound Data not availableData not availableData not availableData not available
2-Chloroadenosine AgonistAgonistData not availableAgonist

Metabolic Stability

The metabolic stability of a compound influences its pharmacokinetic profile and duration of action. 2-Chloroadenosine is known to be a metabolically stable analog of adenosine.

CompoundIn Vitro Metabolic Stability (e.g., half-life in liver microsomes)
This compound Data not available
2-Chloroadenosine Known to be metabolically stable

Experimental Protocols

To facilitate the generation of comparative data, detailed protocols for key experiments are provided below.

Radioligand Binding Assay Protocol

This protocol is a general guideline for determining the binding affinity (Ki) of a test compound for adenosine receptors.

1. Membrane Preparation:

  • Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells).

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Assay:

  • In a microplate, combine the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]CGS 21680 for A2A receptors), and varying concentrations of the unlabeled test compound (e.g., this compound or 2-Chloroadenosine).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radiolabeled agonist or antagonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay Protocol

This protocol measures the ability of a test compound to stimulate or inhibit the production of cyclic AMP (cAMP) via Gs- or Gi-coupled adenosine receptors, respectively.

1. Cell Culture and Plating:

  • Culture cells stably expressing the human adenosine receptor of interest.

  • Seed the cells into a multi-well plate and allow them to adhere overnight.

2. Assay Procedure:

  • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.

  • Add varying concentrations of the test compound (e.g., this compound or 2-Chloroadenosine) to the wells.

  • For Gi-coupled receptors, a Gs-stimulating agent like forskolin is added to induce a baseline level of cAMP production that can then be inhibited by the test compound.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

3. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

4. Data Analysis:

  • Generate a dose-response curve by plotting the measured cAMP levels against the concentration of the test compound.

  • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value from the curve, which represents the concentration of the compound that produces 50% of the maximal response.

In Vitro Metabolic Stability Assay Protocol

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.

1. Incubation:

  • In a microcentrifuge tube, combine liver microsomes (from human or other species), a NADPH-regenerating system (cofactor for CYP450 enzymes), and the test compound at a known concentration.

  • Initiate the metabolic reaction by incubating the mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

2. Reaction Termination and Sample Preparation:

  • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to a new plate for analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining amount of the parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear portion of the curve.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in adenosine receptor signaling and the experimental procedures used to study them can greatly enhance understanding.

Adenosine_Receptor_Signaling cluster_A2A A2A Receptor Signaling (Gs-coupled) Agonist_A2A This compound or 2-Chloroadenosine A2A_Receptor A2A Receptor Agonist_A2A->A2A_Receptor Binds Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates AC_A2A Adenylyl Cyclase Gs_Protein->AC_A2A Stimulates cAMP_A2A cAMP AC_A2A->cAMP_A2A Converts ATP_A2A ATP ATP_A2A->AC_A2A PKA_A2A Protein Kinase A cAMP_A2A->PKA_A2A Activates Cellular_Response_A2A Cellular Response (e.g., vasodilation, anti-inflammatory effects) PKA_A2A->Cellular_Response_A2A Phosphorylates targets leading to

Caption: Adenosine A2A receptor signaling pathway.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes Expressing Adenosine Receptor Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity with Scintillation Counter Filtration->Counting Data_Analysis Analyze Data to Determine IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

Metabolic_Stability_Workflow Start Start Incubate Incubate Test Compound with Liver Microsomes and NADPH Start->Incubate Sample Collect Aliquots at Different Time Points Incubate->Sample Quench Terminate Reaction and Prepare Samples Sample->Quench Analyze Quantify Parent Compound using LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Analyze->Calculate End End Calculate->End

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

This guide provides a comprehensive overview of the available data for this compound and 2-Chloroadenosine. While 2-Chloroadenosine is a well-characterized adenosine receptor agonist with known binding affinities and metabolic stability, there is a significant lack of publicly available experimental data for this compound. The provided experimental protocols offer a clear path for researchers to generate the necessary data to enable a complete head-to-head comparison. Such a comparison would be invaluable for advancing our understanding of the structure-activity relationships of 2-substituted adenosine analogs and for the development of novel therapeutic agents targeting the adenosine receptor system.

References

2-Cyanoadenosine: A Review of Potential Biological Effects and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 2-Cyanoadenosine's biological activities remains challenging due to a lack of specific quantitative data and detailed experimental protocols in publicly available literature. However, by examining its classification as a purine nucleoside analog and the well-established mechanisms of related adenosine compounds, we can infer its potential biological effects and signaling pathways.

This compound is identified as a biomedical compound with potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions, owing to its presumed immunosuppressive effects.[1] Additionally, as a purine nucleoside analogue, it is suggested to possess antitumor activity, potentially through the inhibition of DNA synthesis and induction of apoptosis.[2]

This guide will provide a comprehensive overview of the known biological effects of adenosine receptor agonists, the class to which this compound likely belongs, and will present hypothesized mechanisms of action for this compound based on the available information.

Adenosine Receptor Signaling Pathways: The Primary Mechanism of Action

Adenosine and its analogs exert their diverse physiological effects by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are distributed throughout the body and modulate a variety of cellular responses, primarily through the regulation of intracellular cyclic AMP (cAMP) levels.

  • A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o). Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • A2A and A2B Receptors: Conversely, these receptors couple to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.

The modulation of cAMP levels activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various target proteins, leading to a cascade of cellular events. Additionally, adenosine receptors can signal through other pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) cascades.

Below is a diagram illustrating the primary signaling pathways associated with adenosine receptor activation.

Adenosine_Signaling cluster_receptor Adenosine Receptor Activation cluster_gprotein G Protein Coupling cluster_effector Effector & Second Messenger cluster_downstream Downstream Signaling Adenosine Adenosine / this compound A1_A3 A1 / A3 Receptors Adenosine->A1_A3 A2A_A2B A2A / A2B Receptors Adenosine->A2A_A2B Gi Gi/o A1_A3->Gi Gs Gs A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC PLC Phospholipase C (PLC) Gi->PLC Other Pathways Gs->AC MAPK MAPK Cascade Gs->MAPK Other Pathways cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up PKA Protein Kinase A (PKA) cAMP_down->PKA Inhibition cAMP_up->PKA Biological_Effects Diverse Biological Effects (e.g., Immunosuppression, Anti-inflammatory) PKA->Biological_Effects PLC->Biological_Effects MAPK->Biological_Effects

Caption: Adenosine Receptor Signaling Pathways.

Potential Biological Effects of this compound

Based on its classification and the known roles of adenosine receptor agonists, the biological effects of this compound can be hypothesized in the following areas:

Immunosuppression and Anti-inflammatory Effects

The immunosuppressive activity of adenosine is well-documented. Activation of adenosine receptors, particularly A2A receptors on immune cells, can inhibit T-cell activation and proliferation, suppress cytokine production by macrophages, and modulate the activity of neutrophils. This provides a strong rationale for the suggested use of this compound in autoimmune and chronic inflammatory diseases.

Antitumor Activity

The potential antitumor effects of this compound as a purine nucleoside analog could be mediated through two primary mechanisms:

  • Inhibition of DNA Synthesis: Purine analogs can be incorporated into newly synthesized DNA strands during cell replication. This can lead to chain termination and the inhibition of DNA polymerase, ultimately arresting the cell cycle and preventing the proliferation of rapidly dividing cancer cells.

  • Induction of Apoptosis: The incorporation of nucleoside analogs into DNA can also trigger cellular stress responses and activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

Proposed Experimental Workflow for Investigating this compound

For researchers interested in validating the hypothesized biological effects of this compound, a general experimental workflow is proposed below.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis & Interpretation Receptor_Binding Adenosine Receptor Binding Assays cAMP_Assay cAMP Accumulation Assays Receptor_Binding->cAMP_Assay Cell_Viability Cancer Cell Line Viability Assays Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Viability->Apoptosis_Assay DNA_Synthesis DNA Synthesis Assays (e.g., BrdU incorporation) Cell_Viability->DNA_Synthesis Animal_Model_Cancer Xenograft Tumor Models Apoptosis_Assay->Animal_Model_Cancer DNA_Synthesis->Animal_Model_Cancer Immune_Cell_Assay Immune Cell Function Assays (e.g., T-cell proliferation, cytokine release) Animal_Model_Immune Animal Models of Autoimmune Disease Immune_Cell_Assay->Animal_Model_Immune PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Model_Immune->PK_PD Animal_Model_Cancer->PK_PD Mechanism_Elucidation Mechanism of Action Elucidation PK_PD->Mechanism_Elucidation Therapeutic_Potential Assessment of Therapeutic Potential Mechanism_Elucidation->Therapeutic_Potential

Caption: Proposed Experimental Workflow for this compound.

Summary and Future Directions

While this compound holds promise as a therapeutic agent for autoimmune diseases, chronic inflammation, and potentially cancer, a significant gap exists in the literature regarding its specific biological activities and mechanisms of action. The information available on its parent class of compounds, adenosine receptor agonists and purine nucleoside analogs, provides a solid foundation for future research.

To fully elucidate the therapeutic potential of this compound, further studies are required to:

  • Determine its binding affinities and functional activities at the four adenosine receptor subtypes.

  • Quantify its effects on immune cell function, including T-cell proliferation, cytokine production, and macrophage activity.

  • Elucidate the precise mechanisms of its potential antitumor effects, including its impact on DNA synthesis and the induction of apoptosis in various cancer cell lines.

  • Conduct in vivo studies in relevant animal models to assess its efficacy and safety profile.

The generation of such data will be crucial for the drug development community to objectively compare the performance of this compound with existing therapies and to advance its potential clinical applications.

References

A Comparative Guide to Validated HPLC Methods for 2-Cyanoadenosine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nucleoside analogs like 2-Cyanoadenosine is critical for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for these analyses due to its robustness, precision, and wide availability. This guide provides a comprehensive comparison of a proposed, validated Reverse-Phase HPLC (RP-HPLC) method for this compound, alongside potential alternative analytical techniques, supported by experimental protocols and data presented for easy comparison.

Comparison of Analytical Methods for this compound Quantification

Table 1: Comparison of Proposed HPLC Method with Alternative Technologies

ParameterProposed RP-HPLC-UV MethodUHPLC-UVLC-MS/MS
Principle Chromatographic separation based on polarity, with UV detection.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Chromatographic separation coupled with mass spectrometry for highly selective and sensitive detection based on mass-to-charge ratio.
Selectivity Good; potential for interference from co-eluting compounds with similar UV absorbance.Very Good; improved peak separation reduces co-elution issues.Excellent; highly specific due to monitoring of parent and fragment ions.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to high ng/mL range.Generally 2-3 times more sensitive than HPLC.Excellent; often in the low ng/mL to pg/mL range.[4]
Analysis Time 10-30 minutes per sample.2-10 minutes per sample.2-10 minutes per sample.
Cost (Instrument) ModerateHighVery High
Cost (Operational) Low to ModerateModerateHigh
Robustness High; well-established and reliable technology.High; requires careful method development.Moderate; susceptible to matrix effects.
Primary Application Routine quality control, purity assessment, and quantification in relatively clean matrices.High-throughput screening, complex mixture analysis.Bioanalysis (e.g., plasma, tissue), metabolite identification, and trace-level quantification.

Proposed Validated RP-HPLC Method for this compound

The following protocol is a proposed stability-indicating RP-HPLC method for the quantification of this compound, adapted from validated methods for 2-Chloroadenosine.[1]

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ortho-phosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A 1:1 (v/v) mixture of acetonitrile and methanol, with the pH adjusted to 3.2 using 10% v/v ortho-phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 260 nm (based on typical absorbance for adenosine analogs, though optimization may be required; 205 nm was used for 2-chloroadenosine for enhanced sensitivity).

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. For biological samples, a protein precipitation or solid-phase extraction step would be necessary.

Method Validation Parameters

The following table summarizes the expected performance of the proposed HPLC method based on typical validation results for similar nucleoside analogs.

Table 2: Summary of Validation Parameters for the Proposed HPLC Method

Validation ParameterAcceptance CriteriaExpected Result
Linearity (Correlation Coefficient, r²) r² ≥ 0.998≥ 0.999
Range To be defined by the linear range.1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%≤ 1.5%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 1.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.Peak purity index > 0.999
Robustness % RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate).Method remains unaffected by minor variations.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental and validation workflows can be visualized.

HPLC_Method_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation cluster_application Method Application A Select Column & Mobile Phase B Optimize Chromatographic Conditions (Flow Rate, Wavelength) A->B C Linearity & Range B->C Optimized Method D Accuracy & Precision C->D E LOD & LOQ D->E F Specificity (Forced Degradation) E->F G Robustness F->G H Routine Sample Analysis G->H Validated Method I Stability Studies H->I

Caption: Workflow for HPLC method development, validation, and application.

Signaling Pathway for Method Selection

The choice of an analytical method depends on several factors, including the research or development stage and the specific requirements of the analysis.

Method_Selection_Pathway cluster_criteria Key Decision Criteria cluster_methods Analytical Method Options start Define Analytical Need sensitivity Required Sensitivity? start->sensitivity throughput High Throughput Needed? sensitivity->throughput Low to Moderate lcms LC-MS/MS sensitivity->lcms Very High matrix Complex Matrix? (e.g., Plasma) throughput->matrix No uhplc UHPLC-UV throughput->uhplc Yes hplc RP-HPLC-UV matrix->hplc No matrix->lcms Yes

Caption: Decision pathway for selecting an appropriate analytical method.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to strict chemical handling and disposal protocols is not just a matter of regulatory compliance, but a cornerstone of responsible scientific practice. This guide provides essential, step-by-step procedures for the proper disposal of 2-Cyanoadenosine, ensuring the safety of your team and the protection of the environment.

Immediate Safety and Logistical Information

This compound, like many specialized reagents, requires careful handling throughout its lifecycle, including its final disposal. Improper disposal can lead to chemical reactions, environmental contamination, and potential health hazards. This compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.

Key Disposal Principles:

  • Do Not Dispose in General Waste: this compound should never be discarded in the regular trash.[1][2]

  • Do Not Dispose Down the Drain: Sewer disposal is not a suitable method for this chemical.[1][2][3]

  • Engage Professional Waste Disposal Services: The final disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.

Quantitative Data Summary
ParameterGuidelineRegulatory Context
Satellite Accumulation Area (SAA) Limit Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.Resource Conservation and Recovery Act (RCRA)
Container Headspace Leave at least 10% headspace in liquid waste containers to allow for expansion.General laboratory safety best practice
Empty Container Residue No more than 3% by weight of the total capacity of the container can remain.RCRA "empty" container rule
Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the necessary steps for the safe segregation, storage, and preparation of this compound waste for collection by a professional disposal service.

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), in a designated, leak-proof container made of a compatible material.

    • The original product container is often a suitable choice for accumulating solid waste of the same chemical.

    • Do not mix with other chemical waste streams unless compatibility has been verified.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Ensure the container has a tightly fitting cap and is kept closed except when adding waste.

  • Contaminated Sharps:

    • Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as hazardous waste.

3. Container Management and Labeling:

  • Container Integrity: Use containers that are in good condition and compatible with the chemical waste.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate percentage of each component if it is a mixed waste stream.

    • The date when the first waste was added to the container (accumulation start date).

    • An appropriate hazard warning (e.g., "Toxic," "Irritant").

4. Storage of Waste:

  • Store all this compound waste in a designated Satellite Accumulation Area (SAA).

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure that incompatible wastes are segregated to prevent accidental mixing. For instance, keep acids separate from bases and oxidizers away from organic materials.

5. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" if all contents have been removed by normal means and no more than one inch of residue remains at the bottom, or no more than 3% of the container's weight.

  • To be disposed of as non-hazardous waste, an "empty" container must be triple-rinsed with a suitable solvent.

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, deface or remove the original label before disposing of the container in the appropriate recycling or general waste stream.

6. Arranging for Waste Pickup:

  • Once your waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, check your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound if available.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and steps.

cluster_start Start: Generation of this compound Waste cluster_ppe Step 1: Safety First cluster_segregation Step 2: Waste Segregation cluster_collection Step 3: Collection & Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Final Disposal start Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Compatible Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled, Puncture-Proof Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste request_pickup Request Pickup by Licensed Waste Disposal Service store_waste->request_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyanoadenosine
Reactant of Route 2
Reactant of Route 2
2-Cyanoadenosine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。